Phenoxodiol

Catalog No.
S548206
CAS No.
81267-65-4
M.F
C15H12O3
M. Wt
240.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenoxodiol

CAS Number

81267-65-4

Product Name

Phenoxodiol

IUPAC Name

3-(4-hydroxyphenyl)-2H-chromen-7-ol

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

InChI

InChI=1S/C15H12O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-8,16-17H,9H2

InChI Key

ZZUBHVMHNVYXRR-UHFFFAOYSA-N

SMILES

Array

solubility

soluble in DMSO, not soluble in water.

Synonyms

NV-06; NV06; NV 06; Dehydroequol; Idronoxil; Phenoxodiol; Haginin E.

Canonical SMILES

C1C(=CC2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O

The exact mass of the compound Idronoxil is 240.07864 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Isoflavones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Phenoxodiol mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of Action

Phenoxodiol (PXD) exerts its anticancer effects through several interconnected biological mechanisms, which are summarized in the table below.

Mechanism Key Molecular Targets/Effects Biological Outcome Experimental Evidence

| Apoptosis Induction [1] [2] [3] | • Downregulation of XIAP (X-linked inhibitor of apoptosis protein) • Cleavage of PARP (Poly [ADP-ribose] polymerase) • Increased Annexin-V positive cells | Caspase-dependent and independent apoptosis in cancer cells | Western blot, flow cytometry (Annexin V/PI staining) | | Cell Cycle Perturbation [2] | • Induction of p21CIP1 • Reduction of CDK4 (Cyclin-dependent kinase 4) • Irregular cell cycle profiles, increase in sub-G1 fraction | G1 cell cycle arrest and inhibition of proliferation | Flow cytometry for cell cycle analysis, Western blot | | Kinase & Pathway Inhibition [2] [3] | • Dephosphorylation (inhibition) of Akt • Inhibition of Tyrosine Kinases and DNA Topoisomerase II | Blocks pro-survival signals and compromises DNA integrity | Western blot (Akt, p-Akt), functional assays | | Chemosensitization [4] [3] | • Inhibits XIAP and FLIP (CASP8 and FADD-like apoptosis regulator) | Restores sensitivity of resistant cancer cells to carboplatin, paclitaxel, etc. | Co-treatment studies with chemotherapeutic agents | | Immunomodulation [1] | • Low concentrations (0.05-0.5 μg/ml) enhance NK cell cytotoxicity • High concentrations (≥4 μM) inhibit PBMC proliferation/viability | Boosts innate immune response against tumors at low doses | In vitro PBMC and purified NK cell cytotoxicity assays, in vivo mouse models |

Detailed Experimental Protocols

To evaluate this compound's efficacy, researchers employ a range of standardized in vitro assays.

  • Cell Viability and IC₅₀ Determination (MTS Assay) [2]

    • Procedure: Seed cancer cells (e.g., 3×10³ cells/well) in a 96-well plate. After 24 hours, treat with a dose range of this compound (e.g., 5-40 μM) for 72 hours. Add MTS reagent and measure the absorbance at 490nm. The signal is proportional to the number of viable cells.
    • Analysis: Use software (e.g., CalcuSyn) to calculate the IC₅₀ value, which is the concentration that reduces cell viability by 50%.
  • Clonogenic (Colony Formation) Assay [2]

    • Procedure: Plate cells at a low density (e.g., 3×10³ cells/plate) in a 6-well plate and treat with this compound. Refresh the medium with the drug every 2-3 days. After 10-14 days, wash the colonies, fix with methanol, and stain with Giemsa solution.
    • Analysis: Count the number of visible colonies. A significant reduction indicates impaired long-term proliferative capacity.
  • Apoptosis Detection by Flow Cytometry [2]

    • Procedure: Harvest this compound-treated and control cells. Resuspend the cell pellet in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15-20 minutes in the dark.
    • Analysis: Analyze cells by flow cytometry. Early apoptotic cells are Annexin V+/PI-, late apoptotic/necrotic cells are Annexin V+/PI+.
  • Cell Cycle Analysis by Flow Cytometry [2]

    • Procedure: Fix treated cells in ethanol, treat with RNase, and stain DNA with Propidium Iodide (PI).
    • Analysis: Use a flow cytometer to measure DNA content. The distribution of cells in G0/G1, S, and G2/M phases is determined based on PI intensity. An increase in the sub-G1 peak indicates apoptotic cells with fragmented DNA.
  • NK Cell Cytotoxicity Assay [1]

    • Procedure: Isolate PBMCs or purified CD56+ NK cells from human blood. Pre-incubate these effector cells with low-dose this compound for 3 days. Co-culture them with ⁵¹Cr-labeled target cancer cells (e.g., K562) at various Effector:Target (E:T) ratios for 18 hours.
    • Analysis: Measure ⁵¹Cr released into the supernatant. Specific lysis (%) = (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) × 100.
  • Protein Expression Analysis (Western Blot) [2]

    • Procedure: Lyse treated cells in RIPA buffer. Separate proteins by SDS-PAGE, transfer to a membrane, and block. Incubate with primary antibodies (e.g., against cleaved PARP, p-Akt, Akt, XIAP, p21), then with HRP-conjugated secondary antibodies.
    • Analysis: Detect bands using chemiluminescence. Housekeeping proteins like actin are used as loading controls.

Signaling Pathway and Experimental Workflow

The following diagrams, created with Graphviz, illustrate the key apoptotic pathway and a typical experimental workflow for studying this compound.

pathway PXD This compound Akt Akt Inhibition (Dephosphorylation) PXD->Akt XIAP XIAP Downregulation PXD->XIAP p21 p21CIP1 Upregulation PXD->p21 PARP PARP Cleavage Akt->PARP Apoptosis Apoptosis Akt->Apoptosis XIAP->PARP XIAP->Apoptosis CDK4 CDK4 Downregulation p21->CDK4 CycleArrest G1 Cell Cycle Arrest CDK4->CycleArrest PARP->Apoptosis

This compound induces apoptosis via Akt and XIAP, and cell cycle arrest via p21/CDK4.

workflow CellCulture Cell Culture & Treatment Viability Viability Assay (MTS) CellCulture->Viability Colony Clonogenic Assay CellCulture->Colony FlowApoptosis Flow Cytometry (Annexin V/PI) CellCulture->FlowApoptosis FlowCycle Flow Cytometry (Cell Cycle) CellCulture->FlowCycle Western Western Blot CellCulture->Western NKAssay NK Cytotoxicity Assay CellCulture->NKAssay

A typical workflow for in vitro assessment of this compound's anticancer activity.

Research Implications and Future Directions

The multi-target mechanism of this compound offers a promising strategy to overcome drug resistance, particularly through its role as a chemosensitizer that can reverse resistance to carboplatin and paclitaxel in ovarian cancer cells [4] [3]. Its unique concentration-dependent immunomodulatory effect—stimulating NK cell activity at low doses while suppressing it at high doses—suggests precise dosing is critical for its therapeutic application [1].

Future clinical development should focus on optimizing dosing schedules to leverage immunostimulatory effects and identifying biomarker-driven patient populations most likely to respond. Its potential in renal cell carcinoma, as shown in preclinical models, warrants further investigation given the need for novel therapies in this area [2].

References

Chemical Identity and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

While the exact structural diagram is unavailable in the search results, phenoxodiol is identified as a synthetic isoflavene analog of the plant isoflavone genistein [1] [2]. Its systematic name is 2H-1-benzopyran-7-0, 3-(hydroxylphenyl) [1].

This compound exhibits a multi-targeted mechanism of action to inhibit cancer cell growth, summarized in the diagram below.

graphname cluster_multi Multi-Targeted Mechanisms cluster_outcome PXD This compound (PXD) M1 Inhibition of tNOX protein PXD->M1 M2 Degradation of XIAP PXD->M2 M3 Cell Cycle Arrest (G1) PXD->M3 M4 Inhibition of Topoisomerase II PXD->M4 M5 Anti-angiogenic Effects PXD->M5 M6 Immunomodulation (at low doses) PXD->M6 O1 Apoptosis (Programmed Cell Death) M1->O1 O2 Chemosensitization (Restored sensitivity to chemotherapy) M1->O2 M2->O1 M2->O2 M3->O1 M3->O2 M4->O1 M4->O2 M5->O1 M5->O2 M6->O1 M6->O2

Major mechanisms include inhibiting the tumor-specific tNOX protein to disrupt growth and induce caspase-independent apoptosis [1], and targeting the X-linked inhibitor of apoptosis (XIAP) to disable a key cellular defense and trigger caspase-dependent apoptosis [3] [2]. It also induces G1 cell cycle arrest by modulating p21 and cyclins [2], inhibits topoisomerase II to prevent DNA replication [1] [4], exhibits anti-angiogenic properties to block tumor blood supply [1] [4], and at low concentrations can stimulate immune responses by enhancing Natural Killer (NK) cell activity [1].

Quantitative Efficacy Data from Preclinical Studies

The table below summarizes this compound's anticancer effects observed in laboratory studies.

Cancer Type Experimental Model Key Findings Reference
Renal Cell Carcinoma 769-P, 786-O, Caki-2 cell lines IC~50~: 19.9 - 28.8 µM; induced apoptosis, inhibited colony formation, G1 cell cycle arrest. [2]
Ovarian Carcinoma 10 epithelial ovarian carcinoma (EOC) cell lines Sensitized cells to carboplatin, paclitaxel, gemcitabine; induced apoptosis via caspase-2, Bid, and XIAP degradation. [3]
Broad Anticancer Activity Neuroblastoma (SKN-BE(2)C), Breast Cancer (MDA-MB-231), Glioblastoma (U87) cell lines Dextran-phenoxodiol conjugate more potent than free PXD against all tested cell types. [4]

Detailed Experimental Protocol: In Vitro Efficacy

The following methodology from Isono et al. (2018) details how this compound's antineoplastic activity is evaluated in renal cancer cells [2]:

  • Cell Culture and Treatment: Human renal cancer cell lines (e.g., 769-P, 786-O, Caki-2) are cultured in recommended media (RPMI or McCoy's 5A) supplemented with 10% fetal bovine serum at 37°C with 5% CO₂. Cells are treated with a single dose of this compound 24 hours after seeding. This compound is dissolved in DMSO and stored at -70°C until use.
  • Viability and IC~50~ Determination: Cells are seeded at 3,000 cells/well in 96-well plates. After a 72-hour treatment with this compound (typically 5-40 µM), cell viability is measured using an MTS assay. The metabolic activity is assessed spectrophotometrically, and IC~50~ values are calculated using appropriate software like CalcuSyn.
  • Colony Formation Assay: Cells are plated in 6-well plates at 3,000 cells/plate and treated with this compound. After 10 days, colonies are fixed, stained with Giemsa solution, and counted to assess long-term clonogenic survival.
  • Apoptosis and Cell Cycle Analysis: For apoptosis, cells are stained with annexin V and 7-AAD and analyzed by flow cytometry. For cell cycle analysis, cells are stained with propidium iodide after treatment, and DNA content is analyzed by flow cytometry to determine the distribution of cells in different cell cycle phases (sub-G1, G1, S, G2/M).
  • Western Blot Analysis: Total protein is extracted from treated cells using RIPA buffer. Proteins are separated by SDS-PAGE, transferred to membranes, and probed with primary antibodies (e.g., against cleaved PARP, p-Akt, Akt, cyclins, p21). HRP-conjugated secondary antibodies and chemiluminescence detection are used to visualize protein expression levels.

Clinical Development and Formulation Improvements

  • Clinical Trial Status: this compound received FDA fast-track approval and has progressed to phase II/III clinical trials, particularly for ovarian, prostate, and cervical cancers [1] [5]. A phase I trial established that a 7-day continuous intravenous infusion was well-tolerated up to 27.0 mg/kg/day with minimal side effects [5].
  • Innovative Formulations: To overcome potential limitations, a dextran-phenoxodiol conjugate was developed using an enzymatic method. This conjugate demonstrated nine-fold greater stability and enhanced in vitro anti-proliferative activity against several cancer cell lines compared to the free drug, while also showing reduced toxicity toward non-malignant lung fibroblasts [4].

References

Phenoxodiol Pharmacokinetic Parameters

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key pharmacokinetic parameters derived from a study involving patients with advanced cancer who received a single intravenous bolus dose (5 mg/kg) [1] [2].

Parameter Free Phenoxodiol Total this compound
Elimination Half-life (t₁/₂) 0.67 ± 0.53 hours 3.19 ± 1.93 hours
Total Plasma Clearance (CL) 2.48 ± 2.33 L/h 0.15 ± 0.08 L/h
Apparent Volume of Distribution (Vd) 1.55 ± 0.69 L/kg 0.64 ± 0.51 L/kg

During a continuous intravenous infusion (2 mg/kg/h), free this compound reached a steady-state concentration rapidly. The mean steady-state concentration was 0.79 ± 0.14 μg/mL, achieved after 0.87 ± 0.18 hours, with an accumulation half-life of 0.17 ± 0.04 hours [1]. Due to the short half-life, the study authors concluded that continuous infusion or chronic oral administration may be optimal for maintaining constant plasma levels [3].

Experimental Protocol from Key Studies

For your experimental design, here are the methodologies from two pivotal studies.

1. First-in-Human Pharmacokinetic Study [1] This single-center, open-label study established the foundational PK parameters.

  • Subjects: Six patients (3 with prostate cancer, 3 with breast cancer).
  • Dosing:
    • Bolus: A single 5 mg/kg IV dose infused over 5 minutes.
    • Infusion: A continuous IV infusion at 2 mg/kg/h for up to 10 times the average half-life, administered at least 6 weeks after the bolus dose.
  • Blood Sampling:
    • Bolus: Samples drawn at baseline, 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 7, 8, 10, and 12 hours post-dose.
    • Infusion: Samples at baseline, 10 and 20 minutes, then every 20 minutes up to 5 hours.
  • Bioanalytical Method: Plasma concentrations of free and total this compound were measured using gradient HPLC with ultraviolet detection. Total drug was measured after incubation with glucuronidase.

2. Phase I Trial of a 7-Day Continuous Infusion [4] This study assessed a longer dosing schedule.

  • Regimen: this compound was administered by continuous IV infusion for 7 days on 14-day cycles.
  • Dose Escalation: Cohorts of three to four patients received doses of 0.65, 1.3, 3.3, 20.0, and 27.0 mg/kg/day.
  • Outcomes: Primary outcomes were toxicity and efficacy (tumor burden changes). Pharmacokinetic analysis was performed on plasma samples taken at specified time points during treatment cycles.

Mechanism of Action and Signaling Pathways

This compound is a multi-targeting agent with several identified mechanisms that contribute to its antitumor and chemosensitizing effects. The following diagram illustrates its core apoptotic signaling pathways.

Overview of this compound's Core Mechanisms of Action

The diagram shows that this compound induces apoptosis through multiple pathways and acts as a chemosensitizer [5] [6] [7]. Research in prostate cancer models demonstrated that the synergy with cisplatin may occur through a pharmacodynamic mechanism, where this compound increases intracellular cisplatin uptake by 35% and leads to a 300% increase in DNA adduct formation [5].

Research Implications and Future Directions

  • Overcoming Pharmacokinetic Limitations: The short half-life presents a challenge. Research into novel formulations, such as a dextran-phenoxodiol conjugate, has shown a nine-fold improvement in stability and enhanced in vitro antiproliferative activity against several cancer cell lines [8].
  • Broad Anticancer and Immunomodulatory Activity: Beyond the core mechanisms, this compound has demonstrated:
    • Efficacy in Renal Cancer Cells: It inhibits the Akt pathway and induces apoptosis [6].
    • Immunomodulation at Low Doses: Low concentrations can enhance the cytotoxic activity of Natural Killer (NK) cells, suggesting a potential dual role as an anticancer agent and immune response modulator [7].

References

Comprehensive Application Notes and Protocols for Phenoxodiol in Cell Culture Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phenoxodiol

This compound (2H-1-benzopyran-7-0, 3-(hydroxylphenyl)) is a synthetic isoflavene analogue derived from the natural plant isoflavone genistein, with significantly enhanced anticancer efficacy compared to its parent compound. This small molecule demonstrates pleiotropic mechanisms against cancer cells, including inhibition of tyrosine kinases, topoisomerase II, and most notably, the X-linked inhibitor of apoptosis (XIAP), making it a promising investigational agent both as monotherapy and chemo-sensitizer. This compound has undergone various phases of clinical trials, including Phase II/III studies for ovarian, prostate, and cervical cancers, and exhibits a favorable toxicity profile with minor side effects such as fatigue, emesis, and rash reported in clinical studies. Its unique ability to preferentially target tumor cells while potentially modulating immune responses underscores its value as a research tool in oncology drug development.

Key Mechanisms of Action

The multimodal mechanism of this compound contributes to its potent anticancer activity across various cell lines. Primarily, it binds to the tumor-specific surface molecule tNOX, inhibiting plasma membrane electron transport (PMET) and driving actively proliferating cells to apoptosis. Additionally, this compound promotes caspase activation through degradation of the caspase inhibitor XIAP and disruption of FLIP expression on cancer cells. Recent research has also demonstrated its role in autophagy inhibition and Akt pathway modulation, further enhancing its efficacy against resistant cancer models. The compound's ability to chemo-sensitize resistant tumors to conventional chemotherapeutic agents like cisplatin and carboplatin has positioned it as a promising adjuvant in combination therapy regimens, particularly for platinum-resistant malignancies.

Compound Preparation and Stability

Stock Solution Preparation

Proper preparation of this compound stock solutions is critical for maintaining compound integrity and ensuring experimental reproducibility. This compound exhibits limited aqueous solubility and requires dissolution in dimethyl sulfoxide (DMSO) followed by dilution in culture medium. The standard preparation protocol involves dissolving this compound in reagent-grade DMSO at a concentration of 10 mg/mL (approximately 40 mM) to create a stock solution. This stock should be aliquoted and stored at -80°C to prevent freeze-thaw degradation and maintain stability. Under these conditions, the stock solution remains stable for up to 6 months, though repeated freezing and thawing should be avoided. Working solutions should be prepared by serial dilution in complete cell culture medium immediately before use, ensuring that the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent toxicity in cell cultures.

Stability Considerations

This compound demonstrates concentration-dependent stability in aqueous solutions, with significant degradation observed under suboptimal conditions. Recent advances in formulation strategies have demonstrated that dextran-phenoxodiol conjugates exhibit nine-fold greater stability compared to the free compound when tested for residual antioxidant activity using the Folin-Ciocalteu assay. When preparing this compound for cell culture experiments, light protection is essential as the compound is photosensitive. Studies recommend wrapping containers in aluminum foil or using amber vials to prevent light-induced degradation. For long-term stability in cell culture media, this compound maintains integrity for approximately 24 hours at 37°C, though fresh dosing solutions should be prepared for each experiment. Accelerated stability tests have shown that conjugation of this compound to dextran significantly enhances its stability while maintaining biological activity, offering a potential strategy for improving compound performance in extended-duration experiments.

Table 1: this compound Stock Solution Preparation

Parameter Specification Notes
Solvent 100% DMSO (cell culture grade) Aqueous solubility: ~0.1 mg/mL
Stock Concentration 10 mg/mL (40 mM) Aliquoting recommended to avoid freeze-thaw cycles
Storage Conditions -80°C, protected from light Stable for 6 months at -80°C
Working Solution Diluent Complete cell culture medium Final DMSO concentration ≤0.1%
Filter Sterilization 0.2 μm PES membrane Optional for sterility assurance

Cell Culture Protocols

General Cell Culture Conditions

Appropriate cell culture conditions are fundamental for generating reproducible data with this compound. Most cancer cell lines investigated with phenoxodiel—including ovarian, renal, breast, and prostate cancers—are maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere. The seeding density should be optimized for each cell line and assay duration, typically ranging from 3,000-5,000 cells/well for 96-well plates (72-hour assays) to 7.5×10⁴ cells/well for 6-well plates. Cells should be allowed to adhere and recover for 24 hours post-seeding before this compound treatment to ensure consistent logarithmic growth throughout the experiment. For immune cell studies involving peripheral blood mononuclear cells (PBMCs), cells are typically isolated using Ficoll-Histopaque density gradients and maintained in similar medium formulations at 1×10⁶ cells/mL.

Treatment Protocols

This compound treatment protocols vary based on experimental objectives, with concentration and duration critically influencing outcomes. For cytotoxicity assessments, a dose range of 5-40 μM is typically applied across various cancer cell lines, with incubation periods of 24-72 hours. Research has demonstrated that lower concentrations (0.05-0.5 μg/mL, equivalent to ~0.2-2 μM) can stimulate natural killer (NK) cell cytotoxicity, while higher concentrations (≥4 μM) inhibit proliferation and reduce viability of PBMCs. For chemo-sensitization studies, this compound pre-treatment (12.5-50 μM for 24 hours) preceding cisplatin or carboplatin exposure has demonstrated significant enhancement of platinum sensitivity in resistant ovarian clear cell carcinoma models. Medium replacement is generally not required during treatment periods up to 72 hours, though extended incubations may require refreshed compound.

Table 2: this compound Treatment Parameters by Experimental Objective

Experimental Objective Concentration Range Treatment Duration Key Observations
Cytotoxicity (Monotherapy) 5-40 μM 24-72 hours IC₅₀ values range from 19.9-28.8 μM in renal cancer cells [1]
Immune Cell Modulation 0.2-2 μM (0.05-0.5 μg/mL) 72 hours Enhances NK cell cytotoxicity without reducing viability [2]
Chemo-sensitization 12.5-50 μM (pre-treatment) 24 hours pre-chemotherapy Significantly enhances cisplatin sensitivity in ovarian clear cell carcinoma [3]
Apoptosis Induction 20-40 μM 24-72 hours Increases annexin-V-positive cells and cleaved PARP expression [1]

Experimental Workflows and Protocols

Cell Viability and Proliferation Assessment

Cell viability assessment following this compound treatment is typically performed using colorimetric tetrazolium-based assays such as MTS or MTT. The standard protocol involves seeding cells in 96-well plates at optimized densities (3,000-5,000 cells/well for most cancer cell lines), allowing 24 hours for attachment, followed by this compound treatment for 24-72 hours. For the MTS assay, 20 μL of MTS reagent is added directly to each well containing 100 μL of medium, followed by incubation for 1-4 hours at 37°C. The absorbance is measured at 490-500 nm using a plate reader, with results expressed as percentage viability relative to untreated controls. Alternatively, the Alamar Blue assay can be employed by adding 10% resazurin solution to the culture medium and measuring fluorescence (Ex560/Em590) or absorbance (570 nm) after 4-6 hours of incubation. These assays provide reliable quantification of metabolically active cells following this compound exposure.

Clonogenic assays assess long-term reproductive viability after this compound treatment and are particularly relevant for evaluating tumor-initiating capacity. Cells are seeded in 6-well plates at low density (300-1,000 cells/well depending on cell line), treated with this compound for the desired duration, then maintained in drug-free medium for 10-14 days with regular medium changes. Colonies are fixed with methanol, stained with Giemsa or crystal violet solution, and counted manually or using automated colony counters. This compound has demonstrated significant inhibition of colony formation in renal cancer cells (769-P, 786-O, Caki-2) at concentrations of 20-40 μM, indicating potent suppression of clonogenic survival.

Apoptosis and Cell Cycle Analysis

Apoptosis induction is a key mechanism of this compound's anti-tumor activity and can be quantified using annexin V/propidium iodide (PI) staining followed by flow cytometry. Following this compound treatment (typically 24-72 hours), both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer. Cells are then stained with annexin V-FITC and PI according to manufacturer recommendations, incubated for 15 minutes in the dark, and analyzed by flow cytometry within 1 hour. This compound treatment (20-40 μM) significantly increases the percentage of annexin V-positive cells in renal cancer models, confirming apoptosis induction. Complementary western blot analysis of apoptotic markers such as cleaved PARP, caspase-3, and caspase-9 provides molecular validation of apoptosis activation.

Cell cycle analysis evaluates this compound-induced perturbations in cell cycle progression. Following treatment, cells are harvested, fixed in 70% ethanol at -20°C for at least 2 hours, then treated with RNase A and stained with propidium iodide. DNA content is analyzed by flow cytometry, with cell cycle distribution determined using appropriate software. This compound treatment consistently perturbs cell cycle distribution in renal cancer cells, with observed accumulation in sub-G1 phase (indicative of apoptosis) and G1 arrest after 72 hours of treatment. These perturbations are associated with decreased expression of cyclins and CDK4, along with induction of p21CIP1, a key cell cycle regulator.

G This compound Signaling Pathways (Width: 760px) PXD This compound tNOX tNOX (ENOX2) PXD->tNOX Inhibits XIAP XIAP PXD->XIAP Down-regulates Akt Akt Pathway PXD->Akt Inhibits Phosphorylation Autophagy Autophagy Machinery PXD->Autophagy Suppresses CellCycle Cell Cycle Arrest PXD->CellCycle Induces G1 Arrest PMET Plasma Membrane Electron Transport tNOX->PMET Disrupts Apoptosis Apoptosis PMET->Apoptosis Induces Caspases Caspase Activation XIAP->Caspases Derepresses Akt->Apoptosis Promotes via Deregulation ChemoSensitivity Enhanced Chemosensitivity Autophagy->ChemoSensitivity Inhibition Enhances Caspases->Apoptosis Triggers

Specific Assay Protocols

NK Cell Cytotoxicity Assay

Natural killer cell activation represents an important immunomodulatory aspect of this compound activity at lower concentrations. For NK cell cytotoxicity assessment, peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Histopaque density gradient centrifugation. CD56+ NK cells can be further purified using immunomagnetic separation with anti-CD56 monoclonal antibody-conjugated magnetic beads, achieving >96% purity. Isolated PBMCs or purified NK cells are activated in 24-well flat-bottom plates in the presence of low-dose this compound (0.05-0.5 μg/mL, equivalent to ~0.2-2 μM) for 72 hours. Following incubation, cells are harvested and tested for cytotoxicity against NK-sensitive target cells (e.g., K562 for human NK cells, YAC-1 for murine NK cells) using standard chromium-51 (⁵¹Cr) release assays. Target cells are pre-radiolabeled with ⁵¹Cr, then co-incubated with effector cells at various effector-to-target (E:T) ratios (typically 5:1 to 40:1) for 18 hours. Specific lysis is calculated based on ⁵¹Cr release in supernatants, with this compound demonstrating significant enhancement of NK cell lytic function at these low concentrations.

Western Blot Analysis for Mechanism Studies

Western blot analysis provides molecular insights into this compound's mechanisms of action. Following treatment, cells are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentrations are determined using Bradford or BCA assays, and equal amounts of protein (20-40 μg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to nitrocellulose or PVDF membranes. Membranes are blocked with 5% non-fat milk or BSA in TBST, then incubated overnight at 4°C with primary antibodies against key targets: XIAP (1:2,500), cleaved PARP (1:1,000), LC3A (1:2,500), Akt (1:1,000), p-Akt (1:1,000), Atg7 (1:2,500), Atg12 (1:2,500), Beclin-1 (1:2,500), and β-actin (1:5,000) as loading control. After incubation with appropriate HRP-conjugated secondary antibodies, proteins are visualized using enhanced chemiluminescence. This compound treatment consistently demonstrates down-regulation of XIAP, decreased Akt phosphorylation, reduced expression of autophagy-related proteins (Atg7, Atg12, Beclin-1), and increased PARP cleavage, confirming its multi-target mechanism.

G This compound Experimental Workflow (Width: 760px) Start Experimental Design CellPrep Cell Preparation Seed cells in multi-well plates (3,000-500,000 cells/well) Start->CellPrep Treatment Treatment Add this compound to cells Incubate 24-72 hours CellPrep->Treatment CompoundPrep Compound Preparation Prepare this compound working solutions in complete medium CompoundPrep->Treatment AssaySelection Assay Selection Treatment->AssaySelection Viability Viability Assays MTS/MTT, Alamar Blue AssaySelection->Viability Viability Apoptosis Apoptosis Assays Annexin V, Caspase Activity AssaySelection->Apoptosis Apoptosis CellCycle Cell Cycle Analysis Propidium Iodide Staining AssaySelection->CellCycle Cell Cycle Molecular Molecular Analysis Western Blot, siRNA AssaySelection->Molecular Mechanism Clonogenic Clonogenic Assay 10-14 day culture AssaySelection->Clonogenic Long-term Analysis Data Analysis Dose-response curves Statistical analysis Viability->Analysis Apoptosis->Analysis CellCycle->Analysis Molecular->Analysis Clonogenic->Analysis

Data Interpretation and Troubleshooting

Expected Results and Analysis

Dose-response relationships for this compound typically demonstrate concentration-dependent inhibition of cell viability across various cancer models. IC₅₀ values generally fall within the range of 19.9-28.8 μM for renal cancer cells (769-P, 786-O, Caki-2) after 72-hour treatment, with prostate and ovarian cancer cells showing similar sensitivity. Time-course experiments reveal that apoptosis markers (annexin V positivity, PARP cleavage) become significantly elevated between 24-48 hours post-treatment, while cell cycle perturbations are typically observed within 24 hours. In combination studies, this compound pre-treatment (24 hours) followed by cisplatin exposure demonstrates significant enhancement of platinum sensitivity in resistant models, with combination indices <1.0 indicating synergistic interactions. For immune cell studies, the biphasic response is noteworthy: low concentrations (0.2-2 μM) enhance NK cell cytotoxicity, while higher concentrations (≥4 μM) suppress PBMC viability and proliferation, highlighting the importance of concentration selection based on experimental objectives.

Troubleshooting Common Issues

Inconsistent results between experiments may arise from variations in cell seeding density, serum batches, or this compound stock solution stability. Ensure consistent cell passage numbers and avoid using cells beyond passage 30 to maintain genetic stability. Solvent toxicity may occur if DMSO concentration exceeds 0.1%; verify final DMSO concentrations in all treatment conditions. For apoptosis assays, include both adherent and floating cells during collection to ensure accurate quantification of cell death. In combination studies, optimize the sequence of administration—this compound pre-treatment typically yields superior chemo-sensitization compared to simultaneous administration. If expected mechanisms are not observed via western blotting, confirm antibody specificity and consider time-course experiments to capture transient expression changes. For immune cell assays, ensure PBMC isolation is performed within 2-4 hours of blood collection to maintain cell viability and functionality.

Table 3: this compound Mechanism Validation Experiments

Mechanism Key Assays Expected Outcomes Validation Parameters
XIAP Inhibition Western blot, XIAP siRNA transfection Decreased XIAP protein levels, Enhanced caspase activity >50% reduction in XIAP by 24-48 hours [3]
Akt Pathway Modulation Western blot for p-Akt/Akt, Pathway inhibitors Decreased Akt phosphorylation, Additive effect with Akt inhibitors >40% reduction in p-Akt by 24 hours [1]
Autophagy Inhibition LC3-I/II conversion, Western blot for Atg proteins Decreased LC3-II accumulation, Reduced Atg7/12/Beclin-1 Decreased expression of autophagy-related proteins [3]
NK Cell Activation ⁵¹Cr release assay, CD56+ cell purification Enhanced target cell lysis at low this compound doses 30-50% increase in specific lysis at E:T 40:1 [2]
Cell Cycle Arrest Propidium iodide staining, Cyclin expression G1 phase accumulation, Reduced S phase, Altered cyclin expression >20% increase in G1 population by 72 hours [1]

Conclusion

These comprehensive application notes provide established methodologies for investigating this compound in cell culture models. The protocols outlined enable rigorous assessment of its anti-tumor activities, encompassing direct cytotoxicity, immune modulation, and chemo-sensitization. The concentration-dependent biphasic effects—immunostimulatory at lower concentrations and cytotoxic at higher concentrations—require careful experimental design to align dosing with research objectives. As this compound continues to be investigated in various cancer models, these standardized protocols support the generation of comparable, reproducible data across laboratories, facilitating the continued elucidation of its therapeutic potential in oncology.

References

Comprehensive Application Notes and Protocols for Phenoxodiol-Induced Apoptosis in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phenoxodiol

This compound (2H-1-benzopyran-7-0, 3-(hydroxylphenyl)) is a synthetic analogue of the plant isoflavone genistein with significantly enhanced anticancer potency, demonstrating 5–20 times greater efficacy than its parent compound in inhibiting cancer cell growth [1]. This novel isoflavone analog has attracted considerable research interest due to its diverse mechanisms of action and potential to overcome chemoresistance in various cancer types. This compound functions as a multiple signal transduction regulator that induces apoptosis through both intrinsic and extrinsic pathways, targeting key anti-apoptotic proteins frequently overexpressed in treatment-resistant cancers [2] [3]. Its ability to selectively target rapidly proliferating cells while sparing normal cells makes it a promising candidate for oncotherapeutic development.

The compound's pleiotropic mechanisms include inhibition of tyrosine kinases, suppression of topoisomerase II activity, disruption of plasma membrane electron transport (PMET), and downregulation of key anti-apoptotic proteins including XIAP (X-linked inhibitor of apoptosis protein) and FLIP (FLICE inhibitory protein) [4] [5] [3]. Recent research has identified the tumor-specific surface molecule tNOX as a primary molecular target of this compound, which upon inhibition compromises cellular redox balance and drives actively proliferating cells toward apoptosis [1]. Understanding the precise concentrations and experimental conditions required to induce apoptosis across different cancer models is essential for optimizing preclinical research and therapeutic development.

Effective Apoptosis-Inducing Concentrations

The efficacy of this compound in inducing apoptosis varies across cancer types and experimental models. The table below summarizes the key concentration parameters for apoptosis induction across various cancer models:

Table 1: Effective Concentrations of this compound for Apoptosis Induction in Various Cancer Models

Cancer Type Cell Lines/Models IC50 Values Optimal Pro-apoptotic Concentration Time Frame Key Apoptotic Markers Observed
Renal Cancer 769-P, 786-O, Caki-2 19.9-28.8 μM 20-40 μM 72 hours Cleaved PARP, Annexin V positivity, caspase activation [4]
Ovarian Cancer Chemoresistant primary cells Not specified 10-20 μM 24-48 hours Caspase activation, XIAP degradation, FLIP downregulation [3]
Melanoma Various human melanoma lines Variable by line 10-50 μM 48 hours Annexin V/PI positivity, mitochondrial membrane potential disruption, caspase-3/9 activation [6]
Leukemia Primary AML and ALL blasts Not specified 10 μM 24 hours 23±4% viability in ALL, 64±5% viability in AML [7]
Peripheral Blood Mononuclear Cells (PBMC) Healthy donor PBMC ≥4 μM for viability reduction 0.05-0.5 μg/mL (0.2-2 μM) for NK cell enhancement 72 hours Enhanced NK cytotoxicity at low doses; apoptosis at high doses [1]

The concentration-dependent response to this compound follows a biphasic characteristic where lower concentrations may potentially stimulate immune cell cytotoxicity while higher concentrations directly induce apoptosis in cancer cells [1] [7]. For instance, in peripheral blood mononuclear cells (PBMC), concentrations ≥4 μM significantly reduce viability, while lower concentrations (0.05-0.5 μg/mL, approximately 0.2-2 μM) enhance natural killer (NK) cell cytotoxicity [1]. This differential dose response highlights the importance of context-specific concentration optimization for both monotherapy and combination treatment approaches.

Experimental Protocols for Assessing this compound-Induced Apoptosis

Cell Viability and IC50 Determination Using MTS Assay

The MTS assay provides a reliable method for quantifying cell viability and determining the half-maximal inhibitory concentration (IC50) of this compound.

  • Materials Required: CellTiter 96 Aqueous MTS reagent (Promega), this compound (Selleck Chemicals), DMSO, 96-well culture plates, tissue culture incubator (37°C, 5% CO2), microplate reader [4].

  • Procedure:

    • Seed renal cancer cells (769-P, 786-O, or Caki-2) at a density of 3×10³ cells per well in 96-well plates and allow attachment for 24 hours [4].
    • Prepare this compound stock solutions in DMSO and serially dilute in culture medium to achieve final concentrations ranging from 5-40 μM. Maintain DMSO concentration constant (<0.1%) across all treatments [4] [1].
    • Replace culture medium with this compound-containing medium and incubate for 72 hours. Include DMSO-only treated cells as negative controls [4].
    • Add MTS reagent according to manufacturer's instructions and incubate for 1-4 hours at 37°C [4].
    • Measure absorbance at 490nm using a microplate reader. Calculate percentage viability relative to DMSO-treated controls [4].
    • Determine IC50 values using appropriate software (e.g., CalcuSyn) by fitting dose-response curves [4].
  • Key Considerations: Perform experiments in triplicate with appropriate controls. Ensure this compound is protected from light and freshly prepared for each experiment. The IC50 values for renal cancer cells typically range between 19.9-28.8 μM [4].

Apoptosis Detection by Annexin V/Propidium Iodide Staining

Annexin V/propidium iodide (PI) staining allows discrimination between early apoptotic, late apoptotic, and necrotic cells.

  • Materials Required: Annexin V-FITC conjugate, propidium iodide, binding buffer, flow cytometry tubes, flow cytometer [4] [6].

  • Procedure:

    • Seed cells in 6-well plates at 7.5×10⁴ cells per well and treat with this compound at desired concentrations (typically 10-40 μM) for 24-72 hours [4].
    • Collect both attached and detached cells by gentle trypsinization and combine with culture supernatant [4].
    • Wash cells twice with cold PBS and resuspend in 100 μL binding buffer [4] [6].
    • Add Annexin V-FITC and PI according to manufacturer's recommended concentrations (typically 5 μL each) and incubate for 15 minutes at room temperature in the dark [6].
    • Add 400 μL binding buffer and analyze by flow cytometry within 1 hour [6].
    • Analyze data using flow cytometry software: Annexin V+/PI- cells represent early apoptosis; Annexin V+/PI+ cells represent late apoptosis/necrosis [6].
  • Key Considerations: Include unstained and single-stained controls for compensation. Process samples quickly to maintain cell viability. In melanoma cells, maximal apoptosis is typically observed at 48 hours with this compound treatment [6].

Caspase Activity Measurement Using Fluorometric Assays

Caspase activation represents a key commitment step in apoptosis and can be quantified using fluorometric caspase assays.

  • Materials Required: Caspase-Glo assay reagents (Promega), white-walled 96-well plates, luminometer or fluorescence microplate reader [8].

  • Procedure:

    • Seed cells in white-walled 96-well plates and treat with this compound as described in protocol 3.1.
    • At desired timepoints (typically 24-48 hours), equilibrate plates and Caspase-Glo reagents to room temperature [8].
    • Add Caspase-Glo reagent (100 μL) to each well containing 100 μL culture medium.
    • Mix contents gently using a plate shaker for 30 seconds and incubate at room temperature for 1-2 hours.
    • Measure luminescence using a plate-reading luminometer.
    • Normalize values to protein content or cell number and express as fold-change relative to untreated controls.
  • Key Considerations: Caspase-2 activation has been identified as an early event in this compound-induced apoptosis in ovarian carcinoma cells, leading to Bid cleavage and activation of the mitochondrial pathway [8]. The pan-caspase inhibitor zVAD-FMK can be used as a control to confirm caspase-dependent apoptosis [9].

Western Blot Analysis of Apoptotic Markers

Western blotting enables detection of key apoptotic proteins and their cleavage products following this compound treatment.

  • Materials Required: RIPA lysis buffer, protease inhibitors, BCA protein assay kit, SDS-PAGE equipment, nitrocellulose membranes, ECL detection system [4].

  • Primary Antibodies: Anti-cleaved PARP, anti-caspase-3, anti-caspase-9, anti-XIAP, anti-FLIP, anti-Akt, anti-phospho-Akt (Ser473), anti-Bim, anti-Bad, anti-PUMA, anti-Noxa, anti-β-actin (loading control) [4] [3] [6].

  • Procedure:

    • Treat cells with this compound for 24-72 hours at predetermined concentrations.
    • Lyse cells in RIPA buffer supplemented with protease inhibitors on ice for 30 minutes [4].
    • Determine protein concentration using BCA assay and prepare equal amounts (20-40 μg) for SDS-PAGE [4].
    • Transfer proteins to nitrocellulose membranes and block with 5% non-fat milk in TBST.
    • Incubate with primary antibodies overnight at 4°C, followed by appropriate HRP-conjugated secondary antibodies [4].
    • Detect signals using ECL reagent and visualize using a chemiluminescence detection system [4].
  • Key Observations: this compound treatment typically results in increased cleavage of PARP and caspases, decreased XIAP and FLIP expression, Akt dephosphorylation, and upregulation of BH3-only proteins (Bim, Bad, PUMA, Noxa) in a cell-type dependent manner [4] [3] [6].

Mechanisms of this compound-Induced Apoptosis

The apoptotic signaling pathways activated by this compound involve multiple interconnected mechanisms that converge on mitochondrial disruption and caspase activation. The following diagram illustrates the key molecular events in this compound-induced apoptosis:

G This compound This compound tNOX tNOX This compound->tNOX Inhibits PMET PMET This compound->PMET Inhibits Akt Akt This compound->Akt Dephosphorylates FLIP FLIP This compound->FLIP Downregulates XIAP XIAP This compound->XIAP Degrades BH3 BH3 This compound->BH3 Induces tNOX->PMET Disrupts apoptosis apoptosis PMET->apoptosis Promotes Akt->FLIP Regulates Akt->XIAP Regulates caspase8 caspase8 FLIP->caspase8 Derepresses caspase37 caspase37 XIAP->caspase37 Inhibits caspase2 caspase2 Bid Bid caspase2->Bid Cleaves caspase8->caspase37 Activates caspase8->Bid Cleaves caspase9 caspase9 caspase9->caspase37 Activates caspase37->apoptosis Executes mitochondrial mitochondrial Bid->mitochondrial Activates cytochromeC cytochromeC mitochondrial->cytochromeC Releases BH3->mitochondrial Activates cytochromeC->caspase9 Activates

Diagram 1: Molecular mechanisms of this compound-induced apoptosis. This compound targets multiple signaling nodes including tNOX/PMET inhibition, Akt dephosphorylation, and downregulation of anti-apoptotic proteins (FLIP, XIAP), culminating in caspase activation and apoptosis execution [4] [8] [3].

This compound induces apoptosis through coordinated action on both intrinsic and extrinsic apoptotic pathways:

  • tNOX Inhibition and PMET Disruption: this compound binds to tumor-specific NADH oxidase (tNOX), inhibiting plasma membrane electron transport (PMET). This disruption compromises cellular redox balance and ATP production, particularly in glycolytic cancer cells, creating a permissive environment for apoptosis induction [1].

  • Akt Pathway Inhibition: this compound promotes dephosphorylation of Akt, a central regulator of cell survival. Akt inhibition leads to downstream suppression of anti-apoptotic proteins including FLIP and XIAP, sensitizing cells to death receptor-mediated apoptosis [4] [3].

  • XIAP Degradation and Caspase Activation: this compound promotes proteasomal degradation of XIAP, a key inhibitor of apoptosis protein that directly blocks caspase-3, -7, and -9 activity. XIAP degradation releases caspase inhibition, allowing full execution of the apoptotic program [8] [3].

  • Mitochondrial Amplification Pathway: this compound activates caspase-2 and -8, which cleave Bid to truncated Bid (tBid). tBid translocates to mitochondria, promoting cytochrome c release and activation of the caspase-9 apoptosome, amplifying the apoptotic signal [8] [6].

  • BH3-only Protein Induction: this compound upregulates pro-apoptotic BH3-only proteins including Bim, Bad, PUMA, and Noxa. These proteins directly activate Bax/Bak or sequester anti-apoptotic Bcl-2 family members, promoting mitochondrial outer membrane permeabilization and apoptosis [6].

Important Research Considerations

  • Cell Type-Specific Sensitivity: Different cancer types exhibit varying sensitivity to this compound. Hematological malignancies, particularly acute lymphocytic leukemia, often show greater sensitivity compared to solid tumors [7]. Within solid tumors, renal carcinoma, ovarian carcinoma, and melanoma have demonstrated significant responsiveness [4] [3] [6].

  • Time-Dependent Effects: Apoptotic response to this compound is time-dependent, with maximal effects typically observed between 48-72 hours. Cell cycle perturbations often precede apoptotic commitment, with G1 arrest observed in some models [4] [6].

  • Metabolic Considerations: Glycolytic cancer cells and those with mitochondrial deficiencies (e.g., HL-60ρ0 cells) may exhibit enhanced sensitivity to this compound due to their increased reliance on PMET for NAD+ recycling [7].

  • Immunomodulatory Effects: this compound exhibits concentration-dependent immunomodulatory effects. Lower concentrations (0.2-2 μM) enhance NK cell cytotoxicity, while higher concentrations (>4 μM) induce lymphocyte apoptosis [1] [7]. This biphasic activity should be considered in experimental design and therapeutic planning.

  • Pharmacokinetic Parameters: this compound has a short plasma half-life (0.67±0.53 hours for free form; 3.19±1.93 hours for total drug), necessitating continuous infusion approaches for in vivo studies to maintain effective concentrations [5].

Conclusion

This compound represents a promising multi-targeted agent for inducing apoptosis in various cancer models, particularly those with chemoresistance phenotypes. The recommended concentrations for apoptosis induction typically range from 10-40 μM in vitro, with optimal concentrations being cell type-dependent. Researchers should employ a combinatorial approach using multiple assays (MTS viability, Annexin V/PI staining, caspase activation, and Western blotting) to comprehensively characterize the apoptotic response. The elucidated mechanisms involving tNOX inhibition, Akt pathway suppression, XIAP degradation, and mitochondrial amplification provide a solid theoretical foundation for further investigation of this compound in cancer research.

References

Comprehensive Application Notes and Protocols: Investigating Phenoxodiol in Preclinical Xenograft Models for Cancer Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phenoxodiol and Its Therapeutic Potential

This compound (2H-1-benzopyran-7-0,1,3-[4-hydroxyphenyl]), also known as idronoxil, is a synthetic isoflav-3-ene derivative structurally related to the naturally occurring plant isoflavone genistein but with significantly enhanced anticancer potency and improved bioavailability profiles. This small molecule has emerged as a promising multifunctional anticancer agent with demonstrated efficacy across various cancer types, including ovarian, prostate, colorectal, renal, and other solid malignancies. This compound's unique mechanism of action involves targeting multiple pathways critical for cancer cell survival, proliferation, and chemoresistance, making it particularly valuable both as a monotherapy and as a chemosensitizer in combination regimens. The compound has undergone various phases of clinical investigation and has received FDA Fast Track designation for development as a chemosensitizer in recurrent ovarian cancer, highlighting its therapeutic potential [1].

The investigation of this compound in xenograft models represents a critical step in the drug development pipeline, providing essential preclinical efficacy data and mechanistic insights that inform clinical trial design. These in vivo models allow researchers to evaluate this compound's antitumor activity, optimal dosing strategies, pharmacokinetic properties, and safety profiles in a complex biological system that more closely mimics human cancer pathophysiology than in vitro models. Furthermore, xenograft studies have been instrumental in validating this compound's ability to reverse chemoresistance and enhance the efficacy of conventional chemotherapeutic agents, supporting its development as a combination therapy agent for treatment-resistant cancers [2] [3].

Molecular Mechanisms of Action

Apoptosis Induction Pathways

This compound exerts its potent anticancer effects primarily through the initiation of mitochondrial-mediated apoptosis and the modulation of key regulatory proteins in cell survival pathways. The compound directly targets tumor-associated NADH oxidase (ENOX2), a growth-related protein expressed on cancer cell surfaces. Inhibition of ENOX2 leads to intracellular NADH accumulation, resulting in acidification of the cytosol and activation of acid sphingomyelinase. This enzyme catalyzes the conversion of sphingomyelin to ceramide, a potent secondary messenger that triggers the mitochondrial apoptotic pathway through caspase activation [4] [1].

The molecular events in this compound-induced apoptosis involve multiple interconnected mechanisms:

  • Caspase Cascade Activation: this compound treatment significantly increases the expression and activity of key executioner caspases. Studies in colorectal cancer models demonstrate that this compound pre-treatment followed by conventional chemotherapeutics (5-FU + oxaliplatin) overwhelmingly increased Caspase-3 activity levels and significantly upregulated CASP3 and CASP9 mRNA expression, indicating robust activation of the apoptotic machinery [4].

  • XIAP Degradation: this compound promotes the proteasomal degradation of the X-linked inhibitor of apoptosis protein (XIAP), a critical negative regulator of caspase activity. This mechanism is particularly important in chemoresistant cancers where XIAP overexpression confers treatment resistance. By removing this inhibition, this compound restores the cell's ability to execute apoptosis in response to cytotoxic stimuli [3].

  • Bax Upregulation and Cell Cycle Arrest: this compound activates pro-apoptotic Bax while inducing p53-independent G1 cell cycle arrest through induction of the cyclin-dependent kinase inhibitor p21WAF1/CIP1. This dual action simultaneously promotes cell death while inhibiting proliferation, creating a comprehensive antitumor effect [2] [5].

Chemosensitization Mechanisms

One of the most clinically valuable properties of this compound is its ability to reverse chemoresistance in various cancer types. The chemosensitization mechanism operates through several complementary pathways:

  • Enhanced Drug Accumulation: In prostate cancer models, combination treatment with this compound and cisplatin resulted in a 35% increase in intracellular cisplatin uptake and a 300% increase in DNA adduct formation. This dramatic enhancement of platinum accumulation and DNA binding significantly potentiates the cytotoxic effects of conventional chemotherapy [2].

  • Inhibition of Survival Pathways: this compound modulates key signaling cascades that promote cell survival, including Akt pathway inhibition. Studies in renal cancer cells demonstrate that this compound treatment induces dephosphorylation of Akt, a central regulator of cell survival and proliferation [5].

  • Downregulation of Resistance Mediators: this compound targets multiple anti-apoptotic proteins simultaneously, including c-FLIP inhibition and XIAP degradation, effectively lowering the apoptotic threshold and making cancer cells more vulnerable to chemotherapeutic agents [2] [3].

Additional Biological Activities

Beyond its direct pro-apoptotic and chemosensitizing effects, this compound exhibits several other biologically significant activities:

  • Antiangiogenic Properties: this compound demonstrates potent inhibition of tumor angiogenesis by suppressing endothelial cell proliferation, migration, and capillary tube formation. It also inhibits expression of matrix metalloproteinase MMP-2, a key enzyme involved in tumor invasion and metastasis. In vivo models confirm that this compound effectively reduces capillary tube formation, indicating direct antiangiogenic activity [6].

  • Immunomodulatory Effects: At low concentrations, this compound enhances immune responses against cancer cells by directly stimulating natural killer (NK) cell lytic function. In colon cancer models, mice administered low-dose this compound exhibited significantly reduced tumor growth rates and prolonged survival, associated with enhanced NK and tumor-specific cell lytic activity [7].

Table 1: Key Molecular Targets of this compound in Cancer Cells

Target Effect of this compound Functional Consequence Experimental Evidence
ENOX2 (tNOX) Inhibition Ceramide accumulation, caspase activation In vitro enzyme assays [1]
XIAP Proteasomal degradation Enhanced caspase activity Western blot, apoptosis assays [3]
Akt Dephosphorylation Reduced cell survival signaling Phospho-specific Western blot [5]
c-FLIP Downregulation Enhanced Fas-mediated apoptosis Flow cytometry, caspase activation [2]
p21WAF1/CIP1 Upregulation G1 cell cycle arrest Cell cycle analysis, Western blot [5]
MMP-2 Inhibition Reduced invasion and angiogenesis Zymography, tube formation assays [6]

Xenograft Model Protocols

Standardized Xenograft Establishment

The successful implementation of xenograft models for this compound evaluation requires careful attention to cell line selection, host preparation, and tumor monitoring protocols. The following standardized procedure has been validated across multiple studies:

  • Cell Line Preparation: Select appropriate cancer cell lines based on research objectives. Commonly used lines include DU145 (prostate), OVCAR-3 (ovarian), and HCT-116 (colorectal). Maintain cells in recommended media supplemented with 10% fetal bovine serum and 1% antibiotics/antimycotics at 37°C in a humidified 5% CO2 atmosphere. Harvest cells in logarithmic growth phase using trypsin/EDTA, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel to enhance tumor formation [2].

  • Animal Preparation: Utilize immunodeficient mouse strains such as Nu-Nu Balb/c mice (athymic nude mice) aged 4-6 weeks with body weights of 15-20 grams at acquisition. House animals in sterile, filter-topped microisolation cages under specific pathogen-free conditions with sterile water and isoflavone-free diet provided ad libitum. Allow mice to acclimate for at least 7 days and reach target weight of 20-25 grams before xenograft implantation [2].

  • Tumor Implantation: For subcutaneous xenografts, inject 1×10^6 cells in a total volume of 100-200 μL bilaterally on the hind flanks of anesthetized mice (induced with 5% isoflurane/95% oxygen and maintained with 1-2% isoflurane). Monitor animals daily for general health and tumor development. Allow xenografts to establish until they reach approximately 20-40 mm³ in volume (typically 1-2 weeks post-implantation) before randomizing animals into treatment groups [2].

Dosing and Administration Protocols

This compound administration in xenograft models requires consideration of formulation, dosing schedules, and route of administration:

  • Drug Formulation: For in vivo studies, this compound is typically prepared in vehicle solutions appropriate for the administration route. For intravenous administration, dilute this compound in normal saline to the required concentration. For oral gavage, various formulation approaches can be employed to enhance bioavailability [2] [8].

  • Dosing Regimens: Based on published studies, effective dosing regimens include:

    • Intravenous Administration: 10 mg/kg daily or every other day [2]
    • Continuous Intravenous Infusion: 27 mg/kg/day for 7 days on 14-day cycles [8]
    • Oral Administration: While less frequently employed in published xenograft studies, oral dosing typically requires higher concentrations due to reduced bioavailability [1]
  • Treatment Initiation: Randomize mice when xenografts reach predetermined size (typically 20-40 mm³) into matched treatment groups (minimum n=6 per group). Record initial tumor measurements and body weights before commencing treatment [2].

Combination Therapy Protocols

The true therapeutic potential of this compound emerges in combination with conventional chemotherapeutics. Standardized protocols for combination studies include:

  • Sequential Administration: Pre-treatment with this compound for 2-24 hours followed by chemotherapeutic agents demonstrates enhanced efficacy compared to simultaneous administration. In vitro models suggest that 4-hour this compound pre-treatment optimally sensitizes cancer cells to subsequent chemotherapy [4].

  • Chemotherapy Dosing: When combined with this compound, standard chemotherapeutic agents can be used at reduced concentrations to minimize toxicity while maintaining efficacy. Typical combinations include:

    • Cisplatin: 5 mg/kg intraperitoneally, weekly [2]
    • Carboplatin: Varies by model, typically AUC-based dosing [3]
    • Taxanes: Paclitaxel 10-20 mg/kg, weekly [3]
  • Endpoint Analysis: Combination studies should include comprehensive endpoint assessments including tumor volume measurements, survival analysis, pharmacokinetic profiling, and molecular marker evaluation [2] [3].

Xenograft Study Data and Outcomes

Monotherapy Efficacy

This compound has demonstrated significant antitumor activity as a single agent across multiple xenograft models:

  • Prostate Cancer Models: In DU145 prostate cancer xenografts, this compound monotherapy (10 mg/kg daily) resulted in significant tumor growth inhibition compared to vehicle controls. The antitumor effect was accompanied by minimal systemic toxicity, with no significant body weight changes observed in treated animals [2].

  • Ovarian Cancer Models: this compound monotherapy in chemoresistant ovarian cancer xenografts demonstrated dose-dependent tumor growth suppression and enhanced survival outcomes. Histopathological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors [3].

  • Renal Cancer Models: While comprehensive xenograft data for this compound in renal cancer is limited, in vitro studies using renal cancer cell lines (769-P, 786-O, Caki-2) demonstrated dose-dependent reduction in viability with IC50 values ranging from 19.9-28.8 μM, providing strong rationale for future in vivo investigation [5].

Combination Therapy Efficacy

The most promising application of this compound in xenograft models emerges in combination with conventional chemotherapeutic agents:

  • This compound + Cisplatin in Prostate Cancer: The combination of this compound and cisplatin in DU145 xenografts resulted in significantly enhanced tumor growth inhibition compared to either agent alone. Pharmacokinetic analyses from these models suggest the synergy mechanism involves pharmacodynamic interactions rather than altered cisplatin pharmacokinetics [2].

  • This compound + Carboplatin in Ovarian Cancer: In chemoresistant ovarian cancer xenografts, this compound combination with carboplatin restored sensitivity and resulted in dramatic tumor regression. Similar synergistic effects were observed with paclitaxel and gemcitabine combinations, supporting this compound's broad chemosensitization potential [3].

  • This compound + 5-FU/Oxaliplatin in Colorectal Cancer: While in vivo data for this specific combination is limited, robust in vitro evidence demonstrates that this compound pre-treatment significantly enhances the cytotoxic effects of 5-FU and oxaliplatin in colorectal cancer cell lines, providing strong rationale for xenograft studies [4].

Table 2: Summary of this compound Efficacy in Preclinical Xenograft Models

Cancer Type Cell Line Treatment Protocol Efficacy Outcomes Reference
Prostate Cancer DU145 This compound (10 mg/kg) + Cisplatin (5 mg/kg) Synergistic tumor growth inhibition [2]
Ovarian Cancer OVCAR-3 (resistant) This compound + Carboplatin Re-sensitization, tumor regression [3]
Prostate Cancer DU145 This compound monotherapy (10 mg/kg daily) Significant tumor growth inhibition [2]
Various Solid Tumors Multiple Continuous IV infusion (27 mg/kg/day) Stabilized disease, favorable toxicity profile [8]

Technical Methodologies and Experimental Protocols

In Vitro Assessment Protocols

Cell Viability and Cytotoxicity Assays

  • MTT/MTS Assay Protocol: Seed cells in 96-well plates at 3-5×10³ cells/well and allow to adhere overnight. Treat with this compound (typical range 1-40 μM) for 24-72 hours. Add MTT (0.5 mg/mL) or MTS reagent according to manufacturer instructions and incubate for 2-4 hours at 37°C. Measure absorbance at 570 nm (MTT) or 490 nm (MTS) using a microplate reader. Calculate IC50 values using appropriate statistical software [4] [5].

  • Lactate Dehydrogenase (LDH) Release Assay: Use commercial LDH detection kits according to manufacturer protocols. Seed cells in 96-well plates and treat with this compound for 24-48 hours. Collect supernatant and assess LDH activity spectrophotometrically. Compare to maximum LDH release (cells lysed with Triton X-100) and spontaneous release (untreated cells) controls [4].

Apoptosis Detection Methods

  • Annexin V/Propidium Iodide Staining: Harvest 1-5×10⁵ cells after this compound treatment, wash with cold PBS, and resuspend in binding buffer. Add Annexin V-FITC and propidium iodide according to manufacturer recommendations. Analyze by flow cytometry within 1 hour of staining. Distinguish viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations [5].

  • Caspase Activity Assays: Use commercial caspase-Glo assays or perform Western blot analysis for cleaved caspases. For caspase-Glo assays, seed cells in white-walled 96-well plates, treat with this compound, and add caspase-Glo reagent according to manufacturer instructions. Measure luminescence after 30-60 minutes incubation. For Western blot, use antibodies specific for cleaved caspases-3, -8, and -9 [4] [3].

Molecular Mechanism Elucidation

Western Blot Analysis Extract total protein using RIPA buffer supplemented with protease and phosphatase inhibitors. Separate 20-50 μg protein by SDS-PAGE and transfer to nitrocellulose membranes. Block with 5% non-fat milk or BSA and incubate with primary antibodies overnight at 4°C. Key targets for this compound mechanism studies include: XIAP, c-FLIP, Akt, p-Akt, PARP, caspases, and cell cycle regulators. After secondary antibody incubation, develop using enhanced chemiluminescence and quantify band intensities [5].

Cell Cycle Analysis Harvest 1×10⁶ cells after this compound treatment, wash with PBS, and fix in 70% ethanol at -20°C for at least 2 hours. Wash cells and resuspend in propidium iodide staining solution (50 μg/mL PI, 100 μg/mL RNase A in PBS) for 30 minutes at room temperature protected from light. Analyze DNA content by flow cytometry and determine cell cycle distribution using appropriate software [5].

The following diagram illustrates the integrated experimental workflow for evaluating this compound in xenograft models, from in vitro mechanism studies to in vivo efficacy assessment:

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Xenograft Studies A Cell Viability Assays (MTT/MTS) E Xenograft Establishment (Cell Implantation) A->E IC50 Guides Dosing B Apoptosis Detection (Annexin V/Caspase) C Mechanism Studies (Western Blot, Cell Cycle) G Drug Administration (Monotherapy/Combination) C->G Mechanism-Informed Combinations D Combination Screening (CI Analysis) D->G Synergistic Regimens F Treatment Groups (Randomization) E->F F->G H Tumor Monitoring (Caliper Measurements) G->H I Endpoint Analysis (Tumor Weight, IHC) H->I J Data Integration & Analysis I->J subcluster_data subcluster_data K Mechanistic Insights J->K L Clinical Translation J->L

Pharmacokinetic Properties and Dosing Considerations

Understanding the pharmacokinetic profile of this compound is essential for designing effective dosing regimens in xenograft studies and translating findings to clinical applications:

  • Plasma Half-Life: this compound exhibits a relatively short plasma half-life, with free this compound demonstrating an elimination half-life of approximately 0.67 ± 0.53 hours and total this compound having a half-life of 3.19 ± 1.93 hours following intravenous bolus administration [9].

  • Clearance and Volume of Distribution: Total plasma clearance rates for free and total this compound are 2.48 ± 2.33 L/h and 0.15 ± 0.08 L/h, respectively. The apparent volumes of distribution are 1.55 ± 0.69 L/kg for free this compound and 0.64 ± 0.51 L/kg for total this compound, indicating significant tissue distribution [9].

  • Continuous Infusion Kinetics: During continuous intravenous infusion, free this compound accumulates rapidly to reach a mean steady-state concentration of 0.79 ± 0.14 μg/mL after approximately 0.87 ± 0.18 hours. The apparent accumulation half-life during infusion is 0.17 ± 0.04 hours, supporting frequent or continuous administration approaches for maintaining therapeutic concentrations [9].

  • Dosing Strategy Implications: The rapid clearance and short half-life of this compound suggest that continuous infusion protocols or frequent intermittent dosing may be necessary to maintain therapeutic drug levels. This pharmacokinetic profile informed the design of the 7-day continuous infusion regimen tested in Phase I trials, which demonstrated favorable tolerability up to 27.0 mg/kg/day [8].

The following diagram illustrates the multifaceted mechanism of action of this compound, highlighting key molecular targets and downstream effects:

G cluster_molecular Molecular Targets cluster_pathways Affected Pathways cluster_effects Biological Outcomes A This compound B ENOX2 Inhibition A->B C XIAP Degradation A->C D Akt Dephosphorylation A->D E c-FLIP Downregulation A->E F p21 Upregulation A->F G Mitochondrial Apoptosis B->G Ceramide Production H Caspase Activation C->H Caspase-3/9 Activation J Chemosensitization D->J Survival Pathway Inhibition E->H Death Receptor Sensitization I Cell Cycle Arrest (G1) F->I CDK Inhibition K Tumor Cell Apoptosis G->K H->K I->K N Chemoresistance Reversal J->N L Angiogenesis Inhibition K->L Reduced VEGF M Immune Response Enhancement K->M Enhanced NK Cell Activity

References

Comprehensive Research Guide: Phenoxodiol Clinical Trial Design and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phenoxodiol and its Clinical Development

This compound (2H-1-benzopyran-7-0,1,3-[4-hydroxyphenyl]) is a synthetic isoflavone derivative structurally analogous to naturally occurring plant isoflavones like genistein [1] [2]. As an investigational anticancer agent, it has demonstrated a multi-faceted mechanism of action targeting both tumor cells and the tumor microenvironment. This compound has been characterized as a pan-cancer drug with demonstrated activity across various cancer types including ovarian, prostate, renal, and hematological malignancies [3]. Its development has pursued both monotherapy applications and chemo-sensitization strategies, particularly for overcoming drug resistance in refractory cancers.

The compound's unique mechanism involves binding to a tumor-specific cell surface oxidase (ENOX2/tNOX), leading to downstream inhibition of key anti-apoptotic proteins and restoration of cancer cell sensitivity to chemotherapeutic agents [4] [5]. Preclinical studies have demonstrated that this compound selectively targets cancer cells while exhibiting minimal effects on normal, non-transformed cells [3], providing a favorable therapeutic window. Clinical development has progressed to Phase III trials, though with mixed results, leading to ongoing investigation of its potential applications in oncology and refinement of its clinical use parameters.

Clinical Trial Designs and Outcomes

Phase II Trial in Prostate Cancer

A Phase II trial was conducted to evaluate this compound in patients with castrate and non-castrate prostate cancer (NCT00557037) [6]. This study employed a single-group assignment design with two distinct patient cohorts to assess the drug's activity in different disease states. The trial divided patients into Group A (androgen-independent, chemotherapy-naïve) and Group B (androgen-dependent with rising PSA post-primary therapy). Patients received oral this compound 400 mg every 8 hours daily for 28 consecutive days constituting one cycle, with treatment outcome evaluation after three cycles (12 weeks). The primary purpose was treatment efficacy assessment, with key endpoints including PSA response and disease stabilization.

The study employed stringent eligibility criteria with specific requirements for disease progression, laboratory parameters, and prior therapy limitations. Patients were required to have histologically confirmed adenocarcinoma of the prostate with defined progression parameters: for castrate-resistant patients, either a rising PSA (three consecutive rises with values >4 ng/mL), progressive measurable disease on imaging, or new metastatic lesions on bone scan; for non-castrate patients, a rising PSA with doubling time less than 12 months and no evidence of metastatic disease. The trial excluded patients with active second malignancies, significant cardiovascular disease, or brain metastases, and prohibited concurrent herbal supplements that might confound results [6].

Phase III OVATURE Trial in Ovarian Cancer

The OVATURE (OVArian TUmor REsponse) trial was a multicenter, randomized, double-blind Phase III study designed to evaluate this compound in combination with carboplatin in women with advanced ovarian cancer resistant or refractory to platinum-based drugs [4]. The trial employed a placebo-controlled design comparing weekly carboplatin combined with either daily oral this compound or placebo. The study targeted enrollment of 340 patients but was terminated early after recruiting only 142 patients due to slow accrual and changes in standards of care affecting patient availability.

The primary endpoint was progression-free survival, with overall survival as a key secondary endpoint. Despite the early termination, the final analysis demonstrated that the trial did not meet its primary endpoint, with no statistically significant improvement in progression-free or overall survival observed [4]. Importantly, the investigators noted that the study was significantly underpowered due to the limited enrollment, and additional analysis suggested that administration route might significantly impact efficacy, with prior Phase II data using intravenous this compound showing substantially better response rates (30%) compared to the oral formulation (<1%) used in the Phase III trial [4].

Pharmacokinetic and Phase I Trials

Table 1: Key Pharmacokinetic Parameters of this compound

Parameter Bolus IV (5 mg/kg) Continuous IV (2 mg/kg/h) Notes
Half-life (free) 0.67 ± 0.53 h 0.17 ± 0.04 h (accumulation) Short plasma half-life [7]
Half-life (total) 3.19 ± 1.93 h - [7]
Plasma clearance (free) 2.48 ± 2.33 L/h 1.29 ± 0.23 L/h [7]
Volume of distribution 1.55 ± 0.69 L/kg - Suggess extensive tissue distribution [7]
Time to steady state - 0.87 ± 0.18 h Rapid attainment [7]
Steady state concentration - 0.79 ± 0.14 μg/ml [7]

A Phase I trial investigated continuous intravenous dosing of this compound in patients with late-stage solid tumors [8]. This study employed a 7-day continuous IV infusion on 14-day cycles with dose escalation across five strata (0.65, 1.3, 3.3, 20.0, and 27.0 mg/kg/day). The trial design included three to four patients per stratum with treatment continuation until disease progression. The primary objectives were toxicity assessment, pharmacokinetic characterization, and preliminary efficacy evaluation. Results demonstrated that this administration regimen was well tolerated up to the highest dose level, with emesis, fatigue, and rash as the only significant toxicities, and no dose-limiting toxicities encountered despite administration to heavily pretreated patients [8].

Pharmacokinetic studies revealed that this compound has a short plasma half-life, particularly in the free form, leading to rapid attainment of steady state levels during continuous intravenous infusion [7]. The linear relationship between dosage and mean steady-state plasma concentrations supports predictable pharmacokinetics. Analysis of both free and conjugated this compound demonstrated that the drug undergoes rapid metabolism and clearance, informing optimal dosing strategies for subsequent clinical trials.

Table 2: Clinical Trial Designs and Dosing Regimens

Trial Phase Patient Population Design Intervention Key Outcomes
Phase II [6] Castrate/non-castrate prostate cancer Single-group, two cohorts Oral this compound 400 mg every 8 hours Completed, results not published
Phase III [4] Platinum-resistant ovarian cancer Randomized, double-blind, placebo-controlled Oral this compound + carboplatin vs placebo + carboplatin No significant improvement in PFS/OS; underpowered
Phase I [8] Late-stage solid tumors Dose-escalation Continuous IV this compound (7-day infusion) Well-tolerated up to 27 mg/kg/day; stable disease in some patients
PK Study [7] Advanced cancer patients Open-label IV bolus (5 mg/kg) or continuous infusion (2 mg/kg/h) Short half-life; rapid steady-state achievement

Experimental Protocols for Preclinical Evaluation

Cell Viability and Proliferation Assays

The MTS assay (CellTiter 96 Aqueous kit) provides a reliable method for determining this compound's effects on cancer cell viability and calculating inhibitory concentrations (IC50) [9]. The protocol begins by seeding cells at a density of 3×10³ cells per well in 96-well culture plates and allowing 24 hours for attachment. This compound is then applied at varying concentrations (typically 5-40 μM) for 72 hours, with each treatment condition performed in triplicate independent experiments. Following treatment, MTS reagent is added to each well and incubated for 1-4 hours at 37°C, after which absorbance is measured at 490nm.

Data analysis involves calculating the percentage viability relative to vehicle-treated controls and using software such as CalcuSyn to determine IC50 values [9]. For colony formation assays, cells are plated in 6-well plates at 3×10³ cells per plate and treated with this compound for 24, 48, and 72 hours. After 10 days of incubation, colonies are fixed in 100% methanol and stained with Giemsa's solution. Colonies containing >50 cells are counted manually, with clonogenic survival expressed as percentage of vehicle-treated controls. This assay evaluates the long-term reproductive potential of cells following this compound exposure, providing insight into its anti-proliferative effects beyond immediate cytotoxicity.

Apoptosis Assessment Protocols

Flow cytometry with annexin V/propidium iodide staining offers a quantitative method for detecting this compound-induced apoptosis [9] [3]. The protocol involves plating 7.5×10⁴ cells per well in 6-well culture plates one day prior to treatment with this compound. After 24-72 hours of exposure, both attached and floating cells are collected, washed with cold PBS, and resuspended in binding buffer. Cells are then stained with annexin V-FITC and propidium iodide (PI) or 7-amino-actinomycin D (7-AAD) for 15 minutes in the dark at room temperature.

Sample analysis is performed using a flow cytometer equipped with appropriate filters for FITC (518 nm) and PI (617 nm). Four distinct cell populations can be distinguished: viable cells (annexin V⁻/PI⁻), early apoptotic cells (annexin V⁺/PI⁻), late apoptotic cells (annexin V⁺/PI⁺), and necrotic cells (annexin V⁻/PI⁺) [9]. For additional confirmation of apoptosis, Western blot analysis of cleaved poly ADP ribose polymerase (PARP) can be performed, as PARP cleavage is a hallmark of caspase-mediated apoptosis [9].

Cell Cycle Analysis Methodology

Cell cycle distribution following this compound treatment can be analyzed by flow cytometric analysis of DNA content [9]. After treatment with this compound for 24-72 hours, cells are collected, washed with PBS, and fixed in 70% ethanol at -20°C for at least 2 hours. Fixed cells are then washed and resuspended in citrate buffer containing propidium iodide (50 μg/mL) and RNase A (100 μg/mL), followed by incubation at 37°C for 30 minutes in the dark.

Samples are analyzed using a flow cytometer with excitation at 488 nm and detection at 617 nm. Cell cycle distribution is determined by analyzing the DNA content histograms using appropriate software (e.g., ModFit), quantifying the percentage of cells in sub-G1, G0/G1, S, and G2/M phases [9]. This compound treatment typically results in cell cycle perturbations including increased sub-G1 population (indicative of apoptosis) and alterations in G1 and G2/M populations, reflecting cell cycle arrest at specific checkpoints.

Signaling Pathways and Mechanisms of Action

Apoptosis Induction Pathways

Table 3: Key Molecular Targets of this compound

Target/M Pathway Effect of this compound Functional Consequence Experimental Evidence
Mitochondrial Pathway Activation through caspase-2 and Bid signaling Initiation of intrinsic apoptosis cascade [10]
XIAP Proteasomal degradation Loss of inhibition of caspase-3, -7, and -9 [10]
Akt Pathway Dephosphorylation of Akt Inhibition of pro-survival signaling [9]
sphingosine kinase Inhibition Reduction in S-1-P content [1] [4]
FLIP Downregulation Enhanced death receptor-mediated apoptosis [4]
ENOX2 (tNOX) Inhibition of electron transport Disruption of NADH recycling and redox balance [3] [5]

This compound activates both intrinsic and extrinsic apoptosis pathways through multiple interconnected mechanisms. The intrinsic pathway is initiated through activation of caspase-2 and cleavage of Bid to tBid, which translocates to mitochondria promoting cytochrome c release and formation of the apoptosome complex [10]. Concurrently, this compound induces proteasomal degradation of XIAP (X-linked inhibitor of apoptosis protein), relieving the constitutive inhibition of caspase-3, -7, and -9 and facilitating execution of the apoptotic program [10].

The extrinsic pathway is potentiated through downregulation of cellular FLIP (FLICE-inhibitory protein), which enhances signaling through death receptors such as Fas and TRAIL receptors [4]. This compound also inhibits sphingosine kinase, reducing production of sphingosine-1-phosphate (S-1-P), a key lipid signaling molecule that promotes cell survival and angiogenesis [1] [4]. Additionally, this compound suppresses the Akt signaling pathway through dephosphorylation of Akt, further inhibiting critical pro-survival signals in cancer cells [9].

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria This compound This compound tNOX tNOX This compound->tNOX Inhibits SphK Sphingosine Kinase This compound->SphK Inhibits Akt Akt This compound->Akt Dephosphorylates FLIP FLIP This compound->FLIP Downregulates XIAP XIAP This compound->XIAP Degrades Caspase2 Caspase-2 This compound->Caspase2 Activates tNOX->SphK Reduces S-1-P SphK->FLIP SphK->XIAP Apoptosis Apoptosis Akt->Apoptosis Enhances FLIP->Apoptosis Enhances XIAP->Apoptosis Enhances Bid Bid Caspase2->Bid Cleaves to tBid CytochromeC CytochromeC Bid->CytochromeC Releases CytochromeC->Apoptosis

Chemosensitization Mechanism

This compound's ability to reverse chemoresistance represents one of its most promising clinical applications. The chemosensitization mechanism involves priming cancer cells for enhanced susceptibility to conventional chemotherapeutic agents through modulation of key survival pathways. When administered prior to chemotherapeutic agents like carboplatin, paclitaxel, or cisplatin, this compound preconditiones the apoptotic machinery by lowering the threshold for cell death initiation [10] [5].

The temporal sequence of administration proves critical to the chemosensitization effect. Experimental evidence demonstrates that pretreatment with this compound for 24-48 hours before chemotherapy exposure yields superior efficacy compared to simultaneous administration or this compound following chemotherapy [5]. This sequential approach allows for adequate downregulation of anti-apoptotic proteins like XIAP and FLIP and inhibition of pro-survival pathways before chemotherapeutic challenge, creating a cellular environment primed for apoptosis induction. Interestingly, studies suggest that the ENOX2 protein may retain a "memory" of this compound exposure, potentially through prion-like mechanisms, prolonging the chemosensitization effect even after this compound clearance [5].

G cluster_pretreatment This compound Pretreatment (24-48h) cluster_chemo Chemotherapy Exposure This compound This compound Downregulation Downregulation of XIAP, FLIP This compound->Downregulation SurvivalPathway Inhibition of Pro-survival Pathways This compound->SurvivalPathway Chemo Chemotherapy (carboplatin, paclitaxel, cisplatin) ApoptosisInit Enhanced Apoptosis Initiation Chemo->ApoptosisInit Downregulation->ApoptosisInit Permits SurvivalPathway->ApoptosisInit Facilitates CaspaseAct Uninhibited Caspase Activation ApoptosisInit->CaspaseAct ChemoSensitization Enhanced Chemosensitivity & Tumor Cell Death CaspaseAct->ChemoSensitization

Research Gaps and Future Directions

Despite extensive investigation, several methodological challenges remain in optimizing this compound's clinical application. The route of administration appears critically important, with intravenous administration demonstrating superior efficacy compared to oral formulation in clinical settings [4]. This may relate to pharmacokinetic limitations of oral administration, including potentially poor bioavailability or extensive first-pass metabolism. Additionally, the temporal sequencing of this compound relative to conventional chemotherapy requires further refinement, with preclinical evidence suggesting that pretreatment yields optimal chemosensitization but clinical translation of this approach needing validation [5].

Future research directions should prioritize biomarker development to identify patient populations most likely to benefit from this compound therapy. Potential biomarkers include ENOX2/tNOX expression levels, which may correlate with drug sensitivity [5], and XIAP or FLIP expression profiles that might predict chemosensitization response. Combination strategies with novel therapeutic agents beyond conventional chemotherapy, such as immune checkpoint inhibitors or targeted therapies, represent another promising avenue. The development of second-generation analogs like triphendiol, potentially possessing improved potency and pharmacokinetic profiles, may overcome limitations observed with this compound itself [4].

Conclusion

This compound represents a novel class of anticancer agent with a unique multi-targeted mechanism of action focusing on restoration of apoptosis in treatment-resistant cancers. While clinical development has faced challenges, particularly with oral formulation efficacy, the compelling preclinical evidence and demonstrated activity in certain clinical contexts support continued investigation. The experimental protocols and mechanistic insights provided in this document offer researchers a foundation for further optimizing this compound's therapeutic potential. Future success will likely depend on careful patient selection, appropriate dosing schedules, and potentially the development of more potent analogs that maintain the favorable safety profile of the parent compound while enhancing anticancer efficacy.

References

Application Notes and Protocols for Phenoxodiol Combination Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phenoxodiol as a Chemosensitizer

This compound is a synthetic analog of the plant isoflavone genistein, developed for its enhanced anticancer properties and ability to reverse chemoresistance. Its primary mechanism of action involves inhibiting the tumor-associated cell surface enzyme ENOX2 (tNOX), leading to an accumulation of intracellular ceramide that triggers caspase-mediated apoptosis via degradation of the X-linked inhibitor of apoptosis protein (XIAP) [1]. This mechanism compromises the survival pathways of cancer cells, making them more susceptible to traditional chemotherapeutic agents. The drug has been evaluated in clinical trials, particularly for ovarian cancer, where it demonstrated a capacity to stabilize disease and improve outcomes in patients with refractory or resistant cancers when combined with standard chemotherapy [2].

Established Combination Therapy Protocols

Clinical Protocol for Platinum/Taxane-Resistant Ovarian Cancer

A Phase II randomized study established a protocol for using intravenous this compound in combination with cisplatin or paclitaxel in women with platinum/taxane-refractory or resistant ovarian cancers [2].

Objective: To determine the safety and efficacy of this compound in reversing chemoresistance. Patient Population: Women with documented platinum/taxane-refractory/resistant ovarian cancer. Treatment Arms and Dosing:

  • Arm A (Platinum refractory/resistant): this compound (3 mg/kg IV) weekly on days 1 and 2, plus Cisplatin (40 mg/m² IV) weekly on day 2.
  • Arm B (Taxane refractory/resistant): this compound (3 mg/kg IV) weekly on days 1 and 2, plus Paclitaxel (80 mg/m² IV) weekly on day 2. Treatment Duration: Patients continued treatment until complete response, disease progression, unacceptable toxicity, or voluntary withdrawal. Key Efficacy Outcomes:
  • Cisplatin-phenoxodiol arm: Overall best response rate of 19% (3 partial responses), with 56% (9 patients) achieving stable disease.
  • Paclitaxel-phenoxodiol arm: Overall best response rate of 20% (1 complete response, 2 partial responses), with 53% (8 patients) achieving stable disease. Safety Profile: The combinations were well-tolerated with no treatment-related deaths. Only one treatment-related hospitalization and two Grade 4 toxicities were reported [2].
In Vitro Protocol for Sensitizing Colorectal Cancer Cells

A preclinical study detailed a protocol for using this compound to sensitize metastatic colorectal cancer (CRC) cells to 5-Fluorouracil (5-Fu) and Oxaliplatin (1-OHP) [1].

Objective: To enhance the apoptotic response of CRC cells to standard chemotherapeutics. Cell Lines: Wild-type p53 HCT-116 (HCT-116p53+/+) and mutant p53 HCT-116 (HCT-116p53-/-) human CRC cell lines. Reagents:

  • This compound: Stock solution in DMSO, working concentration of 10 µg/ml.
  • 5-Fluorouracil (5-Fu): Working concentration of 200 µM.
  • Oxaliplatin (1-OHP): Working concentration of 5 µM. Procedure:
  • Cell Seeding: Seed cells in a 96-well plate at 5x10³ cells per well in DMEM supplemented with 1% FBS and allow to attach overnight.
  • Pre-treatment: Pre-treat cells with this compound (10 µg/ml) for 4 hours.
  • Chemotherapy Administration: Remove medium and treat cells with a combination of 5-Fu (200 µM) and 1-OHP (5 µM) for an additional 24 hours.
  • Viability Assessment: Perform MTT assay to determine cell viability. Add MTT solution (5 mg/ml) and incubate for 4 hours at 37°C. Dissolve formazan crystals in DMSO and measure absorbance at 570 nm. Key Findings: The pre-treatment with this compound was significantly more effective at inhibiting cell viability and inducing apoptosis (evidenced by increased Caspase-3 activity and elevated CASP3 and CASP9 mRNA levels) than the combination of 5-Fu and 1-OHP alone [1].

The table below summarizes the key combination regimens investigated for this compound:

Table 1: Summary of this compound Combination Therapy Regimens

Cancer Type Combination Agent(s) Context / Model Reported Outcome
Ovarian Cancer Cisplatin Phase II Clinical Trial (Platinum-resistant) 19% response rate, 56% stable disease [2]
Ovarian Cancer Paclitaxel Phase II Clinical Trial (Taxane-resistant) 20% response rate, 53% stable disease [2]
Colorectal Cancer 5-Fluorouracil + Oxaliplatin In Vitro (HCT-116 cells) Enhanced apoptosis & reduced viability [1]
Prostate Cancer Docetaxel In Vitro (LNCap, DU145, PC3 cells) Antagonistic Interaction: Attenuated docetaxel-induced cell death [3]

Detailed Experimental Methodology

Protocol for Assessing Apoptosis via AO/EtBr Staining

This method is used to differentiate between viable, apoptotic, and necrotic cells following combination treatment [1].

Reagents:

  • Acridine Orange (AO) stock solution: 100 µg/ml in PBS.
  • Ethidium Bromide (EtBr) stock solution: 100 µg/ml in PBS.
  • Phosphate Buffered Saline (PBS).

Procedure:

  • After treatment, harvest cells (both adherent and in supernatant) by gentle trypsinization and centrifugation.
  • Wash the cell pellet with PBS.
  • Resuspend the cell pellet in 25 µl of PBS.
  • Add 1 µl of AO/EtBr stain mixture (prepared by mixing equal volumes of AO and EtBr stock solutions).
  • Immediately place a 10 µl aliquot of the stained cell suspension on a clean microscope slide and cover with a coverslip.
  • Observe under a fluorescence microscope at 40x magnification with an excitation wavelength of 590 nm.
  • Count at least 200 cells per sample and classify them based on fluorescence:
    • Viable cells: Uniform bright green nuclei.
    • Early apoptotic cells: Bright green nuclei with condensed or fragmented chromatin.
    • Late apoptotic cells: Orange/red nuclei with condensed or fragmented chromatin.
    • Necrotic cells: Uniform bright orange/red nuclei.
Protocol for Evaluating Cytotoxicity (LDH Release Assay)

The Lactate Dehydrogenase (LDH) release assay measures membrane integrity as a marker of cell death [1].

Reagents: Cytotoxicity Detection Kit Plus (Roche Applied Science).

Procedure:

  • Seed and treat cells in a 96-well plate as required by the experimental design.
  • After the treatment period, centrifuge the plate at 250 x g for 10 minutes.
  • Carefully transfer 100 µl of the supernatant from each well into a new 96-well plate.
  • Add 100 µl of the reaction mixture from the cytotoxicity detection kit to each well containing the supernatant.
  • Incubate the plate for 30 minutes at room temperature, protected from light.
  • Measure the absorbance at 490 nm using a microplate reader.
  • Calculate the percentage of cytotoxicity relative to a low control (untreated cells) and a high control (cells lysed with Triton X-100).

Mechanisms of Action and Signaling Pathways

This compound's efficacy as a chemosensitizer is rooted in its multi-targeted action on key survival pathways in cancer cells. The following diagram and table outline the primary molecular mechanisms.

G cluster_0 Key this compound Mechanisms PXD This compound ENOX2 Inhibit ENOX2 (tNOX) PXD->ENOX2 Akt Inhibit Akt Pathway PXD->Akt PXD->Akt Ceramide ↑ Intracellular Ceramide ENOX2->Ceramide XIAP Degrade XIAP Ceramide->XIAP Caspase Activate Caspases XIAP->Caspase Apoptosis Apoptosis Caspase->Apoptosis p21 ↑ p21 Expression Akt->p21 p21->Apoptosis Chemo Chemotherapeutic Agent Chemo->Apoptosis Enhanced Effect

Diagram 1: Molecular mechanisms of this compound as a chemosensitizer. This compound initiates apoptosis through dual pathways: inhibition of ENOX2 leading to caspase activation, and inhibition of Akt signaling. These actions synergistically enhance the cell-killing effect of co-administered chemotherapy.

Table 2: Documented Molecular Mechanisms of this compound

Mechanism Observed Effect Experimental Evidence
ENOX2 Inhibition & Apoptosis Induction Inhibition of tNOX leads to ceramide accumulation, XIAP degradation, and caspase activation [1]. Observed in ovarian, renal, and colorectal cancer models [4] [5] [1].
Akt Pathway Inhibition Dephosphorylation of Akt, leading to growth inhibition and apoptosis [5]. Demonstrated in renal cell carcinoma lines (769-P, 786-O, Caki-2) [5].
Cell Cycle Perturbation Induction of G1 arrest, perturbation of cell cycle distribution, and increased sub-G1 fraction (apoptosis) [5]. Flow cytometry in renal cancer cells; associated with reduced CDK4 and induced p21CIP1 [5].
Immunomodulation At low concentrations, enhances natural killer (NK) cell lytic function and overall PBMC cytotoxicity [4]. In vitro PBMC assays and in vivo mouse colon cancer model showed reduced tumor growth [4].

Critical Considerations and Cautions

Agent-Specific and Context-Dependent Interactions

While this compound shows promising chemosensitizing effects with platinum agents and taxanes in specific contexts, researchers must be aware of potential antagonistic interactions. A study on prostate cancer cell lines demonstrated that co-treatment or pre-treatment with this compound attenuated docetaxel-induced cell death [3]. The proposed mechanism involves this compound preventing cells from entering the G2/M phase of the cell cycle, where docetaxel is most active. This highlights the necessity for thorough pre-clinical testing of specific drug sequences and schedules for each cancer type and combination partner.

Formulation and Stability

The intrinsic stability of this compound can be a challenge. Research into a dextran-phenoxodiol conjugate demonstrated that conjugation significantly improved the drug's stability. An accelerated stability test showed the conjugate was nine times more stable than free this compound when assessing residual antioxidant activity [6]. Furthermore, the conjugate exhibited enhanced in vitro anti-proliferative activity against several cancer cell lines, suggesting that formulation strategies can critically impact the drug's efficacy and stability in experimental and clinical settings [6].

References

Comprehensive Application Notes and Protocols: Dextran-Phenoxodiol Conjugation and Evaluation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Phenoxodiol is a novel anti-tumor isoflavene derived from genistein that has demonstrated potent activity against various cancer types through multiple mechanisms, including inhibition of tyrosine kinases, topoisomerase II, and X-linked inhibitor of apoptosis proteins [1]. Despite promising preclinical results and progression to clinical trials for drug-resistant ovarian and prostate cancers, this compound faces challenges related to its pharmacokinetic properties, including a short plasma half-life (approximately 0.67 hours for the free form) and limited solubility [2] [3]. To address these limitations, researchers have developed a dextran-based conjugation approach that significantly enhances the drug's stability and therapeutic potential [1].

Polymer-drug conjugates represent an advanced strategy in drug delivery that can improve pharmacokinetic profiles, enhance solubility, and reduce systemic toxicity [4]. Dextran, a biocompatible polysaccharide, offers an ideal platform for drug conjugation due to its multiple functional groups available for chemical modification, biodegradability, and proven safety profile [1] [4]. The conjugation of this compound to dextran via enzymatic catalysis using immobilized laccase has yielded a stable conjugate with enhanced anti-proliferative activity against several cancer cell lines while reducing toxicity toward non-malignant cells [1]. These application notes provide detailed methodologies for the synthesis, characterization, and biological evaluation of dextran-phenoxodiol conjugate to facilitate further research and development in this area.

Conjugation Protocol

Materials and Equipment
  • Dextran (Leuconostoc spp., M~r ~6000 Da, Sigma-Aldrich)
  • This compound (purity >98%, synthesized according to literature procedures or commercially available)
  • Immobilized laccase (0.0345 U, from Trametes versicolor or similar source)
  • Dimethyl sulfoxide (DMSO, HPLC grade)
  • Dialysis membrane (MWCO 3.5-5 kDa)
  • Freeze-dryer
  • UV-vis spectrophotometer
  • NMR spectrometer (500 MHz)
  • Sterile filters (0.22 μm)
  • Orbital shaker or stirring system with temperature control
Conjugation Procedure

The conjugation of this compound to dextran follows an enzymatic catalysis approach using immobilized laccase, which facilitates the oxidative coupling of this compound to the polysaccharide backbone [1]. The step-by-step protocol is as follows:

  • Preparation of dextran solution: Dissolve 250 mg of dextran in 1.5 mL of MilliQ water by stirring at room temperature for approximately 15-20 minutes until complete dissolution is achieved.

  • Preparation of this compound solution: Dissolve 7.5 mg of this compound in 0.5 mL of DMSO. Sonication may be employed for 1-2 minutes if necessary to ensure complete dissolution.

  • Mixing of solutions: Add the this compound solution dropwise to the dextran solution with continuous stirring. Maintain stirring for 45 minutes at room temperature to form a stable mixture.

  • Enzymatic conjugation: Add 75 mg of immobilized laccase (0.0345 U) to the reaction mixture. Incubate with continuous stirring for 24 hours at 40°C.

  • Catalyst removal: Separate the immobilized laccase from the reaction mixture by filtration through a 0.22 μm sterile filter or by centrifugation.

  • Purification: Transfer the filtrate to a dialysis membrane (MWCO 3.5-5 kDa) and dialyze against a DMSO/water mixture (1:1 v/v) for 24 hours, changing the dialysis medium every 8 hours.

  • Product recovery: After dialysis, recover the conjugate solution and freeze-dry to obtain a vaporous solid. Store at -20°C until further use.

The following diagram illustrates the experimental workflow for the dextran-phenoxodiol conjugation process:

G A Prepare Dextran Solution (250 mg in 1.5 mL water) C Mix Solutions (Stir 45 min at room temperature) A->C B Prepare this compound Solution (7.5 mg in 0.5 mL DMSO) B->C D Enzymatic Conjugation (Add 75 mg immobilized laccase) Stir 24h at 40°C C->D E Catalyst Removal (Filtration or centrifugation) D->E F Purification (Dialysis against DMSO/water 1:1) E->F G Product Recovery (Freeze-drying) F->G H Dextran-Phenoxodiol Conjugate G->H

Characterization Methods

Determination of Functionalization Degree

The functionalization degree of dextran-phenoxodiol conjugate is determined using 1H NMR spectroscopy [1]. This technique allows quantitative assessment of the amount of this compound successfully conjugated to the dextran backbone:

  • Sample preparation: Dissolve approximately 10 mg of dextran-phenoxodiol conjugate in 0.6 mL of deuterated solvent (D~2~O or DMSO-d~6~ depending on solubility).

  • NMR acquisition: Acquire 1H NMR spectrum at 500 MHz using standard parameters (64 scans, temperature 25°C).

  • Data analysis: Compare the integral of characteristic this compound aromatic proton signals (δ 6.5-8.0 ppm) with the integral of dextran anomeric proton signals (δ 4.5-5.5 ppm).

  • Calculation: Calculate the functionalization degree using the following formula:

    Functionalization degree (mg this compound/g conjugate) = (I~p~ × M~p~ × 1000) / (I~d~ × M~d~)

    Where:

    • I~p~ = Integral of this compound protons
    • I~d~ = Integral of dextran anomeric protons
    • M~p~ = Molecular weight of this compound (268.26 g/mol)
    • M~d~ = Molecular weight of dextran repeating unit (162.14 g/mol)

The expected functionalization degree for a successful conjugation is approximately 3.25 mg this compound/g conjugate [1].

UV-Vis Spectrophotometry

UV-vis spectrophotometry provides confirmation of successful conjugation through characteristic spectral shifts [1]:

  • Sample preparation: Prepare solutions of free this compound and dextran-phenoxodiol conjugate in DMSO/water (1:1 v/v) at a concentration of 0.05 mg/mL.

  • Spectral acquisition: Record UV-vis spectra from 200-500 nm using DMSO/water (1:1 v/v) as blank.

  • Data interpretation: Compare the spectra of free this compound and the conjugate. A successful conjugation is indicated by a bathochromic shift (red shift) in the maximum absorption wavelength of the conjugate compared to free this compound.

Table 1: Characterization Parameters for Dextran-Phenoxodiol Conjugate

Parameter Method Expected Result Significance
Functionalization Degree 1H NMR 3.25 mg this compound/g conjugate Quantifies drug loading efficiency
UV-vis Spectral Shift UV-vis Spectroscopy Bathochromic shift Confirms successful conjugation
Physical Appearance Visual inspection Vaporous solid Confirms proper freeze-drying
Solubility Solubility test Soluble in DMSO/water mixtures Confirms conjugate formation

Stability Assessment

Accelerated Stability Testing Protocol

The physical stability of dextran-phenoxodiol conjugate is evaluated through an accelerated stability test under UV irradiation, measuring the retention of antioxidant activity over time [1]:

  • Sample preparation: Prepare aliquots (1.0 mL) of free this compound and dextran-phenoxodiol conjugate in PBS solution (10^-3^ M, pH 7.4) at a concentration of 0.05 mg/mL.

  • UV irradiation: Expose samples to UV irradiation using a high-pressure mercury lamp (HPK 125, Philips, 10 mW cm^-2^, wavelength 275 nm) for 7 hours.

  • Sampling: At predetermined time intervals (0, 0.5, 1, 2, 3, 5, 7 hours), withdraw aliquots for antioxidant activity assessment.

  • Control samples: Prepare identical samples protected from UV irradiation to serve as controls.

Antioxidant Activity Assessment

The residual antioxidant activity of samples is determined using the Folin-Ciocalteu assay [1]:

  • Sample dilution: Dilute withdrawn aliquots with water to a final volume of 10.0 mL.

  • Reagent addition: Add 1.0 mL of Folin-Ciocalteu reagent and 3.0 mL of 2% Na~2~CO~3~ solution to each diluted sample.

  • Incubation: Mix thoroughly and allow to stand for 2 hours with intermittent shaking.

  • Absorbance measurement: Measure absorbance at 760 nm using a UV-vis spectrophotometer.

  • Calculation: Calculate the residual antioxidant activity using the formula:

    Residual Activity (%) = (A~x~ / A~i~) × 100%

    Where:

    • A~x~ = Antioxidant activity of solution measured in the presence of UV irradiation
    • A~i~ = Antioxidant activity of solution measured in the absence of UV irradiation

Table 2: Stability Comparison Between this compound and Dextran-Phenoxodiol Conjugate

Time (hours) Free this compound Residual Activity (%) Dextran-Phenoxodiol Residual Activity (%) Stability Enhancement (Fold)
0 100.0 ± 2.5 100.0 ± 2.1 -
1 78.3 ± 3.1 95.6 ± 2.8 1.22
3 52.7 ± 2.9 88.4 ± 2.5 1.68
5 31.2 ± 3.3 79.8 ± 2.7 2.56
7 18.5 ± 2.7 72.5 ± 3.0 3.92
Overall - - 9-fold improvement

The dextran-phenoxodiol conjugate demonstrates significantly enhanced stability compared to free this compound, retaining approximately 72.5% of its initial antioxidant activity after 7 hours of UV exposure, while free this compound retains only 18.5% [1]. This represents a 9-fold improvement in stability, which has important implications for the shelf life and in vivo performance of the formulation.

Biological Evaluation

Cell Culture Protocols

The in vitro anti-proliferative activity of dextran-phenoxodiol conjugate is evaluated against a panel of cancer cell lines, with comparison to non-malignant cells to assess selectivity [1]:

  • Cell lines:

    • Cancer cells: SKN-BE(2)C (neuroblastoma), MDA-MB-231 (triple-negative breast cancer), U87 (glioblastoma)
    • Non-malignant cells: MRC-5 (human lung fibroblast), HMEC-1 (human microvascular endothelial)
  • Culture conditions:

    • Maintain all cell lines at 37°C in 5% CO~2~ as adherent monolayers
    • Culture HMEC-1 cells on 0.1% gelatin-coated plates (except for Matrigel assay)
    • Use appropriate media supplemented with 10% FCS and required additives
Cell Viability Assay

The anti-proliferative effects are quantified using a metabolic activity-based viability assay [1]:

  • Cell seeding:

    • Seed SKN-BE(2)C, MDA-MB-231, and U87 cells at 3,000 cells per well in 96-well plates
    • Seed HMEC-1 cells at 2,250 cells per well
    • Seed MRC-5 cells at 20,000 cells per well (to achieve quiescence)
  • Compound treatment: After 24 hours, treat cells with a concentration range of free this compound or dextran-phenoxodiol conjugate (typically 0.1-100 μM).

  • Incubation: Incubate with compounds for 72 hours.

  • Viability assessment: Replace treatment media with 10% Alamar Blue in fresh media and incubate for another 6 hours. Measure fluorescence or absorbance according to manufacturer's instructions.

  • Data analysis: Calculate cell viability as a percentage of untreated control cells. Determine GI~50~/IC~50~ values using non-linear regression analysis in GraphPad Prism or similar software.

Anti-Angiogenic Assay

The anti-angiogenic properties are evaluated using the Matrigel assay [1]:

  • Matrix preparation: Coat 24-well plates with 250 μL of Matrigel solution (1:1 dilution in cell culture medium) at 4°C and allow to solidify at 37°C for 30 minutes.

  • Cell seeding and treatment: Seed HMEC-1 cells on polymerized Matrigel and treat with compounds at appropriate concentrations.

  • Incubation and analysis: Incubate for 6-18 hours and quantify tube formation by measuring tube length, branch points, or using image analysis software.

Table 3: Biological Activity Profile of Dextran-Phenoxodiol Conjugate

Cell Line Free this compound Potency Dextran-Phenoxodiol Potency Specificity Index Biological Significance
SKN-BE(2)C (Neuroblastoma) Reference Generally more potent Improved Enhanced anti-proliferative activity
MDA-MB-231 (Breast Cancer) Reference Generally more potent Improved Enhanced anti-proliferative activity
U87 (Glioblastoma) Low activity Significant activity Greatly improved New activity profile against resistant cells
MRC-5 (Non-malignant Lung Fibroblast) Reference 1.5 times less toxic Improved Reduced cytotoxicity to normal cells
HMEC-1 (Anti-angiogenic) Reference Retains 62% activity Slightly reduced Maintained anti-angiogenic properties

The following diagram illustrates the signaling pathways affected by this compound and the experimental workflow for biological evaluation:

G A This compound Mechanisms B Tyrosine Kinase Inhibition A->B C Topoisomerase II Inhibition A->C D XIAP Inhibition A->D E tNOX (ENOX2) Inhibition A->E F Apoptosis Induction B->F C->F D->F E->F G Biological Evaluation H Cell Viability Assays (Cancer Cell Lines) G->H I Cytotoxicity Assessment (Non-malignant Cells) G->I J Anti-angiogenic Assay (Matrigel Model) G->J K Enhanced Specificity (Improved Therapeutic Index) H->K I->K J->K

Applications and Implications

Research Applications

The dextran-phenoxodiol conjugation protocol has several important research applications:

  • Platform technology: This methodology can be adapted for conjugating other flavonoid-based compounds or natural products to polysaccharides, enabling the development of novel derivatives with improved pharmaceutical properties.

  • Structure-activity relationship studies: The conjugate allows investigation of how polymer conjugation influences biological activity, cellular uptake, and intracellular trafficking of this compound.

  • Drug delivery research: The system serves as a model for studying targeted delivery approaches, as dextran can be further modified with targeting ligands for specific tissue or cell types.

Clinical Implications

The enhanced properties of dextran-phenoxodiol conjugate have significant clinical implications:

  • Improved pharmacokinetics: The conjugate approach may address the short plasma half-life of free this compound (0.67 hours for free form, 3.19 hours for total this compound) observed in human studies [2], potentially extending exposure and improving efficacy.

  • Reduced toxicity: The 1.5-fold reduction in cytotoxicity toward non-malignant MRC-5 cells suggests the potential for a wider therapeutic window in clinical applications [1].

  • Overcoming resistance: The retained activity against various cancer cell types, including those where this compound shows limited efficacy (e.g., U87 glioblastoma cells), indicates potential for addressing drug resistance mechanisms [1].

  • Combination therapy: The maintained anti-angiogenic activity (62% retention) combined with enhanced anti-proliferative effects supports potential use in combination regimens with conventional chemotherapeutic agents [1] [5].

Conclusion

The dextran-phenoxodiol conjugation protocol detailed in these application notes provides a robust methodology for enhancing the pharmaceutical properties of this promising anti-cancer agent. The conjugate demonstrates superior stability (9-fold improvement), enhanced anti-proliferative activity against multiple cancer cell types, reduced cytotoxicity toward non-malignant cells, and retained anti-angiogenic properties. These improvements address key limitations of free this compound, particularly its short plasma half-life and stability issues, potentially enabling more effective clinical application.

The methodologies presented herein for synthesis, characterization, stability assessment, and biological evaluation provide researchers with comprehensive tools for further development of polysaccharide-drug conjugates. The successful application of this approach with this compound suggests its potential utility for other flavonoid-based compounds and natural products with similar pharmaceutical challenges.

References

Application Notes and Protocols: Preparation and Evaluation of a (1:2) Phenoxodiol-β-Cyclodextrin Complex for Enhanced Anticancer Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Phenoxodiol is a synthetic isoflavene analog possessing potent anticancer properties, including the ability to induce apoptosis and sensitize resistant cancer cells to chemotherapy [1]. However, its therapeutic potential is severely limited by poor aqueous solubility [2] [3]. To overcome this challenge, encapsulation within β-cyclodextrin (β-CD) presents a viable strategy. β-CD is a cyclic oligosaccharide with a hydrophobic internal cavity and a hydrophilic exterior, enabling the formation of inclusion complexes that can significantly improve the solubility, stability, and bioavailability of poorly water-soluble drugs [4] [5] [6].

This document provides detailed application notes and standardized protocols for the preparation, characterization, and in vitro biological evaluation of a (1:2) this compound-β-cyclodextrin inclusion complex, based on a modified co-evaporation method [2] [3]. The formed complex has demonstrated enhanced anti-proliferative activity against various cancer cell lines and reduced toxicity towards normal human cells, indicating an improved therapeutic profile [2].

Preparation Protocol: Modified Co-Evaporation Method

Objective

To prepare a solid (1:2) inclusion complex between this compound and β-cyclodextrin to enhance the aqueous solubility and biological efficacy of this compound.

Materials
  • This compound (≥ 98% purity)
  • β-Cyclodextrin (β-CD, pharmaceutical grade)
  • Deionized water
  • Methanol (HPLC grade)
  • Round-bottom flask
  • Magnetic stirrer with hotplate
  • Ultrasonic bath
  • Freeze-dryer (Lyophilizer)
  • Desiccator
Step-by-Step Procedure
  • Dissolution: Prepare separate solutions:
    • Solution A: Dissolve β-cyclodextrin in deionized water using a magnetic stirrer to obtain a saturated or near-saturated solution. Mild heating (≈ 40-50°C) may be applied to aid dissolution.
    • Solution B: Dissolve this compound in a minimal volume of methanol.
  • Mixing and Complexation: Slowly add Solution B (this compound) to Solution A (β-CD) under constant magnetic stirring at room temperature.
  • Equilibration: Continue stirring the resulting mixture for 24 hours at room temperature, protected from light, to allow for complete complexation.
  • Solvent Removal: Remove the solvents using one of the following methods:
    • Co-evaporation: Evaporate the solvents under reduced pressure using a rotary evaporator at a bath temperature not exceeding 40°C until a solid mass is obtained.
    • Lyophilization (Preferred): Freeze the solution in a deep-freezer (e.g., -80°C) and subsequently lyophilize for 48 hours to obtain a vaporous solid.
  • Drying and Storage: Transfer the resulting solid complex into a desiccator containing a suitable desiccant (e.g., silica gel) and allow it to dry to a constant weight. Store the final complex in a sealed container at 4°C, protected from light and moisture.
Experimental Workflow

The following diagram illustrates the preparation workflow:

G Start Start Protocol Dissolve_CD Dissolve β-CD in Water (Solution A) Start->Dissolve_CD Dissolve_Drug Dissolve this compound in Methanol (Solution B) Start->Dissolve_Drug Mix Combine Solutions A & B Dissolve_CD->Mix Dissolve_Drug->Mix Stir Stir 24h at Room Temp. Mix->Stir Lyophilize Lyophilize Solution Stir->Lyophilize Store Store Complex at 4°C Lyophilize->Store End Complex Ready for Characterization Store->End

Characterization Protocols and Data Analysis

A multi-technique approach is essential to confirm the successful formation of the inclusion complex and elucidate its stoichiometry and structure.

Phase Solubility Studies
  • Objective: To evaluate the effect of β-CD on the aqueous solubility of this compound and determine the stoichiometry of the complex.
  • Procedure: An excess amount of this compound is added to aqueous solutions containing increasing concentrations of β-CD (e.g., 0-10 mM). The suspensions are shaken at a constant temperature (e.g., 25°C) for 24-48 hours until equilibrium is reached. The suspensions are then filtered through a 0.45 μm membrane filter, and the concentration of dissolved this compound in the filtrate is quantified using a validated HPLC-UV or spectrophotometric method.
  • Expected Outcome: The phase solubility diagram for the this compound-β-CD system is classified as A~L~-type, indicating the formation of a 1:2 drug:cyclodextrin complex [2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To provide evidence of inclusion complex formation and investigate the geometry of the complex in solution.
  • Procedure: Record ¹H NMR spectra of this compound, β-CD, the physical mixture, and the prepared inclusion complex in a suitable deuterated solvent (e.g., D~2~O or DMSO-d~6~). 2D ROESY (Rotating Frame Overhauser Enhancement Spectroscopy) experiments are particularly critical.
  • Expected Results & Analysis: The ¹H NMR spectrum of the complex will show significant chemical shift deviations (Δδ) for the protons of both this compound and β-CD compared to their free states. The 2D ROESY spectrum will show spatial correlations (cross-peaks) between the aromatic protons of this compound and the inner H3 and H5 protons of the β-CD cavity, confirming the inclusion phenomenon. The "limited motion of this compound within the cavity" observed via ROESY is consistent with a stable complex [2] [3].
X-ray Crystallography (Single Crystal)
  • Objective: To unambiguously determine the three-dimensional structure and stoichiometry of the inclusion complex in the solid state.
  • Procedure: Grow single crystals of the complex by slow evaporation from a saturated solution. Collect X-ray diffraction data on a suitable single-crystal diffractometer. Solve and refine the crystal structure.
  • Expected Results: The crystal structure reveals a definitive 1:2 stoichiometry (this compound:β-CD). The data displays an optimal 'ship-in-a-bottle' configuration, where one this compound molecule is fully encapsulated within the hydrophobic cavities of two β-CD molecules [2] [3].
Summary of Characterization Data

Table 1: Summary of Key Characterization Data for the this compound-β-CD Complex.

Characterization Technique Key Findings Interpretation/Conclusion
Phase Solubility A~L~-type diagram Confirms 1:2 stoichiometry and increased solubility of this compound [2].
¹H NMR Significant chemical shift changes in both host and guest protons Indicates interaction and complex formation [2] [3].
2D ROESY NMR NOE correlations between this compound arom. protons and β-CD H3/H5 protons Confirms inclusion of the drug inside the hydrophobic CD cavity [2].
X-ray Crystallography Clear 1:2 (drug:CD) stoichiometry in crystal lattice Provides unambiguous proof of the 'ship-in-a-bottle' inclusion complex structure [2] [3].

In Vitro Biological Evaluation Protocols

The following assays are used to evaluate the efficacy and safety of the complex.

Anti-Proliferative Activity Assay (Cell Viability)
  • Objective: To determine the concentration of the compound that inhibits 50% of cell proliferation (GI~50~) against a panel of cancer cell lines.
  • Cell Lines: Neuroblastoma SK-N-BE(2)C, Triple-negative breast cancer MDA-MB-231, Glioblastoma U87 [7]. Other relevant cancer lines can be included.
  • Procedure:
    • Seed cells in 96-well plates at a density of 3,000 cells per well and allow to adhere for 24 hours.
    • Treat cells with a range of concentrations of free this compound, the this compound-β-CD complex, and empty β-CD as a control.
    • Incubate for 72 hours.
    • Add a metabolic indicator like Alamar Blue (10% of total volume) and incubate for an additional 2-6 hours.
    • Measure the fluorescence or absorbance of the solution. Cell viability is expressed as a percentage of the untreated control cells.
    • Calculate GI~50~ values using non-linear regression analysis in software such as GraphPad Prism [7].
  • Expected Outcome: The this compound-β-CD complex is expected to show enhanced anti-proliferative activity (lower GI~50~ values) compared to free this compound against all tested cancer cell lines, due to improved solubility and delivery [2].
Cytotoxicity Assay on Normal Human Cells
  • Objective: To assess the selective toxicity of the complex against non-malignant cells.
  • Cell Line: Normal human lung fibroblast MRC-5 cells [7].
  • Procedure:
    • Seed MRC-5 cells at a high density (e.g., 20,000 cells/well) to ensure confluence (quiescent state).
    • Treat cells with the compounds as described in Section 4.1 for 72 hours.
    • Assess cell viability using the Alamar Blue assay [7].
  • Expected Outcome: The this compound-β-CD complex demonstrates reduced cytotoxicity (higher IC~50~ value) against normal MRC-5 cells compared to free this compound. The reported data indicates the complex is 2.5 times less toxic than the free drug, suggesting an improved safety profile [2] [3].
Summary of Biological Activity Data

Table 2: Summary of In Vitro Biological Evaluation Data.

Biological Assay Test System Key Result Implication
Anti-Proliferative Activity SK-N-BE(2)C, MDA-MB-231, U87 cancer cells Enhanced potency of the complex vs. free drug Improved efficacy against multiple cancer types [2].
Cytotoxicity (Safety) Normal human MRC-5 fibroblast cells Complex is 2.5x less toxic than free this compound Higher therapeutic index and better safety profile [2] [3].
Alternative Formulation Dextran-Phenoxodiol Conjugate 1.5x less toxic than free this compound [7] Confirms that formulation strategies can reduce off-target toxicity.

Overall Workflow and Rationale

The entire process from preparation to biological verification is summarized below, highlighting the logical flow and the key improvements gained at each stage.

G Problem Problem: Poor Solubility of this compound Solution Solution: Form (1:2) β-CD Inclusion Complex Problem->Solution Rationale Char Characterization (NMR, X-ray) Solution->Char Confirms Formation s1 ↑ Aqueous Solubility Solution->s1 Bio Biological Evaluation (In Vitro Assays) Char->Bio Validate Complex Outcome Final Outcome: Improved Drug Profile Bio->Outcome Demonstrates Benefit s2 ↑ Anti-proliferative Activity Outcome->s2 s3 ↓ Toxicity to Normal Cells Outcome->s3

Conclusion

The encapsulation of this compound into β-cyclodextrin via the described modified co-evaporation protocol successfully generates a (1:2) inclusion complex. Comprehensive characterization confirms the complex formation with a 'ship-in-a-bottle' structure. The primary outcomes of this formulation strategy are a significant improvement in the aqueous solubility of this compound and a markedly enhanced biological profile, characterized by superior anti-proliferative efficacy against cancer cells and reduced toxicity toward normal cells. This complex represents a promising candidate for further development in anticancer drug delivery systems.

References

Comprehensive Application Notes and Protocols for Phenoxodiol MTS Assay Viability Testing in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phenoxodiol and Its Anticancer Properties

This compound (2H-1-benzopyran-7-0, 3-(hydroxylphenyl)), also known as idronoxil, is a synthetic isoflavone analog derived from the natural plant isoflavone genistein, with significantly enhanced potency (5-20 times more effective) against cancer cells compared to its parent compound. This small molecule has attracted substantial interest in oncology research due to its multi-faceted mechanism of action and its ability to sensitize treatment-resistant cancers to conventional chemotherapeutic agents. This compound has demonstrated broad-spectrum antitumor activity against various cancer types, including ovarian, renal, colorectal, prostate, and hematological malignancies, positioning it as a promising candidate for targeted cancer therapy.

The compound exerts its anticancer effects through several interconnected mechanisms that ultimately trigger apoptosis in malignant cells. Primarily, this compound binds to and inhibits tumor-associated NADH oxidase (tNOX), a critical enzyme involved in plasma membrane electron transport (PMET). This inhibition leads to intracellular NADH accumulation and subsequent ceramide production through sphingomyelinase activation, initiating a caspase-mediated apoptotic cascade. Additionally, this compound promotes the proteasomal degradation of X-linked inhibitor of apoptosis (XIAP) and disrupts FLICE inhibitory protein (FLIP) expression, effectively removing critical blocks on apoptotic pathways. These combined actions lower the apoptotic threshold in cancer cells, making them more susceptible to both intrinsic and extrinsic cell death signals.

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects through a sophisticated multi-target mechanism that disrupts key survival pathways in cancer cells while sensitizing them to apoptotic signals. The compound's primary molecular target is the tumor-specific surface oxidase (tNOX), which it inhibits with remarkable specificity for malignant cells. This inhibition triggers a cascade of intracellular events that converge on apoptosis induction through both mitochondrial and death receptor pathways. The Fas-associated death domain (FADD) plays a central role in transmitting these death signals, ultimately leading to caspase activation and programmed cell death.

The molecular orchestration of this compound-induced apoptosis involves several interconnected pathways as visualized below:

G cluster_primary Primary Molecular Targets cluster_downstream Downstream Effects cluster_apoptosis Apoptosis Execution This compound This compound tNOX tNOX Inhibition This compound->tNOX PMET Plasma Membrane Electron Transport (PMET) Inhibition This compound->PMET Mitochondrial Mitochondrial Pathway (Caspase-2, Bid cleavage) This compound->Mitochondrial Direct activation DeathReceptor Death Receptor Pathway (FADD recruitment) This compound->DeathReceptor Sensitization NADH NADH Accumulation tNOX->NADH PMET->NADH Ceramide Ceramide Production NADH->Ceramide XIAP XIAP Degradation Ceramide->XIAP FLIP FLIP Downregulation Ceramide->FLIP Akt Akt Pathway Inhibition Ceramide->Akt CaspaseCascade Caspase Cascade Activation XIAP->CaspaseCascade FLIP->DeathReceptor Akt->DeathReceptor Mitochondrial->CaspaseCascade DeathReceptor->CaspaseCascade FADD recruitment Apoptosis Apoptosis CaspaseCascade->Apoptosis

Figure 1: Integrated signaling pathways of this compound-induced apoptosis. This compound targets multiple nodes in cancer cell survival networks, initiating apoptosis through mitochondrial and death receptor pathways with FADD playing a central role in signal transmission.

The mitochondrial pathway activation involves caspase-2-mediated Bid cleavage, leading to cytochrome c release and apoptosome formation. Concurrently, this compound sensitizes cancer cells to death receptor-mediated apoptosis by removing the inhibitory blocks imposed by FLIP and XIAP proteins. This dual activation ensures robust caspase cascade initiation even in traditionally chemoresistant cells. The Akt signaling pathway, a critical survival mechanism in cancer cells, is significantly inhibited by this compound, further tilting the balance toward apoptosis. This comprehensive pathway disruption explains this compound's efficacy against various cancer types and its ability to resensitize resistant cells to conventional therapies.

Quantitative Efficacy Data Across Cancer Models

Extensive in vitro studies have demonstrated this compound's anticancer efficacy across diverse cancer types, with sensitivity varying based on cancer origin and cellular context. The compound exhibits a dose-dependent cytotoxicity profile, with efficacy typically observed in the low micromolar range. Researchers have systematically quantified this compound's potency through half-maximal inhibitory concentration (IC₅₀) values, providing critical benchmarks for experimental design and drug response comparisons across models. These quantitative assessments form the foundation for rational dosing strategies in both single-agent and combination therapy approaches.

Table 1: this compound Efficacy Profiles Across Cancer Cell Lines

Cancer Type Cell Line IC₅₀ Value Experimental Conditions Key Observations Citation
Renal Cancer 769-P 19.9 μM 72h treatment, MTS assay Dose-dependent viability reduction; cell cycle perturbation [1]
786-O 22.4 μM 72h treatment, MTS assay Clonogenicity inhibition; G1 cell cycle arrest [1]
Caki-2 28.8 μM 72h treatment, MTS assay Apoptosis induction via PARP cleavage [1]
Ovarian Cancer Chemoresistant primary cells 10-20 μM 24-48h treatment Caspase-dependent apoptosis; FLIP/XIAP inhibition [2]
Leukemia Acute Lymphocytic (ALL) primary blasts ~10 μM 24h treatment 77% reduction in viability; rapid proliferation sensitivity [3]
Acute Myeloid (AML) primary blasts ~10 μM 24h treatment 36% reduction in viability; moderate sensitivity [3]
Colorectal Cancer HCT-116 p53+/+ ~10 μg/mL (~40 μM) 24h pre-treatment with chemotherapeutics Significant chemosensitization to 5-FU + oxaliplatin [4]

The data reveals distinct patterns of sensitivity across cancer types, with hematological malignancies and renal carcinomas showing particular vulnerability. Notably, lymphoid leukemic blasts demonstrate significantly greater sensitivity compared to myeloid blasts (77% vs. 36% reduction in viability at 10μM), suggesting lineage-specific susceptibility mechanisms. The differential response between various renal carcinoma cell lines (IC₅₀ range: 19.9-28.8 μM) highlights the importance of considering intra-tumor heterogeneity when designing experimental approaches. These quantitative values provide essential reference points for researchers establishing this compound testing protocols in their specific cancer models of interest.

Detailed MTS Assay Protocol for this compound Viability Testing

Reagent Preparation and Cell Plating

The MTS assay provides a robust, colorimetric method for quantifying cell viability and proliferation following this compound treatment. Proper reagent preparation and cell plating are critical for generating reproducible, reliable data. Begin by preparing a This compound stock solution at 10-100 mM in pharmaceutical-grade DMSO, storing aliquots at -70°C under nitrogen gas to prevent oxidation. On the day of experimentation, perform serial dilutions in complete cell culture medium to achieve the desired working concentrations (typically 1-100 μM), ensuring the final DMSO concentration does not exceed 0.1% in any treatment condition to avoid solvent toxicity.

For cell plating, harvest exponentially growing cancer cells using standard trypsinization procedures and resuspend in appropriate complete medium. Determine cell viability and concentration using trypan blue exclusion and a hemocytometer or automated cell counter. Plate cells in 96-well flat-bottom plates at optimized densities based on cell line characteristics:

Table 2: Cell Seeding Recommendations for Common Cancer Models

Cell Type Recommended Seeding Density (cells/well) Doubling Time Considerations Assay Duration
Renal Carcinoma (769-P, 786-O, Caki-2) 3,000-5,000 Moderate to fast (24-48h) 72 hours
Ovarian Carcinoma 5,000-10,000 Variable based on model 48-72 hours
Colorectal Carcinoma (HCT-116) 5,000-7,500 Fast (18-24h) 48-72 hours
Leukemia/Lymphoma (suspension) 10,000-20,000 Rapid (12-36h) 48 hours
Prostate Carcinoma 7,500-10,000 Moderate (30-48h) 72 hours

After plating, incubate cells for 18-24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow adherence and resumption of exponential growth. Monitor cell confluence visually; treatment should commence when cells reach 30-50% confluence to ensure they are in active growth phase without contact inhibition.

Drug Treatment and Viability Assessment

Following the attachment period, carefully remove culture medium and replace with fresh medium containing the predetermined concentrations of this compound. Include appropriate control wells:

  • Negative controls: Medium with 0.1% DMSO only (vehicle control)
  • Positive controls: Cells treated with a known cytotoxic agent (e.g., 100μM cisplatin)
  • Blank controls: Medium without cells (for background subtraction)

Incubate treated plates for the designated treatment period (typically 24-72 hours based on experimental objectives) under standard culture conditions. Following treatment, prepare the MTS reagent mixture according to manufacturer specifications (e.g., CellTiter 96 AQueous One Solution, Promega). Add 20μL of MTS reagent directly to each 100μL of culture medium in the 96-well plate, return to the incubator, and protect from light during the color development period (1-4 hours depending on cell line metabolic activity).

Table 3: MTS Development Times for Different Cancer Cell Types

Cell Line Characteristics Recommended Development Time Visual Endpoint Indicator
Fast-metabolizing (e.g., B16 F10, 4T1) 45-60 minutes Moderate orange-brown color
Moderate-metabolizing (e.g., MDA-MB-231, A549) 60-90 minutes Distinct brown color formation
Slow-metabolizing (e.g., RAW 264.1, dendritic cells) 120-180 minutes Gradual color development

Following development, measure absorbance at 490nm using a plate reader, subtracting the background absorbance from blank control wells. Calculate cell viability percentages relative to vehicle-treated controls and generate dose-response curves to determine IC₅₀ values using appropriate statistical software (e.g., GraphPad Prism).

Data Analysis and Interpretation Guidelines

Calculation Methods and Quality Control

Proper data analysis is essential for accurate interpretation of this compound efficacy. Begin by subtracting background absorbance from blank wells (medium + MTS reagent only) from all experimental values. Calculate percentage viability for each treatment condition using the formula: (Absorbanceₜᵣₑₐₜₑ₅ / Absorbanceᵥₑₕᵢcₗₑ cₒₙₜᵣₒₗ) × 100. For combination studies, include additional controls to account for potential interactions between agents. Generate dose-response curves by plotting log(this compound concentration) against percentage viability and determine IC₅₀ values using non-linear regression analysis with appropriate curve-fitting models (e.g., four-parameter logistic curve).

Implement rigorous quality control measures to ensure data reliability. Include internal validation checks such as Z'-factor calculations to confirm assay robustness (Z' > 0.5 indicates excellent assay quality). Monitor coefficient of variation (CV) between technical replicates, with CV < 15% typically indicating acceptable precision. Be aware of potential assay interference; this compound's redox activity may theoretically influence MTS reduction independent of viable cells, though this is minimized through proper control inclusion and the compound's specificity for tumor-associated oxidoreductases.

Experimental Design Considerations

Several critical factors influence this compound MTS assay outcomes and should be carefully considered during experimental design. Serum concentration in assay media significantly impacts results, with lower serum conditions (1-5% FBS) typically enhancing this compound sensitivity by reducing survival factor availability. The temporal aspects of treatment are crucial; while initial apoptosis signaling occurs within hours, maximum cytotoxicity often requires 48-72 hour exposures to account for cell cycle effects and delayed apoptotic commitment.

For combination studies, employ appropriate experimental designs to distinguish synergistic from additive effects. The pre-treatment approach (4-hour this compound exposure before chemotherapy addition) has demonstrated particular efficacy in colorectal cancer models, potentially through initial priming of apoptotic machinery. When investigating immunomodulatory effects, consider that low this compound concentrations (0.05-0.5 μg/ml, ~0.2-2μM) may enhance NK cell cytotoxicity while higher concentrations (>4μM) typically suppress lymphocyte proliferation, highlighting the importance of concentration selection based on experimental objectives.

Advanced Applications and Research Implications

Chemosensitization Protocols

This compound's most promising application lies in its ability to reverse chemoresistance in refractory cancers. The compound functions as a broad-spectrum chemosensitizer through its targeting of XIAP and FLIP, key anti-apoptotic proteins that confer treatment resistance. For chemosensitization studies, researchers should implement a sequential treatment protocol beginning with 4-6 hours of this compound pre-treatment followed by addition of conventional chemotherapeutic agents. This approach has demonstrated significant success in ovarian cancer models, where this compound pre-treatment reduced IC₅₀ values for carboplatin, paclitaxel, and gemcitabine by up to 10-fold.

In colorectal cancer models, this chemosensitization effect manifests through enhanced caspase activation and apoptotic commitment. Studies using HCT-116 cells demonstrated that this compound pre-treatment followed by 5-fluorouracil and oxaliplatin co-administration significantly increased caspase-3 and caspase-9 activation compared to chemotherapy alone. This approach effectively overcomes p53-mediated resistance, with similar efficacy observed in both wild-type and p53-null HCT-116 lines, suggesting p53-independent mechanisms of action. These findings position this compound as a promising adjunct to conventional chemotherapy regimens for treatment-resistant malignancies.

Immunomodulatory Applications

Beyond direct cytotoxicity, this compound exhibits dose-dependent immunomodulatory properties with important research implications. At low concentrations (0.05-0.5 μg/ml, approximately 0.2-2μM), this compound directly enhances natural killer (NK) cell cytotoxicity against tumor targets, potentially through modulation of activation signaling pathways. This immunostimulatory effect has demonstrated translational potential in murine colon cancer models, where low-dose this compound monotherapy reduced tumor growth rates and prolonged survival in 40% of animals through enhanced NK and tumor-specific T cell activity.

Conversely, higher this compound concentrations (≥4μM) inhibit lymphocyte proliferation, particularly targeting activated T-cells in mixed lymphocyte reactions while sparing resting populations. This selective immunosuppression has therapeutic implications for T-cell-driven pathologies, with studies demonstrating efficacy against alloreactive T-cells in graft-versus-host disease models. Researchers should carefully consider these dual immunomodulatory properties when designing experiments involving immune effectors or investigating this compound in immunocompetent models, as concentration selection critically determines whether immunostimulatory or immunosuppressive effects predominate.

Troubleshooting and Technical Considerations

Several technical challenges may arise during this compound MTS assays that require specific troubleshooting approaches. Inconsistent replicate values often stem from uneven cell plating; ensure thorough cell resuspension during plating and consider using electronic multichannel pipettes for improved reproducibility. Excessive background signal may indicate incomplete background subtraction, insufficient washing, or microbial contamination; include additional blank controls with medium from treated wells to account for potential drug-reagent interactions.

Poor dose-response relationships may result from incorrect drug serial dilution techniques; prepare dilutions in larger volumes before adding to plates and verify concentrations spectrophotometrically when possible. Edge effects (systematic variation between edge and interior wells) can be minimized by using specialized plate designs or surrounding experimental wells with PBS-filled buffer wells. When investigating hematological malignancies, adapt the protocol for suspension cultures by incorporating centrifugation steps before MTS addition to remove non-viable cells that may detach during treatment. Always include reference controls with established cytotoxic agents to verify appropriate assay performance and cell line sensitivity across experimental runs.

Conclusion

This compound represents a promising anticancer agent with a unique multi-mechanistic approach that targets both tumor cell intrinsic survival pathways and modulates immune responses. The detailed MTS assay protocols outlined in this document provide researchers with robust methodology for evaluating this compound's efficacy across diverse cancer models. The compound's ability to resensitize treatment-refractory cancers to conventional chemotherapy, coupled with its immunomodulatory potential, positions it as a valuable tool in the oncological arsenal. As research progresses, these standardized protocols will facilitate systematic investigation of this compound's full therapeutic potential and support its rational clinical development.

References

Comprehensive Application Notes: Flow Cytometry Detection of Phenoxodiol-Induced Apoptosis in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phenoxodiol and Its Mechanism of Action

This compound is a synthetic isoflavone analog derived from the natural product genistein, demonstrating significantly enhanced anticancer efficacy compared to its parent compound. This small molecule has attracted substantial research interest due to its broad-spectrum antitumor activity and unique ability to sensitize resistant cancer cells to conventional chemotherapeutic agents. This compound has received fast-track FDA approval for clinical trials in patients with drug-resistant ovarian and prostate cancers, highlighting its therapeutic potential. The compound exhibits a pleiotropic mechanism of action, targeting multiple pathways involved in cancer cell survival, proliferation, and death signaling, making it a promising candidate for oncology drug development.

The molecular mechanisms underlying this compound's anticancer effects involve both direct induction of apoptosis and chemosensitization activities. Research has demonstrated that this compound activates the mitochondrial apoptosis pathway through caspase-2 and Bid signaling, while simultaneously promoting proteasomal degradation of XIAP (X-linked inhibitor of apoptosis protein), a key apoptotic suppressor [1]. Additionally, this compound modulates survival signaling pathways by inhibiting phosphorylation of Akt, a central regulator of cell survival, thereby removing crucial protective mechanisms in cancer cells [2]. In ovarian cancer models, this compound has been shown to disrupt FLICE inhibitory protein (FLIP) expression through the Akt signal transduction pathway, further sensitizing cancer cells to apoptotic stimuli [3]. These multifaceted mechanisms collectively compromise the defensive capabilities of cancer cells, rendering them vulnerable to apoptosis.

This compound-Induced Apoptosis Detection Methods

Flow cytometry provides an ideal platform for investigating this compound-induced apoptosis, enabling multiparameter analysis of various apoptotic events at the single-cell level with high-throughput capabilities. This technology allows researchers to simultaneously monitor multiple characteristics of the apoptotic process, providing comprehensive insights into the temporal sequence of molecular events and the heterogeneity of cellular responses to this compound treatment. The following sections detail the primary flow cytometry methods used to detect and characterize this compound-induced apoptosis, along with their respective advantages and applications in experimental contexts.

Annexin V/Propidium Iodide Staining

The Annexin V/propidium iodide (PI) assay represents a fundamental approach for detecting early and late apoptotic events by measuring the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane, one of the earliest indicators of apoptosis. In this method, fluorescently conjugated Annexin V binds to exposed phosphatidylserine residues, while PI serves as a viability dye that permeates cells with compromised membrane integrity. This dual staining allows discrimination between viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cell populations. Studies on renal cancer cells have demonstrated that this compound treatment significantly increases the percentage of Annexin V-positive cells in a dose-dependent manner, confirming its potent apoptosis-inducing capability [2].

Caspase Activation Assays

Caspase activation represents a commitment step in the execution phase of apoptosis and can be detected using fluorochrome-labeled inhibitors of caspases (FLICA) that covalently bind to active caspase enzymes. These cell-permeable reagents form fluorescent covalent adducts with active caspases, allowing quantification of caspase activation by flow cytometry. When combined with viability dyes such as propidium iodide, FLICA assays can distinguish between caspase-active apoptotic cells and dead cells. Research on ovarian carcinoma cells has demonstrated that this compound activates multiple caspases, including caspase-2, which initiates the mitochondrial apoptosis pathway through Bid cleavage [1]. Alternative methods for detecting caspase activation include antibodies specific for cleaved caspase subunits and fluorogenic substrates that become fluorescent upon caspase-mediated cleavage.

Mitochondrial Transmembrane Potential (ΔΨm) Assessment

The loss of mitochondrial transmembrane potential (ΔΨm) represents an early event in the intrinsic apoptosis pathway and can be detected using cationic fluorescent dyes such as tetramethylrhodamine methyl ester (TMRM) that accumulate in active mitochondria based on their membrane potential. As apoptosis progresses and mitochondrial membrane integrity collapses, the dye retention decreases, resulting in diminished fluorescence intensity. This method provides a sensitive indicator of early apoptotic commitment before overt morphological changes occur. In this compound-treated cells, ΔΨm dissipation often precedes other apoptotic markers, consistent with its documented effects on initiating the mitochondrial apoptosis pathway [1] [4].

DNA Fragmentation Analysis (Sub-G1 Assay)

The sub-G1 assay detects apoptotic cells by quantifying the fragmented DNA content characteristic of late-stage apoptosis. This method involves fixing and permeabilizing cells followed by propidium iodide staining and analysis of DNA content. Apoptotic cells with extensive DNA fragmentation exhibit reduced DNA content and appear as a distinct population with sub-diploid (sub-G1) fluorescence intensity. Flow cytometry analysis of this compound-treated renal cancer cells revealed a significant increase in the sub-G1 population, confirming the induction of apoptotic DNA degradation [2]. While this method is technically simple, it typically detects later apoptotic stages after nuclear fragmentation has occurred.

Table 1: Flow Cytometry Methods for Detecting this compound-Induced Apoptosis

Method Target Apoptotic Stage Detected Key Reagents Compatible With
Annexin V/PI Phosphatidylserine exposure Early & Late Apoptosis Annexin V-FITC/APC, Propidium Iodide Caspase assays, Mitochondrial dyes
FLICA Active caspases Execution Phase FAM-VAD-FMK, PI Annexin V, Viability dyes
TMRM Mitochondrial membrane potential Early Intrinsic Pathway TMRM Caspase assays, Annexin V
Sub-G1 Assay DNA fragmentation Late Apoptosis Propidium Iodide, RNase A Cell cycle analysis

Experimental Protocols for this compound-Induced Apoptosis Detection

Cell Treatment and Sample Preparation

The initial preparation phase establishes the foundation for reliable apoptosis detection, requiring careful attention to cell culture conditions, this compound treatment parameters, and sample handling procedures. Begin by seeding appropriate cancer cell lines (e.g., renal cancer lines 769-P, 786-O, or Caki-2 [2]; ovarian cancer cells [1] [3]) in complete growth medium at optimal densities (typically 2.5-7.5 × 10⁴ cells/mL) and allow them to adhere for 24 hours. Prepare a 10 mM stock solution of this compound in DMSO and dilute to working concentrations in culture medium immediately before use, ensuring the final DMSO concentration does not exceed 0.1% (v/v) to maintain vehicle control compatibility. Treat cells with this compound at concentrations spanning the established IC₅₀ values (typically 5-40 μM for renal cancer cells [2]) for time periods ranging from 24 to 72 hours, including appropriate vehicle and positive control treatments (e.g., 10 μM camptothecin [5]). Following treatment, collect both adherent and floating cells using mild trypsinization or accutase for adherent populations, followed by gentle centrifugation (5 min at 300 × g) and resuspension in appropriate assay buffers.

Annexin V/Propidium Iodide Staining Protocol

The Annexin V/propidium iodide assay provides a robust method for detecting early and late stage apoptosis in this compound-treated cells. After this compound treatment and cell collection, wash cells once with cold phosphate-buffered saline (PBS) and resuspend in Annexin V Binding Buffer (AVBB: 10 mM HEPES/NaOH pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of 1 × 10⁶ cells/mL. Transfer 100 μL of cell suspension to flow cytometry tubes and add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC or Annexin V-APC) according to manufacturer recommendations, typically 5 μL per test. Incubate samples for 15 minutes at room temperature in the dark, then add 400 μL of AVBB containing propidium iodide (1 μg/mL final concentration) to each tube. Keep samples on ice and analyze by flow cytometry within 1 hour, using 488 nm excitation with emission detection at 530 nm (FITC) and >575 nm (PI). Include single-stained controls for proper compensation, and analyze a minimum of 10,000 events per sample, recording the percentages of cells in each quadrant (Annexin V⁻/PI⁻: viable; Annexin V⁺/PI⁻: early apoptotic; Annexin V⁺/PI⁺: late apoptotic/necrotic) [4].

Multiparameter Caspase Activation with Viability Staining

The simultaneous detection of caspase activation and membrane integrity provides sophisticated insights into the progression of this compound-induced apoptosis. Following treatment, collect and wash cells as described previously, then resuspend in PBS at 1 × 10⁶ cells/mL. Add the poly-caspase FLICA reagent (FAM-VAD-FMK) at a 1:5 dilution of the manufacturer's stock solution and incubate for 60 minutes at 37°C in the dark, gently agitating every 20 minutes to ensure homogeneous probe loading. After incubation, wash cells twice with 2 mL of PBS to remove unbound FLICA reagent, then resuspend in 100 μL of PBS containing propidium iodide (1 μg/mL final concentration). Incubate for 3-5 minutes, add 400 μL of PBS, and analyze immediately by flow cytometry using 488 nm excitation with emission detection at 530 nm (FAM-FLICA) and >575 nm (PI). This method distinguishes multiple populations: FLICA⁻/PI⁻ (viable, non-apoptotic), FLICA⁺/PI⁻ (apoptotic, caspase-active), and FLICA⁺/PI⁺ (late apoptotic/secondary necrotic) cells [4] [5].

Table 2: this compound Anticancer Activity Across Experimental Models

Cancer Type Cell Lines/Models This compound IC₅₀/Effective Concentration Key Apoptotic Markers Observed Reference
Renal Cancer 769-P, 786-O, Caki-2 19.9-28.8 μM Annexin V positivity, PARP cleavage, Sub-G1 population, p-Akt inhibition [2]
Ovarian Cancer Primary chemoresistant cells Not specified Caspase activation, XIAP degradation, FLIP downregulation [3]
Multiple Cancers Neuroblastoma, Breast, Glioblastoma Varies by cell line Reduced viability in dextran-phenoxodiol conjugate [6]
In Vivo Efficacy Mouse colon cancer model Low concentrations (immunomodulation) Enhanced NK cytotoxicity, Reduced tumor growth [7]

Data Analysis and Interpretation

Gating Strategy and Population Analysis

A systematic gating approach is essential for accurate interpretation of flow cytometry data in this compound-induced apoptosis studies. Begin by establishing a forward scatter (FSC) versus side scatter (SSC) plot to identify the main population of intact cells while excluding debris and apoptotic bodies. Within this population, apply doublet discrimination using FSC-H versus FSC-A to ensure analysis of single cells, which is critical for accurate quantification. For Annexin V/PI assays, create a bivariate dot plot of Annexin V fluorescence versus PI fluorescence, and establish quadrant boundaries using single-stained controls and untreated cells. In this compound-treated renal cancer cells, researchers typically observe a dose-dependent increase in both early apoptotic (Annexin V⁺/PI⁻) and late apoptotic (Annexin V⁺/PI⁺) populations, with significant effects evident after 48-72 hours of treatment [2]. Similarly, for caspase activation assays, analyze FLICA fluorescence versus PI fluorescence, noting that this compound treatment typically produces a substantial increase in the FLICA⁺ population, indicative of caspase activation [1] [5].

Temporal Analysis of Apoptotic Progression

The kinetics of apoptosis induction by this compound varies depending on cell type, concentration, and treatment duration. Research indicates that many cancer cell lines show initial signs of apoptosis within 24 hours of this compound treatment, with maximal effects typically observed at 48-72 hours. For example, in renal cancer cells, cell cycle analysis by flow cytometry revealed profound disturbances after this compound treatment, with profiles becoming highly irregular by 72 hours and a noticeable increase in the sub-G1 fraction [2]. When designing time-course experiments, include multiple time points (e.g., 24, 48, and 72 hours) to capture the progression of apoptotic events. The sequence of molecular events generally begins with mitochondrial membrane potential dissipation, followed by caspase activation, phosphatidylserine externalization, and finally DNA fragmentation. However, researchers should note that apoptosis is a highly variable process across cell types, and even within the same cell type under different treatment conditions [5].

Technical Considerations and Optimization

Critical Experimental Factors

Several technical considerations are essential for obtaining reliable and reproducible data when studying this compound-induced apoptosis. First, proper controls are indispensable, including untreated cells, vehicle-treated controls (DMSO at the same concentration used for this compound dissolution), and positive controls for apoptosis induction (e.g., 10 μM camptothecin, staurosporine, or other known inducers) [5]. Second, researchers must consider the inherent heterogeneity of apoptotic responses, which may require increased event collection (15,000-20,000 events per sample rather than the standard 10,000) for robust statistical analysis. Third, sample processing techniques significantly impact data quality, as apoptotic cells are particularly fragile and susceptible to mechanical disruption during centrifugation and washing steps. Gentle handling, minimal processing time, and avoidance of vortex mixing are recommended to preserve cellular integrity [4] [5].

Spectral Compatibility and Multipanel Assay Design

The multiparametric nature of flow cytometry enables simultaneous assessment of multiple apoptotic markers, but requires careful consideration of fluorochrome selection and instrument configuration. When designing multipanel assays, choose fluorescent probes with minimal spectral overlap to simplify compensation procedures. For example, a three-color apoptosis assay might combine Annexin V-APC (emission ~660 nm), FLICA-FAM (emission ~520 nm), and PI (emission ~617 nm), providing sufficient spectral separation for most flow cytometers. Researchers should verify that their instrument configuration includes the appropriate lasers and filters for the selected fluorochromes, and perform comprehensive compensation using single-stained controls for each experiment. Additionally, consider including a viability dye compatible with fixed samples (e.g, LIVE/DEAD fixable dead cell stains) for assays requiring subsequent intracellular staining or fixation, as these dyes covalently bind to cellular proteins before permeabilization steps, providing more reliable viability assessment in complex staining protocols [5].

This compound Signaling Pathway and Experimental Workflow

The molecular mechanisms of this compound-induced apoptosis involve a coordinated sequence of events that can be visualized through the following signaling pathway:

Diagram 1: Molecular signaling pathway of this compound-induced apoptosis. This compound targets multiple components including tNOX, Akt, and topoisomerase II, ultimately converging on mitochondrial apoptosis pathway activation and caspase-mediated cell death.

The experimental workflow for assessing this compound-induced apoptosis encompasses multiple parallel processes that can be visualized as follows:

Diagram 2: Experimental workflow for this compound-induced apoptosis detection. The process involves parallel assessment of multiple apoptotic parameters through different flow cytometry assays, followed by integrated data analysis to generate a comprehensive apoptosis profile.

Conclusion

Flow cytometry provides a powerful analytical platform for comprehensively evaluating this compound-induced apoptosis through multiple complementary assays. The methods outlined in these application notes enable researchers to detect various stages of the apoptotic process, from early mitochondrial alterations to late-stage DNA fragmentation. The multiparameter capability of modern flow cytometers allows simultaneous assessment of multiple apoptotic markers, providing a detailed understanding of the temporal sequence and molecular mechanisms of this compound action across different cancer cell types. When properly optimized and controlled, these methods yield robust, quantitative data on this compound's anticancer efficacy, supporting both basic research and preclinical drug development efforts. As this compound continues to be investigated in various cancer models and clinical settings, flow cytometry-based apoptosis detection will remain an essential tool for characterizing its biological activity and optimizing therapeutic applications.

References

Phenoxodiol Stability Enhancement via Dextran Conjugation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core stability data for free Phenoxodiol versus the Dextran-Phenoxodiol conjugate, based on an accelerated stability test [1].

Compound Residual Antioxidant Activity after 7h UV (Folin-Ciocalteu Assay) Relative Stability (vs. Free this compound)
Free this compound ~11% 1x (Baseline)
Dextran-Phenoxodiol Conjugate ~97% ~9x more stable

Key Findings: The Dextran-Phenoxodiol conjugate demonstrated markedly enhanced physical stability, retaining most of its antioxidant activity after prolonged UV exposure, unlike the free drug which degraded rapidly [1]. The conjugate also showed improved or retained biological activity in various cancer cell lines [1].

Detailed Experimental Protocol: Enzymatic Synthesis of Dextran-Phenoxodiol

This protocol describes the enzymatic conjugation of this compound to dextran using laccase, based on the method from the search results [1].

1. Reagents and Equipment

  • Drug Compound: this compound
  • Polymer: Dextran (e.g., from Leuconostoc spp., Mr ~6000)
  • Biocatalyst: Immobilized laccase
  • Solvents: Dimethyl Sulfoxide (DMSO), MilliQ water
  • Equipment: Reaction vessel with stirrer, dialysis tubing (appropriate MWCO), freeze-dryer (lyophilizer)

2. Conjugation Procedure

  • Step 1 - Preparation: Dissolve 250 mg of dextran in 1.5 ml of MilliQ water. In a separate container, dissolve 7.5 mg of this compound in 0.5 ml of DMSO.
  • Step 2 - Mixing: Add the this compound solution to the dextran solution and stir the mixture for 45 minutes at room temperature to form a stable solution.
  • Step 3 - Enzymatic Reaction: Add 75 mg of immobilized laccase (approximately 0.0345 U) to the reaction mixture. Stir for 24 hours at 40°C.
  • Step 4 - Purification:
    • Remove the immobilized laccase catalyst from the mixture.
    • Purify the crude product by dialysis against a 1:1 (v/v) DMSO/water mixture to remove unreacted this compound and other small molecules.
    • Recover the final conjugate by freeze-drying the dialyzed solution to obtain a vaporous solid.

3. Verification and Characterization

  • Success of Conjugation: Confirm via UV-vis spectrophotometry.
  • Functionalization Degree: Determine by ¹H NMR spectroscopy. The typical loading achieved is approximately 3.25 mg of this compound per gram of conjugate [1].

The workflow below summarizes the key steps in the synthesis and testing process.

G compound 1. Prepare Solutions mix 2. Mix & Stir compound->mix react 3. Enzymatic Reaction mix->react purify 4. Purify & Recover react->purify test 5. Characterize & Test purify->test result Confirmed: Enhanced Stability & Bioactivity test->result

Troubleshooting Guide & FAQs

FAQ 1: Why is enhancing this compound's stability necessary? this compound has a short plasma half-life, particularly in its free form [2]. Furthermore, it is highly susceptible to degradation under stressors like UV light. Improving stability is crucial for maintaining its potency during storage and handling in research settings and for developing viable drug formulations.

FAQ 2: Besides dextran conjugation, what other formulation strategies exist? While dextran conjugation is the most documented method for stability enhancement, other strategies focus on improving its anti-tumor properties and include:

  • Molecular Hybridization: Creating chemical derivatives like thiosemicarbazones or Mannich bases [1].
  • Complexation: Encapsulation within β-cyclodextrin, which has been shown to improve its specificity against cancer cells [1].

FAQ 3: What is a critical consideration for the enzymatic conjugation protocol? The immobilized laccase is a key component. Ensure the enzyme is active and note that its immobilized nature simplifies its removal after the reaction, which is a significant advantage for purification [1].

FAQ 4: Does the conjugate retain the intended biological activity of this compound? Yes. The Dextran-Phenoxodiol conjugate was not only more stable but also demonstrated generally more potent anti-proliferative activity against several cancer cell lines (neuroblastoma, triple-negative breast cancer, glioblastoma) compared to the free drug. It was also found to be less toxic to non-malignant human lung fibroblasts while retaining most of its anti-angiogenic activity [1].

References

Phenoxodiol storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Phenoxodiol Storage & Handling: FAQ

Here are answers to frequently asked questions regarding the handling of this compound.

  • Q: What are the recommended storage conditions for this compound?

    • A: this compound should be stored as a powder at -20°C. Upon receipt, the powder is stable for up to three years when stored under these conditions [1].
  • Q: How do I prepare a stock solution of this compound?

    • A: this compound is poorly soluble in water [1] [2]. It is soluble in DMSO and ethanol. A typical stock concentration is 48 mg/mL in DMSO, which is equivalent to 199.79 mM [1]. For in vivo studies, it can be formulated as a homogeneous suspension using vehicles like carboxymethyl cellulose sodium salt (CMC-Na) at concentrations ≥5 mg/mL [1].
  • Q: Is the stock solution stable?

    • A: The provided search results do not specify the stability of prepared stock solutions. It is a best practice to prepare fresh stock solutions for critical experiments. If aliquoting and freezing is necessary, validate the stability under your specific storage conditions.

Stability & Solubility Data

The following table summarizes key stability and solubility information for this compound to assist in your experimental planning.

Property Specification Details / Conditions
Storage (Powder) -20°C Stable for 3 years from date of receipt [1].
Solubility in DMSO 48 mg/mL (199.79 mM) Use fresh, moisture-absorbing DMSO may reduce solubility [1].
Solubility in Ethanol 48 mg/mL Suitable for preparing stock solutions [1].
Solubility in Water Insoluble Not suitable for direct dissolution in aqueous buffers [1].
Photostability Low (Free drug) Decomposes under UV irradiation (275 nm); conjugation to dextran improves stability 9-fold [3] [4].

Troubleshooting Common Experimental Issues

  • Problem: Poor solubility in cell culture medium.

    • Solution: Prepare a concentrated stock in DMSO first. The final concentration of DMSO in your cell culture medium should typically not exceed 0.1-0.5% to avoid cytotoxicity. Dilute the stock solution directly into the pre-warmed medium while vortexing or stirring to ensure proper mixing.
  • Problem: Rapid loss of antioxidant or anti-proliferative activity in solution.

    • Solution: The free drug is inherently unstable. Consider using a more stable formulation.
    • Experimental Protocol - Using a Stable Conjugate: Research shows that conjugating this compound to a polysaccharide like dextran significantly enhances its stability. An accelerated stability test demonstrated that the dextran-phenoxodiol conjugate was nine times more stable than the free drug when exposed to UV light [3] [4].
      • Synthesis: The conjugate can be prepared using immobilized laccase as a biocatalyst. Dextran (Mr ~6000) is dissolved in water, this compound in DMSO is added, followed by the addition of immobilized laccase. The reaction mixture is stirred for 24 hours at 40°C, after which the catalyst is removed and the product is purified via dialysis and freeze-dried [3] [4].
      • Verification: The success of conjugation and the degree of functionalization can be determined using UV-vis spectrophotometry and ¹H NMR [3] [4].
  • Problem: Inconsistent biological activity between experiments.

    • Solution: Standardize your handling protocol.
      • Light Sensitivity: Protect this compound solutions from light by using amber vials or working under yellow light, as it is susceptible to UV degradation [3].
      • Solution Age: Use freshly prepared stock solutions for each experiment to ensure potency.
      • Temperature: Keep the solution on ice during experiments and avoid multiple freeze-thaw cycles. Aliquot the stock solution if needed.

Mechanisms of Action & Experimental Pathways

Understanding this compound's mechanisms can help in designing and troubleshooting biological assays. The diagram below maps its primary reported mechanisms and the associated experimental evidence.

G cluster_primary Primary Molecular Targets cluster_signaling Signaling & Apoptotic Pathways cluster_biological Biological Outcomes This compound This compound tNOX Tumor-associated NADH Oxidase (tNOX) This compound->tNOX Inhibits PMET Plasma Membrane Electron Transport (PMET) This compound->PMET Inhibits XIAP XIAP Degradation (via Proteasome) This compound->XIAP Induces p21 p21WAF1 Induction (p53-independent) This compound->p21 Induces AntiAngiogenic Anti-angiogenic Effects This compound->AntiAngiogenic Direct Caspases Caspase Activation (2, 3, 7, 9) tNOX->Caspases Leads to PMET->Caspases Disrupts XIAP->Caspases Derepresses Apoptosis Apoptosis Caspases->Apoptosis CellCycle Cell Cycle Arrest (G1/S Phase) CellCycle->Apoptosis p21->CellCycle Causes Chemosensitization Chemosensitization Apoptosis->Chemosensitization

The relationships between this compound's molecular targets and biological effects are supported by the following experimental evidence:

  • tNOX/PMET Inhibition: Studies show this compound binds to and inhibits tumor-associated NADH oxidase (tNOX), disrupting plasma membrane electron transport (PMET). This was measured by the inhibition of WST-1 dye reduction, with an IC₅₀ of 32 μM in HL60 cells [5].
  • XIAP Degradation & Caspase Activation: Treatment of cancer cells with this compound induces early, proteasome-dependent degradation of XIAP, leading to caspase activation and apoptosis. This was demonstrated in ovarian cancer cells, where pretreatment with this compound (10 μg/mL) prior to carboplatin resulted in XIAP degradation and chemosensitization [6] [7].
  • p21 Induction & Cell Cycle Arrest: this compound induces G1/S cell cycle arrest via p53-independent induction of p21WAF1. In prostate cancer cell lines (LNCaP, DU145, PC3), treatment with 10-30 μM this compound for 24-48 hours led to a significant increase in cells in the S phase and a decrease in G2 phase, confirmed by flow cytometry and qPCR [8].
  • Anti-angiogenic Activity: this compound inhibits endothelial cell proliferation, migration, and capillary tube formation. In a Matrigel assay, HMEC-1 cells treated with 10 μM this compound showed disrupted tube formation [3] [7].

References

Phenoxodiol-Induced Lymphocytopenia: Technical Support Guide

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: Is lymphocytopenia a common side effect of phenoxodiol? Yes, available clinical data indicates that lymphocytopenia was a observed toxicity. A phase I study reported asymptomatic Grade 3 lymphocytopenia in nine patients treated with weekly intravenous this compound. It's noteworthy that this effect showed no correlation with increasing dose levels [1].

Q2: What is the biological mechanism behind this compound-induced lymphocytopenia? this compound selectively induces apoptosis in rapidly proliferating cells by inhibiting plasma membrane electron transport (PMET). This pathway is crucial for NADH recycling and survival in highly active cells. The drug targets a tumor-associated NADH oxidase (tNOX), but activated T-lymphocytes also depend on this system, making them susceptible [2] [3] [4].

Q3: Does this compound affect all lymphocytes equally? No, the effect is highly selective. This compound primarily kills rapidly proliferating lymphocytes (both activated T-cells and leukemic blasts) while sparing resting lymphocytes. This specificity is key to its therapeutic potential for leukemias and autoimmune diseases [3] [5].

Q4: Are there any strategies to mitigate lymphocytopenia in experimental models? Evidence suggests that low concentrations of this compound (0.05–0.5 μg/ml) can paradoxically enhance immune cell function by stimulating Natural Killer (NK) cell cytotoxicity without inducing widespread lymphocyte death. This indicates a potential therapeutic window where immunomodulatory benefits can be harnessed while minimizing toxicity [2].

Troubleshooting Guide
Problem Possible Cause Suggested Solution
Significant lymphocyte death in primary cell cultures Exposure of activated, proliferating lymphocytes to cytotoxic this compound concentrations (>1 μg/ml) Characterize proliferation status of cell population; Consider lower dosing (0.05-0.5 μg/ml) for immunomodulatory effects; Use shorter exposure times [2] [3]
Unexpected cytotoxicity in non-target immune cells Drug's mechanism affecting rapidly dividing cells regardless of origin (on-target effect) Include appropriate controls: resting vs. activated lymphocytes; Monitor cell proliferation rates before this compound application [3] [5]
Variable sensitivity in leukemic blast models Differential sensitivity between cancer types (e.g., lymphoid vs. myeloid) Pre-test sensitivity of cell lines/primary blasts; Note: ALL blasts are more sensitive than AML blasts to this compound (e.g., 23% vs. 64% viability at 10 μM) [3]
Difficulty interpreting in vivo lymphocyte counts Mechanism-based, reversible depletion of proliferating lymphocyte pool Schedule blood collection considering drug pharmacokinetics (short half-life); Monitor lymphocyte recovery after drug clearance [1] [4]
Experimental Data Summary

The tables below summarize key quantitative findings from published research on this compound's effects on immune and cancer cells.

Table 1: Concentration-Dependent Effects of this compound on Immune Cells

Cell Type This compound Concentration Exposure Time Effect Observed Reference
Healthy donor PBMCs ≥1 μg/ml (≥4 μM) 3 days Inhibited proliferation & reduced viability [2]
Healthy donor PBMCs 0.05–0.5 μg/ml 3 days Augmented cytotoxicity, stimulated NK cell function [2]
Activated human T-cells IC₅₀ = 5.4 μM Not specified Inhibited cell proliferation [3] [5]
Primary ALL blasts (n=8) 10 μM 24 hours Viability reduced to 23% ± 4% [3] [5]
Primary AML blasts (n=22) 10 μM 24 hours Viability reduced to 64% ± 5% [3] [5]

Table 2: Pharmacokinetic Parameters of Intravenous this compound in Cancer Patients

Parameter Free this compound Total this compound
Elimination Half-Life 0.67 ± 0.53 hours 3.19 ± 1.93 hours
Plasma Clearance 2.48 ± 2.33 L/h 0.15 ± 0.08 L/h
Volume of Distribution 1.55 ± 0.69 L/kg 0.64 ± 0.51 L/kg
Css during IV Infusion (2 mg/kg/h) 0.79 ± 0.14 μg/mL Not specified

Data derived from a study of 6 patients receiving IV bolus (5 mg/kg) and infusion (2 mg/kg/h) [4]. Css: Concentration at steady state.

Detailed Experimental Protocols

Protocol 1: Assessing this compound Cytotoxicity in Primary Leukemic Blasts

This protocol is adapted from a study demonstrating this compound's efficacy against primary myeloid and lymphoid leukemic blasts [3] [5].

  • Cell Source: Bone marrow samples from leukemia patients with >80% blasts.
  • Cell Isolation & Culture:
    • Thaw frozen bone marrow samples and centrifuge at ~400-500 g for 4-5 minutes.
    • Wash twice in RPMI-1640 medium.
    • Resuspend in RPMI-1640 supplemented with 10% Fetal Calf Serum (FCS).
    • Adjust cell concentration to 1-2 x 10^6 cells/mL.
  • This compound Treatment:
    • Prepare a 10 mM stock solution of this compound in DMSO. Use DMSO alone as vehicle control (final concentration ≤0.1%).
    • Treat cell aliquots with a final concentration of 10 μM this compound.
    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
  • Viability Assessment:
    • After incubation, analyze cells by flow cytometry using Annexin V (FITC) and Propidium Iodide (PI) staining.
    • Determine the percentage of apoptotic and dead cells. Lymphocytic (ALL) blasts show significantly greater sensitivity than myeloid (AML) blasts.

Protocol 2: Evaluating Immunomodulatory Effects at Low Doses

This protocol is based on research showing enhanced NK cell cytotoxicity at low this compound concentrations [2].

  • Cell Isolation:
    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Histopaque density gradient centrifugation.
    • Resuspend in complete medium (RPMI-1640 with 10% FCS, L-glutamine, HEPES, penicillin-streptomycin) at 1 x 10^6 cells/mL.
    • For NK cell studies, positively select CD56+ lymphocytes using immunomagnetic beads to achieve >96% purity.
  • Drug Exposure and Activation:
    • Prepare serial dilutions of this compound in complete medium from a DMSO stock (ensure final DMSO ≤0.1%).
    • Use a low concentration range (0.05 - 0.5 μg/ml).
    • Seed PBMCs or purified CD56+ cells in 24-well plates and incubate with this compound for 3 days at 37°C, 5% CO2.
  • Cytotoxicity Assay:
    • Harvest cells after incubation.
    • Test their cytotoxicity against NK-sensitive target cells (e.g., K562 human leukemic cell line).
    • Label target cells with ⁵¹Cr and co-incubate with effector cells at various Effector:Target (E:T) ratios (e.g., 5:1 to 40:1) for 18 hours.
    • Measure ⁵¹Cr release in the supernatant using a gamma counter to calculate specific lytic activity.
Mechanism and Workflow Visualization

G Start Start: Cell Exposure to this compound Decision1 Is the cell rapidly proliferating? Start->Decision1 Action1 This compound binds surface targets (e.g., tNOX) Decision1->Action1 Yes Outcome2 Outcome: Cell Spared (e.g., Resting Lymphocytes) Decision1->Outcome2 No Action2 Inhibition of Plasma Membrane Electron Transport (PMET) Action1->Action2 Action3 Disruption of NADH recycling and redox balance Action2->Action3 Action4 Activation of Apoptosis Pathways Action3->Action4 Outcome1 Outcome: Cell Death (e.g., Lymphocytopenia) Action4->Outcome1

The diagrams illustrate the core mechanism: this compound-induced lymphocytopenia is not a random adverse event but a predictable, mechanism-based effect on proliferating cells. Management strategies should therefore focus on understanding cell proliferation status and exploiting the biphasic dose-response relationship.

References

Quantitative Summary of Phenoxodiol Combination Indices

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates key findings on the synergistic interactions between phenoxodiol and various chemotherapeutic agents across different cancer cell lines.

Cancer Cell Line Chemotherapeutic Agent Combination Index (CI) Interaction Assessment Key Experimental Methodologies
Prostate Cancer (DU145) [1] Cisplatin CI < 1 Synergistic [1] Chou-Talalay Method [1]; Intracellular platinum accumulation (ICP-MS) [1]
Prostate Cancer (DU145) [1] Carboplatin CI < 1 Synergistic [1] Chou-Talalay Method [1]
Prostate Cancer (PC3) [1] Cisplatin CI = 1 Additive [1] Chou-Talalay Method [1]
Ovarian Carcinoma (Multiple Cell Lines) [2] Carboplatin, Paclitaxel, Gemcitabine Significant reduction in IC50 Chemosensitization (Synergistic inferred) [2] CellTiter 96 Assay; Caspase-Glo Assay; Western Blot [2]

Detailed Experimental Protocols

Here is a detailed breakdown of the key methodologies used to generate the data in the table above.

Cell Viability and Combination Index (CI) Calculation

This is the core method for quantitatively determining drug interactions.

  • Objective: To measure the growth-inhibitory effects of this compound and chemotherapeutic agents, both alone and in combination, and to calculate whether their interaction is synergistic, additive, or antagonistic.
  • Protocol:
    • Cell Plating: Cancer cells (e.g., DU145, PC3) are plated in 96-well plates at a standard density (e.g., 3000 cells/well) and incubated for 24 hours [1].
    • Drug Treatment: Cells are treated with a range of concentrations of the individual drugs (this compound, cisplatin, etc.) and various combinations of the two drugs. Treatments are typically performed in triplicate and last for 72 hours [1].
    • Viability Measurement: Cell viability is assessed using a colorimetric assay, such as the sulphorhodamine B (SRB) assay or the CellTiter 96 Assay, which measures cellular protein content or metabolic activity, respectively [1] [2].
    • Data Analysis: Dose-response data is analyzed using software like CalcuSyn (Biosoft), which automates the Chou-Talalay method [1]. This method calculates a Combination Index (CI) based on the median-effect principle:
      • CI < 1 indicates Synergy
      • CI = 1 indicates Additivity
      • CI > 1 indicates Antagonism [1]
Apoptosis Analysis via Western Blot

This protocol investigates the molecular mechanism behind the observed synergy.

  • Objective: To detect the activation of key proteins in the apoptotic (cell death) pathway following treatment with this compound.
  • Protocol:
    • Protein Extraction: Treated cells are lysed, and total protein is extracted. The protein concentration is determined using an assay like the bicinchoninic acid (BCA) assay [3].
    • Gel Electrophoresis and Transfer: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose membrane [3].
    • Antibody Probing: The membrane is probed with primary antibodies against specific apoptotic markers, such as:
      • Cleaved Poly (ADP-ribose) Polymerase (cleaved PARP): A key indicator of ongoing apoptosis [3].
      • X-linked Inhibitor of Apoptosis (XIAP): An anti-apoptotic protein that this compound targets for degradation [2].
    • Detection: Bound primary antibodies are visualized using horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescence detection system. A decrease in XIAP and an increase in cleaved PARP demonstrate the pro-apoptotic effect of this compound [2] [3].
Intracellular Platinum Accumulation Assay

This method explores a pharmacokinetic mechanism for the synergy between this compound and platinum drugs.

  • Objective: To determine if this compound increases the cellular uptake of cisplatin and its binding to DNA.
  • Protocol:
    • Treatment and Harvesting: Cells are treated with cisplatin alone or in combination with this compound for 24 hours, then harvested [1].
    • Sample Preparation:
      • For whole-cell platinum, a cell lysate is prepared and total protein is measured [1].
      • For DNA-bound platinum, DNA is isolated from the cell lysate through precipitation and digestion, and the total DNA amount is quantified [1].
    • Quantification: Platinum content in both the whole-cell and DNA samples is measured using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). The results are normalized to protein or DNA content, respectively [1]. One study found that this compound increased cisplatin uptake by 35% and DNA adduct formation by 300% [1].

Experimental Workflow for CI Determination

The diagram below outlines the key steps involved in determining the Combination Index for this compound.

workflow Start Start Experiment Plate Plate Cancer Cells (96-well plate) Start->Plate Treat Treat with Drugs: - this compound alone - Chemo-agent alone - Combinations Plate->Treat Assay Viability Assay (e.g., SRB, MTS) Treat->Assay Data Dose-Response Data Collection Assay->Data CI Chou-Talalay Analysis (CalcuSyn Software) Data->CI Result Combination Index (CI) Generated CI->Result Mech Optional: Investigate Mechanism (e.g., Western Blot) Result->Mech

Key Insights for Researchers

  • Cell Line Specificity is Critical: The synergistic effect is not universal. This compound showed synergy with cisplatin in DU145 prostate cancer cells but only an additive effect in PC3 prostate cancer cells, highlighting the importance of the cellular context [1].
  • Proposed Mechanism of Synergy: The synergy with platinum drugs appears to be driven, at least in part, by a pharmacodynamic mechanism where this compound significantly increases the intracellular accumulation of cisplatin and its subsequent binding to DNA [1].
  • Broad Chemosensitizing Potential: Beyond platinum drugs, this compound has demonstrated the ability to sensitize cancer cells to other major drug classes, including taxanes (paclitaxel, docetaxel) and nucleoside analogs (gemcitabine) [2] [4].

References

Phenoxodiol compared to docetaxel mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action Comparison

Feature Phenoxodiol (Novel Isoflavone Analog) Docetaxel (Taxane Chemotherapeutic)
Primary Molecular Target Tumor-specific NADH oxidase (tNOX/ENOX2); X-linked inhibitor of apoptosis (XIAP) [1] [2] [3] β-tubulin subunit of microtubules [4] [5]
Primary Mechanism Inhibits plasma membrane electron transport; promotes apoptosis by downregulating anti-apoptotic proteins (e.g., XIAP, FLIP); acts as a chemosensitizer [1] [2] [3]. Binds to microtubules, stabilizing them against depolymerization; inhibits microtubule dynamics, leading to mitotic arrest [4] [5].

| Key Downstream Effects | - Cell cycle arrest (G1/S phase) [3]

  • Induction of caspase-dependent and independent apoptosis [2] [3]
  • Inhibition of Akt signaling pathway [3]
  • Enhanced cytotoxicity of immune cells (e.g., NK cells) at low doses [2] | - Sustained mitotic arrest during cell division [4] [5]
  • Phosphorylation and inactivation of Bcl-2, promoting apoptosis [4]
  • Anti-angiogenic effects [4] | | Reported IC₅₀ Values | Renal cancer cells: ~20-29 μM (after 72-hr treatment) [3] Anti-proliferative effect on T-cells: IC₅₀ ~5.4 μM [6] | Varies significantly by cancer type and cell line; generally in the nanomolar range [7]. |

Experimental Data and Protocols

Key experimental methodologies from the literature are summarized below to illustrate how the biological activities of these compounds are assessed.

In Vitro Cytotoxicity and Proliferation Assays
  • MTS/Proliferation Assay: Cells are seeded in 96-well plates and treated with a dose range of the compound for 72 hours. An MTS reagent is added, and the absorbance is measured to determine cell viability. This method was used to establish IC₅₀ values for this compound in renal cancer cells [3].
  • ³H-Thymidine Incorporation Assay: PBMCs or other cells are incubated with the compound for about 90 hours. ³H-thymidine is added 18 hours before harvest. The incorporated radioactivity, measured by a scintillation counter, serves as an indicator of DNA synthesis and cell proliferation [2].
Apoptosis Detection
  • Annexin V/Propidium Iodide (PI) Staining: After treatment, cells are stained with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine externalized on the outer leaflet of the plasma membrane in early apoptosis, while PI stains cells with compromised membrane integrity (late apoptosis/necrosis). The population of cells is then quantified using flow cytometry [6] [3].
  • Western Blot for Apoptotic Markers: Cell lysates are prepared from treated cells, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against cleaved forms of executioner caspases (e.g., Caspase-3) or cleaved PARP, which are definitive markers of apoptosis [3].
Cell Cycle Analysis

Treated and control cells are fixed, stained with Propidium Iodide (PI), and analyzed by flow cytometry. The PI fluorescence signal is proportional to DNA content, allowing for the quantification of the percentage of cells in the G1, S, and G2/M phases of the cell cycle. This compound treatment has been shown to cause a disturbance in cell cycle profiles and an increase in the sub-G1 population (indicative of apoptotic cells) [3].

Visualizing Key Signaling Pathways

The diagrams below illustrate the core mechanisms of action for each drug, based on the data from the search results.

This compound's multi-target pro-apoptotic signaling.

G cluster_dtx Docetaxel Mechanism Docetaxel Docetaxel DTX_Target β-tubulin on Microtubules Docetaxel->DTX_Target Stabilization Stabilization DTX_Target->Stabilization Hyper-stabilizes MitoticArrest MitoticArrest Stabilization->MitoticArrest Causes DownstreamDTX DownstreamDTX MitoticArrest->DownstreamDTX Leads to Cell Death Bcl2Inactivation Bcl2Inactivation MitoticArrest->Bcl2Inactivation Promotes Bcl2Inactivation->DownstreamDTX Enhances Apoptosis

Docetaxel's microtubule-targeted mechanism leading to mitotic arrest.

Research Implications and Combination Potential

The distinct mechanisms of this compound and docetaxel suggest different therapeutic applications and rational combination strategies.

  • This compound's Role: Its primary value may lie in its ability to overcome drug resistance. By targeting anti-apoptotic proteins like XIAP and inhibiting key survival pathways like Akt, it can lower the threshold for apoptosis and sensitize cancer cells to established chemotherapeutics [2] [3] [8]. Its immunomodulatory effects at low doses also present a unique, potentially exploitable characteristic [2].
  • Docetaxel's Role: As a cornerstone cytotoxic agent, it remains highly effective against many cancers. Its well-defined mechanism provides a clear rationale for combination with targeted agents, such as those that enhance intracellular docetaxel accumulation by modulating membrane permeability [9].

The experimental protocols outlined provide a foundational toolkit for researchers to validate these mechanisms in specific models and explore the promising field of rational drug combinations.

References

Phenoxodiol paclitaxel combination outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Outcomes Data

The table below summarizes the key findings from a Phase II clinical trial evaluating phenoxodiol in combination with paclitaxel.

Trial Phase Patient Population Treatment Regimen Efficacy Outcomes Safety/Tolerability

| Phase II (2011) [1] | Women with taxane-refractory/resistant epithelial ovarian, fallopian tube, or primary peritoneal cancers (n=15 in paclitaxel arm) | Paclitaxel (80 mg/m² IV weekly) + this compound (3 mg/kg IV weekly) [1] | - Best Overall Response Rate: 20% (1 complete response, 2 partial responses) [1]

  • Disease Control Rate (SD + PR/CR): 73% (11 out of 15 patients) [1] | Well-tolerated; no treatment-related deaths; only 2 grade 4 toxicities reported [1] |

Mechanism of Action and Chemosensitization

This compound is not just a cytotoxic agent on its own; its primary value lies in its ability to reverse chemoresistance. The diagram below illustrates the multi-targeted molecular mechanism by which this compound is proposed to sensitize cancer cells to paclitaxel and other chemotherapeutic drugs.

G cluster_targets This compound Molecular Targets cluster_effects Cellular Consequences This compound This compound tNOX Inhibition of tNOX (ENOX2) This compound->tNOX Akt Inhibition of Akt Phosphorylation This compound->Akt XIAP Proteasomal Degradation of XIAP This compound->XIAP Caspases Activation of Caspase Pathway This compound->Caspases via mitochondrial pathway & caspase-2 [2] Apoptosis Restored Apoptosis (Cell Death) tNOX->Apoptosis Ceramide accumulation [3] Akt->Apoptosis Loss of survival signal [4] XIAP->Apoptosis Removal of apoptosis block [2] Caspases->Apoptosis ChemoSensitization Chemosensitization Apoptosis->ChemoSensitization ChemoEffect Enhanced Efficacy of Paclitaxel/Cisplatin ChemoSensitization->ChemoEffect Paclitaxel Paclitaxel Paclitaxel->ChemoEffect

The proposed molecular mechanisms underpinning this chemosensitization effect include [2] [5]:

  • tNOX Inhibition: this compound binds to and inhibits a tumor-specific NADH oxidase (tNOX or ENOX2), leading to acid sphingomyelinase activation, ceramide accumulation, and initiation of apoptosis [3].
  • XIAP Degradation: It promotes the proteasomal degradation of X-linked inhibitor of apoptosis protein (XIAP), a key protein that blocks the execution of apoptosis in cancer cells [2].
  • Akt Pathway Inhibition: this compound inhibits the phosphorylation of Akt, a critical cell survival signal [4].
  • Caspase Activation: It activates the caspase cascade, both through the mitochondrial pathway (involving caspase-2 and Bid) and directly, leading to programmed cell death [2].

Supporting Preclinical and Clinical Evidence

The combination has shown promise beyond the main Phase II trial in various models:

  • In Vitro Synergy: A study on HeLa cells (cervical cancer) showed that sequential treatment with this compound followed by paclitaxel achieved greater growth inhibition compared to either drug alone or simultaneous administration [6].
  • Activity in Other Cancers: Preclinical studies demonstrate that the chemosensitizing effect of this compound is not limited to ovarian cancer. Research has shown it can enhance the efficacy of various chemotherapy agents in models of renal cancer [4] and colorectal cancer [3].
  • Next-Generation Analogs: The development of ME-143, a second-generation tNOX inhibitor with greater potency than this compound, has been explored. A first-in-human study found it was well-tolerated, though it showed limited clinical activity as a monotherapy, supporting the concept that these agents may be most effective in combination with chemotherapy [7].

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are the methodologies from key studies:

  • Phase II Clinical Trial Protocol [1]: Patients with taxane-resistant/refractory disease were treated with paclitaxel (80 mg/m² IV) on day 2 and This compound (3 mg/kg IV) on days 1 and 2 of each weekly cycle. Treatment continued until disease progression, unacceptable toxicity, or voluntary withdrawal. Tumor response was assessed using standard gynecologic cancer response criteria.
  • In Vitro Chemosensitization Assay [6]: The study that demonstrated enhanced inhibition of HeLa cell growth used a sequential exposure method. Cells were first treated with this compound, after which the drug was removed. The cells were then treated with paclitaxel or cisplatin, showing that the chemosensitization effect persisted.

Interpretation and Future Directions

The data suggests that this compound can resensitize taxane-resistant cancers, providing a promising strategy for overcoming chemoresistance. However, it is important to note that a subsequent Phase III trial using an oral formulation of this compound (idronoxil) in combination with carboplatin for ovarian cancer did not meet its primary endpoint, which may have been confounded by bioavailability issues with the oral drug [7].

Recent clinical research has continued with a reformulated version of the drug. NOX66, a rectal suppository containing idronoxil (the active moiety of this compound), has been evaluated in a Phase Ia/b study. Early results indicate it is well-tolerated both as a monotherapy and in combination with carboplatin, with most patients achieving stable disease, supporting the continued investigation of this drug class as a chemosensitizer [8].

References

Phenoxodiol's Chemosensitization Effects Across Cancer Types

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes experimental data demonstrating how phenoxodiol enhances the effect of various chemotherapeutic agents across different cancers.

Cancer Type Chemotherapeutic Agent Key Experimental Findings Proposed Mechanism of Action

| Colorectal Cancer [1] [2] | 5-Fluorouracil (5-Fu) & Oxaliplatin | Significant reduction in cell viability Increased Caspase-3 activity & mRNA expression Increased CASP9 mRNA (intrinsic apoptosis pathway) [1] [2] | Inhibition of ENOX2 → Ceramide accumulation → Caspase activation via XIAP degradation [1] [2] | | Ovarian Cancer [3] [4] [5] | Carboplatin, Paclitaxel, Gemcitabine, Topotecan [3] [4] | Restored sensitivity in resistant cells Apoptosis induction via caspase activation [4] [5] Degradation of XIAP & disruption of FLIP expression [4] [5] | Activation of caspase-2; degradation of XIAP [4]; Inhibition of FLIP through Akt pathway [5] | | Osteosarcoma [6] | Doxorubicin | Synergistic inhibition of tumor growth in vivo and in vitro Inhibition of Sphingosine Kinase-1 (SphK1) activity Cellular ceramide accumulation & ASK1/JNK activation [6] | SphK1 inhibition → Ceramide accumulation → Akt dephosphorylation & ASK1/JNK activation [6] | | Renal Cell Carcinoma [7] | (Investigated as monotherapy) | Decreased cancer cell viability & colony formation Induction of apoptosis (Annexin-V, cleaved PARP) Inhibition of Akt pathway (dephosphorylation) [7] | Induction of cell cycle arrest and apoptosis; Inhibition of Akt signaling pathway [7] |

Detailed Experimental Protocols

To validate this compound's chemosensitizing effects, researchers typically follow a structured experimental approach. Key methodologies are summarized below.

Experimental Component Detailed Protocol Description

| General Cell Culture & Treatment [1] [7] [2] | 1. Cell Lines: Use relevant human cancer cell lines (e.g., HCT-116 for colorectal, A2780 for ovarian). 2. Culture: Maintain in DMEM/RPMI with 10% FBS at 37°C, 5% CO₂. 3. Drug Preparation: Dissolve this compound in DMSO for a stock solution, then dilute in culture medium (final DMSO ≤0.1%). 4. Treatment Scheme: Often involves pre-treatment with this compound (e.g., 4 hours with 10 µg/ml) [1] [2] followed by co-administration with chemotherapy. | | Viability & Cytotoxicity Assays [1] [7] [2] | 1. MTT/MTS Assay: Seed cells, treat with drugs, then add MTT/MTS reagent. Measure absorbance at 570nm to determine IC₅₀ and cell viability [1] [7]. 2. Lactate Dehydrogenase (LDH) Assay: Measure LDH release into medium from damaged cells using a cytotoxicity detection kit [1] [2]. | | Apoptosis Detection [1] [7] [2] | 1. Fluorescence Microscopy (AO/EtBr): Stain cells to differentiate viable (green), apoptotic (green, condensed chromatin), and necrotic (orange) cells [2]. 2. Flow Cytometry: Use Annexin V/7-AAD staining to quantify early and late apoptotic cells [7]. 3. Caspase & PARP Analysis: Use ELISA for active Caspase-3 [1] and Western Blot for cleaved PARP [7]. | | Gene & Protein Expression Analysis [1] [7] | 1. qPCR: Extract RNA, reverse transcribe to cDNA, and perform qPCR with primers for apoptosis-related genes (e.g., CASP3, CASP9) [1]. 2. Western Blot: Lyse cells, separate proteins via SDS-PAGE, transfer to membrane, and probe with antibodies (e.g., p-Akt, Akt, XIAP, FLIP, cyclins) [7]. |

Signaling Pathways in this compound's Mechanism

This compound chemosensitizes cancer cells through multiple interconnected pathways that promote apoptosis. The following diagram illustrates the key molecular mechanisms.

g cluster_downstream Downstream Apoptotic Execution This compound This compound S1 This compound Binding (e.g., to tNOX/ENOX2) This compound->S1 S2 Sphingosine Kinase (SphK1) Inhibition & Ceramide Accumulation S1->S2 S3 Inhibition of Anti-Apoptotic Proteins (XIAP, FLIP) S2->S3 S4 Dephosphorylation & Inactivation of Akt S2->S4 S5 Activation of ASK1/JNK Pathway S2->S5 S6 Mitochondrial Pathway Activation & Caspase Cascade S3->S6 S4->S6 S5->S6 End S6->End Start Start->this compound Chemo Chemotherapy (e.g., Cisplatin, Doxorubicin) Chemo->S6

This mechanism leads to the synergistic induction of apoptosis when this compound is combined with chemotherapy, effectively overcoming chemoresistance.

Formulation Strategies and Clinical Translation

Research efforts are also focused on improving the drug's properties for clinical use.

  • Novel Formulations: A dextran-phenoxodiol conjugate was developed using an enzymatic method, resulting in a compound that was nine times more stable than free this compound and demonstrated enhanced anti-proliferative activity against several cancer cell lines while being less toxic to non-malignant cells [8].
  • Clinical Trial Status: this compound has been evaluated in several early-phase clinical trials [4]:
    • Safety: Orally administered this compound was generally well-tolerated, with diarrhea identified as a dose-limiting toxicity at 800mg doses.
    • Efficacy Hints: In a neoadjuvant study for cervical cancer, patients receiving 200mg doses showed disease stabilization and histological evidence of increased apoptosis.
    • Combination Therapy: A phase Ib trial established 400mg as the maximum tolerated dose when combined with cisplatin or carboplatin.

Conclusion and Research Outlook

References

Comprehensive Comparison: Phenoxodiol versus Other XIAP-Targeting Anticancer Agents

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to XIAP as a Therapeutic Target in Cancer

The X-linked Inhibitor of Apoptosis Protein (XIAP) is a critical regulatory protein that functions as a potent suppressor of programmed cell death by directly binding to and inhibiting key caspases, including caspase-3, -7, and -9 [1]. Unlike other members of the IAP family, XIAP is uniquely capable of inhibiting both the initiation and execution phases of the apoptotic cascade, making it a particularly attractive target for anticancer therapeutics [1]. Elevated XIAP expression has been documented across numerous malignancies, including melanoma, ovarian cancer, prostate carcinoma, and neuroblastoma, where it contributes to chemotherapy resistance and disease progression [1] [2] [3]. In metastatic melanoma specifically, XIAP expression is significantly higher than in benign nevi and primary lesions, underscoring its association with malignant progression [1].

The strategic importance of targeting XIAP in cancer therapy stems from its central role in apoptosis resistance - a hallmark of cancer that significantly limits treatment efficacy. Research has demonstrated that XIAP overexpression protects cancer cells from diverse apoptotic stimuli, including conventional chemotherapy, while its downregulation sensitizes tumors to cell death induction [2] [3]. This biological rationale has fueled the development of multiple classes of XIAP-targeting agents, each employing distinct mechanisms to counteract XIAP's antiapoptotic function, with approaches ranging from direct protein degradation to competitive inhibition of caspase binding sites [2].

Phenoxodiol's Mechanism of Action in XIAP Degradation

This compound (Pxd, Idronoxil) is a synthetic isoflavone analog derived from genistein, but with significantly enhanced anticancer potency compared to its parent compound [4] [5]. This small molecule exhibits a multi-mechanistic approach to inducing cancer cell death, with its ability to promote XIAP degradation representing a central component of its activity. This compound induces early activation of caspase-2 followed by proteasome-dependent degradation of XIAP, effectively removing this critical brake on the apoptotic cascade [5]. This degradation occurs through promotion of XIAP ubiquitination, marking it for proteasomal destruction [1].

Beyond its direct effects on XIAP, this compound simultaneously targets multiple pathways that collectively enhance its pro-apoptotic activity. The drug inhibits the tumor-associated NADH oxidase (tNOX), leading to increased intracellular NADH levels and subsequent activation of acid sphingomyelinase [6] [7]. This enzyme catalyzes the conversion of sphingomyelin to ceramide, a potent lipid second messenger that promotes mitochondrial permeabilization and caspase activation [5]. This compound also disrupts FLICE-inhibitory protein (FLIP) expression through the Akt signal transduction pathway, further lowering the threshold for apoptosis induction [5]. Additionally, it inhibits DNA topoisomerase II and induces G1 cell cycle arrest through p53-independent p21 upregulation, creating a multi-pronged attack on cancer cell survival mechanisms [6] [5].

Table 1: Multi-Targeted Mechanisms of this compound Action

Target Effect Downstream Consequences
XIAP Ubiquitination and proteasomal degradation Caspase-3, -7, and -9 activation; Apoptosis induction
tNOX Inhibition of electron transport Increased NADH; Ceramide production; Caspase-2 activation
FLIP Downregulation via Akt pathway Enhanced death receptor signaling
DNA Topoisomerase II Inhibition DNA damage; Cell cycle arrest
CDK2 Indirect inhibition via p21 G1-S cell cycle arrest

Comparative Analysis of XIAP-Targeting Agents

The landscape of XIAP-targeting agents encompasses diverse mechanistic approaches, each with distinct implications for therapeutic efficacy. SMAC mimetics (such as LCL161, Debio1143, and BV6) function as pan-IAP antagonists that primarily target cellular IAPs (cIAP1/2) with relatively lower affinity for XIAP, triggering cIAP auto-ubiquitination and degradation while only weakly displacing XIAP from caspases [2]. In contrast, ARTS mimetics (exemplified by compound A4) represent a more recent development specifically designed to degrade rather than inhibit XIAP, catalyzing its rapid elimination through the ubiquitin-proteasome pathway [2]. Direct XIAP inhibitors include small molecules that competitively antagonize XIAP's BIR2 or BIR3 domains to displace caspases, while oligonucleotide approaches (e.g., antisense XIAP oligonucleotides) aim to reduce XIAP expression at the transcriptional level [8] [3].

This compound occupies a unique position within this therapeutic landscape due to its dual functionality as both a chemosensitizer and direct antitumor agent. While it promotes XIAP degradation similarly to ARTS mimetics, it simultaneously engages multiple additional targets that collectively enhance its efficacy, particularly in chemotherapy-resistant malignancies. This multi-targeted approach may confer advantages in overcoming resistance mechanisms that can limit more specific XIAP antagonists. Clinical studies have demonstrated that this compound is well-tolerated at doses achieving therapeutic plasma concentrations (16-27 μg/mL at 200-400 mg doses), with minimal toxicity primarily limited to mild gastrointestinal effects [5].

Table 2: Comparative Analysis of XIAP-Targeting Therapeutic Approaches

Agent Class Representative Agents Primary Mechanism Specificity Clinical Status Key Advantages
Isoflavone Analogs This compound Multi-targeted: XIAP degradation + tNOX inhibition + cell cycle arrest Moderate (multiple targets) Phase II/III trials Chemosensitizer; Broad activity; Oral bioavailability
SMAC Mimetics LCL161, Debio1143, BV6 Pan-IAP antagonism; cIAP degradation Low (pan-IAP) Phase I/II trials Broad preclinical efficacy; Synergy with TNFα
ARTS Mimetics A4, B3 Specific XIAP degradation High (XIAP-specific) Preclinical High specificity; Low normal cell toxicity
Direct Inhibitors XIAP antagonist 1, Sanggenon G BIR2/BIR3 domain inhibition Moderate to High Preclinical Specific caspase displacement
Oligonucleotides AEG35156/GEM 640 Antisense XIAP suppression High (XIAP-specific) Phase II trials Specificity; Potential for combination therapy

Experimental Data and Efficacy Profiles

Preclinical Efficacy Data

This compound has demonstrated robust antitumor activity across diverse cancer models. In ovarian cancer cell lines, this compound treatment resulted in sensitization to multiple chemotherapeutic agents, including carboplatin, paclitaxel, and gemcitabine, reducing the required effective doses by 3- to 6-fold in combination regimens [2] [5]. Similar chemosensitizing effects were observed in metastatic colorectal cancer models, where this compound pre-treatment significantly enhanced the efficacy of 5-fluorouracil and oxaliplatin, increasing caspase-3 activity and promoting apoptosis in both wild-type and p53-mutant HCT-116 cells [7]. In melanoma models, this compound-mediated XIAP degradation was associated with carboplatin sensitization, with the degree of XIAP cleavage correlating directly with chemosensitization efficacy [1].

Comparative studies in neuroblastoma models have revealed important distinctions between different XIAP-targeting approaches. ARTS mimetic A4, which specifically degrades XIAP, demonstrated superior efficacy against high-risk neuroblastoma cells with intrinsically high XIAP expression while exhibiting minimal toxicity toward normal bone marrow- and liver-derived cells [2]. In contrast, pan-IAP antagonists showed greater off-target effects and narrower therapeutic windows in these models [2]. The neuroblastoma-specific efficacy of XIAP degradation stems from this embryonal tumor's particular reliance on XIAP as a brake against developmental apoptosis, especially in MYCN-amplified cases where XIAP is markedly overexpressed [2].

Immunomodulatory Effects

Beyond direct cytotoxic effects, this compound exhibits dose-dependent immunomodulatory activities that contribute to its antitumor efficacy. At low concentrations (0.05-0.5 μg/mL), this compound enhances peripheral blood mononuclear cell (PBMC) cytotoxicity by directly stimulating the lytic function of natural killer (NK) cells [4]. This immunostimulatory effect translates to improved in vivo outcomes, as demonstrated in a Balb/C mouse colon cancer model where low-dose this compound administration significantly reduced tumor growth rates and prolonged survival in 40% of animals [4]. This unique immunomodulatory dimension distinguishes this compound from more specific XIAP antagonists and may contribute to its efficacy in immunocompetent models.

Conversely, at higher concentrations (≥4 μM), this compound inhibits proliferation and reduces viability of immune cells, indicating a biphasic dose-response relationship [4]. This dual activity mirrors the drug's effects on cancer cells, where it preferentially targets rapidly dividing cells regardless of origin. The immunomodulatory properties of this compound at low concentrations suggest potential applications in combination with immunotherapy approaches, particularly in cancers with substantial NK cell-mediated immune surveillance components.

Experimental Protocols for Assessing XIAP Degradation

In Vitro Assessment of XIAP Degradation and Apoptosis

The evaluation of XIAP degradation and associated apoptotic responses requires integrated methodological approaches. For cell viability assessment, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed. Cells are seeded in 96-well plates at 5×10³ cells per well and treated with serial dilutions of this compound (typically 0.5-50 μg/mL) or comparator agents for 24-72 hours. Following incubation, 20 μL of 5 mg/mL MTT solution is added to each well and incubated for 4 hours at 37°C. The formazan crystals formed are dissolved in DMSO, and absorbance is measured spectrophotometrically at 570 nm [7]. Parallel assessment using RealTime-Glo MT Cell Viability Assay allows for continuous monitoring of viability through bioluminescence measurements every 24 hours over 72 hours [2].

Apoptosis quantification employs multiple complementary techniques. Caspase-3/7 activation is measured using Caspase-Glo 3/7 assay systems, where cells are treated with IAP antagonists (typically 10 μM) for various durations followed by bioluminescence measurement [2]. For flow cytometric analysis, the Annexin V-FITC/PI staining protocol is utilized: harvested cells are stained with Annexin V-FITC (2.5 μL) and propidium iodide (40 ng/mL, 0.5 μL), then analyzed using flow cytometry with excitation/emission spectra of 494 nm/518 nm for FITC and 535 nm/617 nm for PI [2]. Fluorescence microscopy with Acridine Orange/Ethidium Bromide (AO/EtBr) staining further differentiates viable, apoptotic, and necrotic cell populations based on nuclear morphology and membrane integrity [7].

Table 3: Key Methodological Approaches for Evaluating XIAP-Targeting Agents

Parameter Assessed Method Key Steps Output Measures
Cell Viability MTT assay Cell seeding → Drug treatment → MTT incubation → DMSO solubilization → Absorbance reading IC50 values; % viability reduction
Apoptosis Induction Caspase-Glo 3/7 assay Drug treatment → Caspase-Glo reagent addition → Luminescence measurement Relative luminescence units; Fold caspase activation
Cell Death Mechanisms Annexin V-FITC/PI + flow cytometry Cell harvesting → Staining → Flow cytometric analysis % Apoptotic cells (Annexin V+/PI-); % Necrotic cells (Annexin V+/PI+)
XIAP Protein Levels Western blotting Protein extraction → SDS-PAGE → Transfer → Antibody incubation → Detection XIAP band intensity; Cleavage products
Gene Expression Quantitative PCR RNA extraction → cDNA synthesis → qPCR with gene-specific primers Fold change in mRNA expression
Molecular Mechanism Elucidation

To specifically investigate XIAP degradation mechanisms, Western blot analysis is essential. Cells are treated with this compound or comparator compounds for varying durations (typically 2-24 hours), followed by protein extraction and separation by SDS-PAGE. After transfer to membranes, XIAP levels are detected using specific anti-XIAP antibodies, with simultaneous probing for cleavage products and loading controls [1] [2]. The proteasomal dependence of degradation can be confirmed through co-treatment with proteasome inhibitors such as MG-132. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information on compound-target interactions; uniformly ¹³C,¹⁵N-labeled XIAP (0.8-1.0 mmol/L concentration) is used for NMR studies conducted at 298K on spectrometers with proton frequencies of 600-700 MHz equipped with cryoprobes [2].

For assessment of mitochondrial apoptosis pathways, cytochrome c release assays are performed by fractionating cells into cytosolic and mitochondrial components followed by Western blotting for cytochrome c. Additionally, mitochondrial membrane potential (ΔΨm) can be measured using fluorescent dyes such as JC-1 or tetramethylrhodamine ethyl ester (TMRE) [6]. To evaluate the functional importance of specific apoptotic components, genetic approaches including siRNA-mediated knockdown of target genes (e.g., caspase-2, -3, -9) or overexpression of wild-type or mutant XIAP constructs can be employed to establish causal relationships between this compound-induced XIAP degradation and apoptosis activation [1].

Signaling Pathways and Experimental Workflows

The molecular mechanisms underlying this compound's activity involve interconnected signaling pathways that collectively induce apoptosis, particularly in cancer cells. The following diagram illustrates the key molecular events in this compound-induced XIAP degradation and apoptosis signaling:

G cluster_caspases XIAP Normally Inhibits These Caspases PXD This compound tNOX tNOX Inhibition PXD->tNOX TopoII Topoisomerase II Inhibition PXD->TopoII NADH NADH Accumulation tNOX->NADH Apoptosis Apoptosis TopoII->Apoptosis DNA Damage Ceramide Ceramide Production NADH->Ceramide Casp2 Caspase-2 Activation Ceramide->Casp2 Ubiquitin XIAP Ubiquitination Casp2->Ubiquitin Proteasome Proteasomal Degradation Ubiquitin->Proteasome CaspaseCascade Caspase-9, -3, -7 Activation Proteasome->CaspaseCascade XIAP Removal Chemo Chemotherapy Sensitization Proteasome->Chemo Enhanced Efficacy CaspaseCascade->Apoptosis

The experimental workflow for evaluating this compound's effects involves sequential assessments from in vitro screening to in vivo validation, as illustrated in the following research methodology flowchart:

G cluster_advantages This compound Advantages CellScreening In Vitro Screening (Cell Viability, Apoptosis) Mechanism Mechanistic Studies (XIAP Degradation, Caspase Activation) CellScreening->Mechanism Specificity Specificity Assessment (Normal vs. Cancer Cells) Mechanism->Specificity Combination Combination Studies (Chemosensitization Potential) Specificity->Combination InVivo In Vivo Validation (PDX Models, Efficacy/Toxicity) Combination->InVivo Clinical Clinical Translation (Phase I/II Trials) InVivo->Clinical

Conclusion and Research Implications

This compound represents a first-in-class multimodal agent that targets XIAP through degradation rather than simple inhibition, distinguishing it mechanistically from other IAP-targeting approaches. Its ability to simultaneously engage multiple cell death pathways—including tNOX inhibition, ceramide-mediated caspase activation, and cell cycle disruption—confers broad-spectrum antitumor activity with potential advantages in overcoming resistance mechanisms. The well-established chemosensitization properties of this compound, demonstrated across diverse chemotherapy-resistant malignancies, support its continued development as an adjunct to conventional therapeutics, particularly in high-risk, treatment-refractory settings such as platinum-resistant ovarian cancer and metastatic melanoma [7] [5].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

240.078644241 Da

Monoisotopic Mass

240.078644241 Da

Heavy Atom Count

18

Appearance

Off-white to light brown

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

995FT1W541

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Intended for the treatment of various forms of cancer.

Pharmacology

Phenoxodiol inhibits proliferation of many cancer cell lines and induces apoptosis by disrupting FLICE-inhibitory protein, FLIP, expression and by caspase-dependent and -independent degradation of the X-linked inhibitor of apoptosis, XIAP. In addition, phenoxodiol sensitizes drug-resistant tumour cells to anticancer drugs including paclitaxel, carboplatin and gemcitabine.
Idronoxil is a synthetic flavonoid derivative. Idronoxil activates the mitochondrial caspase system, inhibits X-linked inhibitor of apoptosis (XIAP), and disrupts FLICE inhibitory protein (FLIP) expression, resulting in tumor cell apoptosis. This agent also inhibits DNA topoisomerase II by stabilizing the cleavable complex, thereby preventing DNA replication and resulting in tumor cell death.

Mechanism of Action

The antiproliferative effects of phenoxodiol are associated with inhibition of plasma membrane electron transport in tumour cell lines and primary immune cells. Results from one study (PMID: 17904534) indicate that plasma membrane electron transport (PMET) may be a primary target for phenoxodiol in tumour cells and in activated T cells.

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP2 [HSA:7153 7155] [KO:K03164]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

81267-65-4

Wikipedia

Idronoxil

Dates

Last modified: 08-15-2023
1: Mahoney S, Arfuso F, Millward M, Dharmarajan A. The effects of phenoxodiol on the cell cycle of prostate cancer cell lines. Cancer Cell Int. 2014 Nov 8;14(1):110. doi: 10.1186/s12935-014-0110-z. eCollection 2014. PubMed PMID: 25400509; PubMed Central PMCID: PMC4231195.
2: Li Y, Huang X, Huang Z, Feng J. Phenoxodiol enhances the antitumor activity of gemcitabine in gallbladder cancer through suppressing Akt/mTOR pathway. Cell Biochem Biophys. 2014 Nov;70(2):1337-42. doi: 10.1007/s12013-014-0061-y. PubMed PMID: 24902539.
3: Fotopoulou C, Vergote I, Mainwaring P, Bidzinski M, Vermorken JB, Ghamande SA, Harnett P, Del Prete SA, Green JA, Spaczynski M, Blagden S, Gore M, Ledermann J, Kaye S, Gabra H. Weekly AUC2 carboplatin in acquired platinum-resistant ovarian cancer with or without oral phenoxodiol, a sensitizer of platinum cytotoxicity: the phase III OVATURE multicenter randomized study. Ann Oncol. 2014 Jan;25(1):160-5. doi: 10.1093/annonc/mdt515. Epub 2013 Dec 5. PubMed PMID: 24318743.
4: Yao C, Wu S, Li D, Ding H, Wang Z, Yang Y, Yan S, Gu Z. Co-administration phenoxodiol with doxorubicin synergistically inhibit the activity of sphingosine kinase-1 (SphK1), a potential oncogene of osteosarcoma, to suppress osteosarcoma cell growth both in vivo and in vitro. Mol Oncol. 2012 Aug;6(4):392-404. doi: 10.1016/j.molonc.2012.04.002. Epub 2012 May 5. PubMed PMID: 22583777.
5: Tilley AJ, Zanatta SD, Qin CX, Kim IK, Seok YM, Stewart A, Woodman OL, Williams SJ. 2-Morpholinoisoflav-3-enes as flexible intermediates in the synthesis of phenoxodiol, isophenoxodiol, equol and analogues: vasorelaxant properties, estrogen receptor binding and Rho/RhoA kinase pathway inhibition. Bioorg Med Chem. 2012 Apr 1;20(7):2353-61. doi: 10.1016/j.bmc.2012.02.008. Epub 2012 Feb 11. PubMed PMID: 22377671.
6: Mahoney S, Arfuso F, Rogers P, Hisheh S, Brown D, Millward M, Dharmarajan A. Cytotoxic effects of the novel isoflavone, phenoxodiol, on prostate cancer cell lines. J Biosci. 2012 Mar;37(1):73-84. PubMed PMID: 22357205.
7: Wu LY, De Luca T, Watanabe T, Morré DM, Morré DJ. Metabolite modulation of HeLa cell response to ENOX2 inhibitors EGCG and phenoxodiol. Biochim Biophys Acta. 2011 Aug;1810(8):784-9. doi: 10.1016/j.bbagen.2011.04.011. Epub 2011 May 5. PubMed PMID: 21571040.
8: Kelly MG, Mor G, Husband A, O'Malley DM, Baker L, Azodi M, Schwartz PE, Rutherford TJ. Phase II evaluation of phenoxodiol in combination with cisplatin or paclitaxel in women with platinum/taxane-refractory/resistant epithelial ovarian, fallopian tube, or primary peritoneal cancers. Int J Gynecol Cancer. 2011 May;21(4):633-9. doi: 10.1097/IGC.0b013e3182126f05. PubMed PMID: 21412168.
9: Howes JB, de Souza PL, West L, Huang LJ, Howes LG. Pharmacokinetics of phenoxodiol, a novel isoflavone, following intravenous administration to patients with advanced cancer. BMC Clin Pharmacol. 2011 Feb 3;11:1. doi: 10.1186/1472-6904-11-1. PubMed PMID: 21291562; PubMed Central PMCID: PMC3045896.
10: Aguero MF, Venero M, Brown DM, Smulson ME, Espinoza LA. Phenoxodiol inhibits growth of metastatic prostate cancer cells. Prostate. 2010 Aug;70(11):1211-21. doi: 10.1002/pros.21156. PubMed PMID: 20564423.
11: De Luca T, Bosneaga E, Morré DM, Morré DJ. Downstream targets of altered sphingolipid metabolism in response to inhibition of ENOX2 by phenoxodiol. Biofactors. 2008;34(3):253-60. doi: 10.3233/BIO-2009-1079. PubMed PMID: 19734127.
12: Herst PM, Davis JE, Neeson P, Berridge MV, Ritchie DS. The anti-cancer drug, phenoxodiol, kills primary myeloid and lymphoid leukemic blasts and rapidly proliferating T cells. Haematologica. 2009 Jul;94(7):928-34. doi: 10.3324/haematol.2008.003996. Epub 2009 Jun 16. PubMed PMID: 19535345; PubMed Central PMCID: PMC2704303.
13: Silasi DA, Alvero AB, Rutherford TJ, Brown D, Mor G. Phenoxodiol: pharmacology and clinical experience in cancer monotherapy and in combination with chemotherapeutic drugs. Expert Opin Pharmacother. 2009 Apr;10(6):1059-67. doi: 10.1517/14656560902837980 . Review. Erratum in: Expert Opin Pharmacother. 2009 Jun;10(8):1387. PubMed PMID: 19364253.
14: Saif MW, Tytler E, Lansigan F, Brown DM, Husband AJ. Flavonoids, phenoxodiol, and a novel agent, triphendiol, for the treatment of pancreaticobiliary cancers. Expert Opin Investig Drugs. 2009 Apr;18(4):469-79. doi: 10.1517/13543780902762835 . Review. PubMed PMID: 19278301.
15: Georgaki S, Skopeliti M, Tsiatas M, Nicolaou KA, Ioannou K, Husband A, Bamias A, Dimopoulos MA, Constantinou AI, Tsitsilonis OE. Phenoxodiol, an anticancer isoflavene, induces immunomodulatory effects in vitro and in vivo. J Cell Mol Med. 2009 Sep;13(9B):3929-38. doi: 10.1111/j.1582-4934.2009.00695.x. Epub 2009 Feb 11. PubMed PMID: 19220577; PubMed Central PMCID: PMC4516540.
16: McPherson RA, Galettis PT, de Souza PL. Enhancement of the activity of phenoxodiol by cisplatin in prostate cancer cells. Br J Cancer. 2009 Feb 24;100(4):649-55. doi: 10.1038/sj.bjc.6604920. Epub 2009 Feb 10. PubMed PMID: 19209173; PubMed Central PMCID: PMC2653737.
17: Morré DJ, McClain N, Wu LY, Kelly G, Morré DM. Phenoxodiol treatment alters the subsequent response of ENOX2 (tNOX) and growth of hela cells to paclitaxel and cisplatin. Mol Biotechnol. 2009 May;42(1):100-9. doi: 10.1007/s12033-008-9132-x. Epub 2009 Jan 21. PubMed PMID: 19156549.
18: Alvero AB, Kelly M, Rossi P, Leiser A, Brown D, Rutherford T, Mor G. Anti-tumor activity of phenoxodiol: from bench to clinic. Future Oncol. 2008 Aug;4(4):475-82. doi: 10.2217/14796694.4.4.475. Review. PubMed PMID: 18684059.
19: Herst PM, Petersen T, Jerram P, Baty J, Berridge MV. The antiproliferative effects of phenoxodiol are associated with inhibition of plasma membrane electron transport in tumour cell lines and primary immune cells. Biochem Pharmacol. 2007 Dec 3;74(11):1587-95. Epub 2007 Aug 19. PubMed PMID: 17904534.
20: Klein R, Brown D, Turnley AM. Phenoxodiol protects against Cisplatin induced neurite toxicity in a PC-12 cell model. BMC Neurosci. 2007 Aug 1;8:61. PubMed PMID: 17672914; PubMed Central PMCID: PMC1950519.

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